molecular formula C22H25ClN2O9 B564258 Dehydro Amlodipine Oxalate CAS No. 1216406-90-4

Dehydro Amlodipine Oxalate

Numéro de catalogue: B564258
Numéro CAS: 1216406-90-4
Poids moléculaire: 496.897
Clé InChI: VAHKAMHZXZAAGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dehydro Amlodipine Oxalate, also known as this compound, is a useful research compound. Its molecular formula is C22H25ClN2O9 and its molecular weight is 496.897. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5.C2H2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;3-1(4)2(5)6/h5-8H,4,9-11,22H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHKAMHZXZAAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675661
Record name Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216406-90-4
Record name Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Dehydro Amlodipine Oxalate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dehydro Amlodipine Oxalate, a significant impurity and degradation product of the widely prescribed antihypertensive drug, Amlodipine. Understanding the chemical properties, formation pathways, and analytical methodologies for this compound is critical for ensuring the quality, safety, and efficacy of Amlodipine drug products.

Chemical Structure and Identification

This compound is the oxalate salt of the pyridine derivative of Amlodipine. The core structural change from Amlodipine is the oxidation of the 1,4-dihydropyridine ring to a more stable aromatic pyridine ring.[1][2] This transformation is a key aspect of Amlodipine's degradation profile.

Chemical Name: 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid[3][4][5]

CAS Number: 1216406-90-4[2][3][4][5][6][7][8][9][10]

Molecular Formula: C₂₂H₂₅ClN₂O₉ (or C₂₀H₂₃ClN₂O₅ · C₂H₂O₄)[3][4][5][6][7][9][11]

Molecular Weight: 496.89 g/mol [3][5][6][7][9][11]

Chemical Structure:

  • SMILES: CCOC(=O)c1c(COCCN)nc(C)c(C(=O)OC)c1c2ccccc2Cl.OC(=O)C(=O)O[3][5][8]

  • InChI: InChI=1S/C20H23ClN2O5.C2H2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;3-1(4)2(5)6/h5-8H,4,9-11,22H2,1-3H3;(H,3,4)(H,5,6)[3][4][5]

Formation and Degradation Pathways

This compound can be formed through two primary routes: as a byproduct during the synthesis of Amlodipine and as a degradation product of Amlodipine under various stress conditions.[1][2]

Synthesis Impurity

During the multi-step synthesis of Amlodipine, oxidation of the dihydropyridine ring can occur, leading to the formation of Dehydro Amlodipine.[1][2] Subsequent treatment with oxalic acid, which is often used for salt formation to improve stability or solubility, results in this compound.[1][2]

Degradation Product

Amlodipine is susceptible to degradation, particularly through oxidation and photolysis.[1][2] The formation of Dehydro Amlodipine is a primary degradation pathway.

  • Oxidative Degradation: Amlodipine is highly susceptible to oxidative stress. Forced degradation studies have consistently shown that exposure to oxidizing agents, such as hydrogen peroxide, leads to the formation of its dehydro derivative.[1][2] This process involves the oxidation of the dihydropyridine ring to a pyridine ring and is often accelerated at elevated temperatures.[1][2]

  • Photodegradation: The pyridine derivative of Amlodipine has been identified as a primary photoproduct.[1]

The logical pathway for the formation of this compound from Amlodipine is illustrated in the diagram below.

Formation of this compound Amlodipine Amlodipine (1,4-Dihydropyridine Ring) Dehydro_Amlodipine Dehydro Amlodipine (Pyridine Ring) Amlodipine->Dehydro_Amlodipine Oxidation (e.g., H₂O₂) or Photolysis Dehydro_Amlodipine_Oxalate This compound Dehydro_Amlodipine->Dehydro_Amlodipine_Oxalate Oxalic_Acid Oxalic Acid Oxalic_Acid->Dehydro_Amlodipine_Oxalate

Caption: Formation pathway of this compound.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of Amlodipine and the conditions under which Dehydro Amlodipine is formed. The table below summarizes quantitative data from various stress conditions.

Stress ConditionAmlodipine Degradation (%)Key Degradation ProductReference
3% H₂O₂ at 80°C for 6 hours80.1%Dehydro Amlodipine derivative[2][3][8]
5 M HCl at 80°C for 6 hours75.2%Dehydro Amlodipine derivative[3][8]
5 M NaOH at 80°C for 6 hoursTotal DegradationC₁₅H₁₆NOCl[3][8]
30% H₂O₂20%Dehydro Amlodipine (Impurity D)[6]
Acidic Medium (unspecified)60%Dehydro Amlodipine derivative[6]
Basic Medium (unspecified)25%Not specified[6]
Photostability Chamber (14 days)32.2%Not specified[3][8]

Experimental Protocols

Forced Degradation of Amlodipine Besylate

This protocol outlines the procedure to induce the degradation of Amlodipine to form its dehydro derivative under oxidative conditions.

Materials:

  • Amlodipine Besylate

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Methanol

  • Water

  • Volumetric flasks

  • Pipettes

  • Heating apparatus (e.g., water bath or oven)

Procedure:

  • Prepare Amlodipine Stock Solution: Accurately weigh and dissolve Amlodipine Besylate in a suitable solvent (e.g., a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer a known volume of the Amlodipine stock solution to a reaction vessel.

    • Add an equal volume of 3% hydrogen peroxide solution.

    • Heat the mixture at 80°C for 6 hours.[2][3][8]

  • Sample Preparation for Analysis:

    • After the specified duration, cool the solution to room temperature.

    • Dilute the stressed sample with the mobile phase to a suitable concentration for analysis.

HPLC Method for the Analysis of Dehydro Amlodipine

This protocol provides a stability-indicating HPLC method for the separation and quantification of Amlodipine and its degradation products, including Dehydro Amlodipine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol: Water (80:20 v/v)[12] or a gradient with ammonium hydroxide in water and methanol[4]
Flow Rate 1.0 mL/min[8][12][13]
Detection Wavelength 237 nm or 238 nm[1][4][8][12]
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared standard and stressed sample solutions into the HPLC system.

  • Data Acquisition: Record the chromatograms.

  • Analysis: Identify the peaks corresponding to Amlodipine and Dehydro Amlodipine based on their retention times compared to a reference standard. Calculate the percentage of degradation by comparing the peak area of Amlodipine in the stressed sample to that of an unstressed control sample.[1]

The general workflow for the analysis of this compound is depicted in the following diagram.

Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Forced_Degradation Forced Degradation of Amlodipine Dilution Dilution with Mobile Phase Forced_Degradation->Dilution Injection Injection into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Identification Peak Identification Detection->Peak_Identification Quantification Quantification of Impurity Peak_Identification->Quantification

Caption: General workflow for the analysis of Dehydro Amlodipine.

Conclusion

A thorough understanding of the chemical structure, formation, and analytical detection of this compound is indispensable for pharmaceutical scientists and researchers. This guide provides a foundational overview to aid in the development of robust control strategies for this critical impurity, ultimately ensuring the quality and safety of Amlodipine-containing medications.

References

Dehydro Amlodipine Oxalate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Amlodipine Oxalate is a prominent impurity associated with the synthesis and degradation of Amlodipine, a widely used calcium channel blocker for treating hypertension and angina.[1][2] Its presence is a critical quality attribute monitored by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is designated as Amlodipine EP Impurity D and Amlodipine USP Related Compound A, respectively.[3][4] Understanding the formation, properties, and analytical protocols for this impurity is paramount for ensuring the safety, efficacy, and stability of Amlodipine drug products.[5]

Core Properties and Identification

This compound is the oxalate salt of Dehydro Amlodipine, the pyridine derivative of Amlodipine.[3] Key identifiers and chemical properties are summarized below.

PropertyValueReference
Chemical Name 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid[4][6]
Synonyms Amlodipine EP Impurity D Oxalate Salt, Amlodipine USP Related Compound A[3][4]
CAS Number 1216406-90-4[1][4]
Alternate CAS (Free Base) 113994-41-5[3][4]
Molecular Formula C22H25ClN2O9[1][7]
Molecular Weight 496.89 g/mol [1][4]
Exact Mass 496.12500[8]
Purity >95% (HPLC)[9]

Formation Pathways

The formation of this compound can occur through two primary routes: as a byproduct during the synthesis of Amlodipine and as a degradation product of Amlodipine under various stress conditions.[3] The fundamental chemical transformation involves the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring.[2][3]

1. Synthesis Impurity: During the multi-step synthesis of Amlodipine, reaction conditions or the presence of oxidizing agents can lead to the unintended oxidation of the dihydropyridine ring, forming Dehydro Amlodipine.[3] Subsequent treatment with oxalic acid, often used for salt formation to improve stability or solubility, results in the crystallization of this compound.[3][10]

2. Degradation Product: Amlodipine is susceptible to degradation, particularly under oxidative, acidic, and photolytic stress.[2][5] Forced degradation studies consistently demonstrate that exposure to oxidizing agents like hydrogen peroxide, acidic conditions, or light leads to the aromatization of the dihydropyridine ring, forming Dehydro Amlodipine (Impurity D) as a major degradant.[2][11][12]

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Amlodipine Amlodipine (Dihydropyridine Ring) Dehydro_Amlodipine Dehydro Amlodipine (Pyridine Ring) Amlodipine->Dehydro_Amlodipine Oxidation / Aromatization Dehydro_Amlodipine_Oxalate This compound Dehydro_Amlodipine->Dehydro_Amlodipine_Oxalate + Oxalic Acid Amlodipine_Synthesis Amlodipine Synthesis (Multi-step) Amlodipine_Synthesis->Dehydro_Amlodipine Byproduct Formation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Amlodipine_Synthesis Stress_Conditions Stress Conditions (Oxidative, Acidic, Photolytic) Stress_Conditions->Amlodipine Degradation

Formation of this compound

Quantitative Data from Forced Degradation Studies

Forced degradation studies are instrumental in understanding the stability of Amlodipine and the conditions that promote the formation of Dehydro Amlodipine. The following table summarizes findings from various studies.

Stress ConditionParametersDegradation of Amlodipine (%)Key Degradation Product IdentifiedReference
Acid Hydrolysis 5 M HCl at 80°C for 6 hours75.2%Dehydro Amlodipine derivative[2][12]
0.1 M HCl at ambient temp. for 3 days~1%-[13]
Base Hydrolysis 5 M NaOH at 80°C for 6 hours~100%C15H16NOCl (total degradation)[12]
0.1 M NaOH at ambient temp. for 3 days43%-[13]
Oxidative 3% H2O2 in Methanol (80:20) at 80°C for 6 hours80.1%Dehydro Amlodipine derivative[3][12]
30% H2O220%Impurity D (Dehydro Amlodipine)[2][11]
Photolytic 1.2 million lux hours (Vis) & 200 W-h/m² (UVA)5%-[13]
14 days in photostability chamber32.2%Pyridine derivative[2][12]
Thermal (Solid) 105°C for 3 daysNo significant degradation-[13]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Amlodipine to investigate the formation of Dehydro Amlodipine and other degradants.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Amlodipine Besylate in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[5]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl for moderate conditions or 5 M HCl for harsh conditions). The mixture can be kept at room temperature or heated (e.g., 80°C) for a specified duration.[14] After the stress period, cool the solution if necessary and neutralize it with an appropriate amount of a basic solution (e.g., NaOH).[5]

  • Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH for moderate conditions or 5 M NaOH for harsh conditions). Similar to acid hydrolysis, the mixture can be maintained at room temperature or heated.[14] After the specified time, cool and neutralize with an acidic solution (e.g., HCl).[14]

  • Oxidative Degradation: Mix the stock solution with a hydrogen peroxide (H₂O₂) solution (e.g., 3%). The reaction can be carried out at room temperature or elevated temperatures.[14]

  • Photodegradation: Expose the Amlodipine solution in a photostability chamber to controlled UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]

  • Thermal Degradation: Store the solid Amlodipine drug substance in a temperature-controlled oven at elevated temperatures (e.g., 105°C) for a defined period.[13]

3. Sample Preparation for Analysis:

  • For all stressed samples, dilute the final solution with the mobile phase to a suitable concentration for analysis.[14]

4. Chromatographic Analysis:

  • Analyze the stressed and unstressed (control) samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[5]

  • Inject the prepared solutions and record the chromatograms.[5]

5. Data Analysis:

  • Identify the peaks corresponding to Amlodipine and its degradation products based on their retention times compared to reference standards.

  • Calculate the percentage of degradation by comparing the peak area of Amlodipine in the stressed samples to that of the unstressed control sample.[5]

G start Start stock_prep Prepare Amlodipine Stock Solution (e.g., 1 mg/mL) start->stock_prep stress_conditions Apply Stress Conditions stock_prep->stress_conditions acid Acid Hydrolysis (HCl) stress_conditions->acid base Base Hydrolysis (NaOH) stress_conditions->base oxidative Oxidative (H₂O₂) stress_conditions->oxidative photo Photolytic (UV/Vis Light) stress_conditions->photo thermal Thermal (Heat) stress_conditions->thermal neutralize_dilute Neutralize (if applicable) and Dilute Sample acid->neutralize_dilute base->neutralize_dilute oxidative->neutralize_dilute photo->neutralize_dilute thermal->neutralize_dilute hplc_analysis HPLC Analysis neutralize_dilute->hplc_analysis data_analysis Data Analysis (% Degradation, Impurity Profile) hplc_analysis->data_analysis end End data_analysis->end

Forced Degradation Experimental Workflow

References

An In-depth Technical Guide to the Formation Mechanism of Dehydro Amlodipine Oxalate from Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of Dehydro Amlodipine Oxalate, a significant degradation product and process impurity of the widely prescribed antihypertensive drug, Amlodipine. Understanding the mechanisms leading to its formation is critical for ensuring the quality, stability, and safety of Amlodipine drug products. This document details the primary formation pathways, summarizes quantitative data from forced degradation studies, presents detailed experimental protocols for analysis, and visualizes the core chemical transformations and analytical workflows.

Introduction to Amlodipine and its Stability

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is susceptible to degradation under various conditions. Its chemical structure, particularly the 1,4-dihydropyridine ring, is the primary site of lability.[1][2] Degradation can lead to the formation of several impurities, with Dehydro Amlodipine being a prominent example.[1][3] This impurity, also known as Amlodipine Impurity D, is formed through the aromatization of the dihydropyridine ring to a pyridine ring.[1][4] The subsequent reaction of Dehydro Amlodipine with oxalic acid results in the formation of this compound. The presence of these impurities can impact the therapeutic efficacy and safety of the drug product.[5]

Formation Pathways of Dehydro Amlodipine

The conversion of Amlodipine to its dehydro derivative is primarily an oxidative process.[1][6] This transformation can occur under several conditions, both during the manufacturing process and throughout the shelf life of the drug product.

Oxidative stress is a major contributor to the formation of Dehydro Amlodipine.[1][6] Forced degradation studies have demonstrated that exposure of Amlodipine to oxidizing agents, such as hydrogen peroxide, leads to significant formation of the pyridine derivative.[1][7][8] This process involves the removal of two hydrogen atoms from the dihydropyridine ring, resulting in a more stable aromatic pyridine structure.[6][9]

Amlodipine is known to be unstable in acidic conditions.[1][3] In the presence of acid, the dihydropyridine ring of Amlodipine undergoes oxidation to form the pyridine derivative, Dehydro Amlodipine.[1][7] This degradation pathway is significant and has been observed in numerous forced degradation studies.

Exposure to light, particularly UV radiation, is another critical factor in the degradation of Amlodipine.[3][9] Photolytic degradation also leads to the aromatization of the dihydropyridine ring, forming Dehydro Amlodipine as a primary photoproduct.[3][10] The photosensitivity of 1,4-dihydropyridine compounds is a well-documented phenomenon.[9]

Dehydro Amlodipine can also be generated as a process-related impurity during the synthesis of Amlodipine.[4][6] Incomplete reduction or unintended oxidation during the manufacturing steps can lead to the presence of this impurity in the final active pharmaceutical ingredient (API).[6]

Formation of this compound

This compound is formed when Dehydro Amlodipine is treated with oxalic acid.[6][11] Oxalic acid is often used in the pharmaceutical industry to form salts of basic compounds. This process can be an intentional step to isolate and purify the impurity or an unintentional reaction if oxalic acid is present.

Diagram: Formation Pathway of this compound

G cluster_conditions Stress Conditions Amlodipine Amlodipine (1,4-Dihydropyridine derivative) Dehydro_Amlodipine Dehydro Amlodipine (Pyridine derivative) Amlodipine->Dehydro_Amlodipine Oxidation (Aromatization) Dehydro_Amlodipine_Oxalate This compound Dehydro_Amlodipine->Dehydro_Amlodipine_Oxalate + Oxalic Acid (Salt Formation) Oxidation Oxidative Stress (e.g., H₂O₂) Acid Acidic Conditions (e.g., HCl) Light Photodegradation (UV/Visible Light) Synthesis Synthesis Byproduct

Caption: Chemical transformation pathway from Amlodipine to this compound.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. The following table summarizes results from various studies on Amlodipine, highlighting the extent of degradation under different stress conditions and the formation of Dehydro Amlodipine.

Stress ConditionReagents and ConditionsDegradation of Amlodipine (%)Primary Degradation Product(s)Reference(s)
Acidic Hydrolysis 5 mol/L HCl at 80°C for 6 hours75.2%Dehydro Amlodipine (Impurity D)[1][7]
Acidic medium (unspecified)~60%Dehydro Amlodipine (Impurity D)[1][8]
Alkaline Hydrolysis 5 mol/L NaOH at 80°C for 6 hours100%C₁₅H₁₆NOCl[7]
0.1 M NaOH43%Not specified[1]
Oxidative Degradation 3% H₂O₂ at 80°C for 6 hours80.1%Dehydro Amlodipine (Impurity D)[1][7]
30% H₂O₂20%Dehydro Amlodipine (Impurity D)[1][8]
Photodegradation Photostability chamber for 14 days32.2%Dehydro Amlodipine (Pyridine derivative)[1][7]
UV and visible radiation for 15 days (tablets)22.38% (UV), 19.89% (Visible)Dehydro Amlodipine (Pyridine derivative)[1]

Note: The percentage of degradation can vary based on the specific experimental conditions.

Experimental Protocols

The identification and quantification of this compound require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Objective: To induce the degradation of Amlodipine under various stress conditions to identify and quantify degradation products, including Dehydro Amlodipine.

Materials:

  • Amlodipine Besylate reference standard

  • Hydrochloric acid (e.g., 1 M and 5 M)

  • Sodium hydroxide (e.g., 0.1 M and 5 M)

  • Hydrogen peroxide (e.g., 3% and 30%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Amlodipine Besylate in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[3]

  • Acid Hydrolysis: To a portion of the stock solution, add an equal volume of hydrochloric acid solution (e.g., 5 M HCl). Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[7] After cooling, neutralize the solution with a suitable base (e.g., 5 M NaOH) and dilute to a final concentration for HPLC analysis.

  • Alkaline Hydrolysis: To another portion of the stock solution, add an equal volume of sodium hydroxide solution (e.g., 5 M NaOH). Heat the mixture under the same conditions as the acid hydrolysis.[7] After cooling, neutralize with a suitable acid (e.g., 5 M HCl) and dilute for analysis.

  • Oxidative Degradation: Treat a portion of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Heat the mixture as described above.[7] Dilute the resulting solution for HPLC analysis.

  • Photodegradation: Expose a solution of Amlodipine Besylate in a photostability chamber to controlled light conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3] A control sample should be kept in the dark under the same temperature conditions.

  • Thermal Degradation: Expose a solid sample of Amlodipine Besylate to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period.[8] Dissolve the sample in a suitable solvent for analysis.

Objective: To separate and quantify Amlodipine and its degradation products, including Dehydro Amlodipine.

Chromatographic Conditions (Example):

  • Column: C18 (e.g., 250 x 4.0 mm, 5 µm)[12]

  • Mobile Phase: A mixture of a buffer (e.g., 0.04 M sodium dihydrogen phosphate monohydrate, pH 4.0) and an organic solvent (e.g., ethanol or acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[12]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 237 nm or 340 nm[3][13]

  • Column Temperature: Ambient or controlled (e.g., 30°C)[3]

  • Injection Volume: 20 µL[3]

Procedure:

  • Preparation of Standard and Sample Solutions: Prepare standard solutions of Amlodipine and, if available, Dehydro Amlodipine in the mobile phase. Dilute the samples from the forced degradation studies to a suitable concentration with the mobile phase.[3]

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.[3]

  • Data Analysis: Identify the peaks corresponding to Amlodipine and Dehydro Amlodipine based on their retention times compared to the standards. Calculate the percentage of degradation and the amount of each impurity formed.[3]

Diagram: Experimental Workflow for Amlodipine Degradation Studies

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Amlodipine Stock Solution (1 mg/mL) Acid Acid Hydrolysis (HCl, heat) Stock->Acid Base Alkaline Hydrolysis (NaOH, heat) Stock->Base Oxidation Oxidative Degradation (H₂O₂, heat) Stock->Oxidation Photo Photodegradation (Light exposure) Stock->Photo Thermal Thermal Stress (Dry heat) Stock->Thermal Neutralize Neutralize/Dilute Stressed Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Photo->Neutralize Thermal->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation (Peak Identification & Quantification) HPLC->Data

Caption: Workflow for conducting and analyzing forced degradation studies of Amlodipine.

Conclusion

The formation of this compound is a critical consideration in the development and manufacturing of Amlodipine drug products. The primary precursor, Dehydro Amlodipine, is formed through the oxidation of the dihydropyridine ring of Amlodipine under oxidative, acidic, and photolytic stress conditions, as well as potentially during synthesis. The subsequent reaction with oxalic acid yields the oxalate salt. A thorough understanding of these formation mechanisms, coupled with robust analytical methods for detection and quantification, is essential for controlling the impurity profile of Amlodipine and ensuring its quality, safety, and efficacy.

References

Dehydro Amlodipine Oxalate: A Critical Degradation Product of Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a widely prescribed long-acting calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] As with any pharmaceutical agent, ensuring its stability, safety, and efficacy throughout its shelf life is paramount. Amlodipine's chemical structure, specifically its dihydropyridine ring, makes it susceptible to degradation under various stress conditions. One of the most significant degradation products is the oxidized form, commonly known as Dehydro Amlodipine.[2][3] This guide provides a comprehensive technical overview of Dehydro Amlodipine, with a specific focus on its oxalate salt form, which serves as a critical reference standard in analytical testing. We will delve into its formation pathways, present quantitative data from forced degradation studies, detail experimental protocols for its identification and quantification, and visualize the underlying processes.

Dehydro Amlodipine is recognized by major pharmacopeias as Amlodipine EP Impurity D (European Pharmacopoeia) and Amlodipine USP Related Compound A (United States Pharmacopeia).[2][4] Its presence in Amlodipine drug substances and products is strictly monitored to ensure that it does not exceed established safety thresholds. The formation of this impurity is a key indicator of the drug's stability and can be influenced by manufacturing processes, formulation excipients, and storage conditions.[2] Dehydro Amlodipine Oxalate is a stable salt form of this impurity, making it suitable for use as a reference standard in analytical laboratories for accurate identification and quantification.[4][5][6]

Formation of Dehydro Amlodipine

Dehydro Amlodipine is primarily formed through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable pyridine ring.[2] This transformation can be induced by various stress conditions, as demonstrated in forced degradation studies.

Degradation Pathways

Forced degradation studies are a regulatory requirement designed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7] These studies intentionally expose the drug to harsh conditions to accelerate its degradation. The primary pathways leading to the formation of Dehydro Amlodipine are:

  • Oxidative Degradation: This is the most direct pathway for the formation of Dehydro Amlodipine. Exposure to oxidizing agents, such as hydrogen peroxide, readily converts the dihydropyridine ring to a pyridine ring.[2][8]

  • Acidic Hydrolysis: In acidic conditions, Amlodipine shows significant degradation.[3][8][9] One of the major degradation products formed under acidic stress is Dehydro Amlodipine.[3]

  • Photodegradation: Amlodipine is known to be photosensitive. Exposure to light, particularly UV light, can also lead to the formation of Dehydro Amlodipine.[3][10]

  • Alkaline Hydrolysis: While Amlodipine also degrades under alkaline conditions, the formation of Dehydro Amlodipine is more prominent under acidic and oxidative stress.[8][11]

  • Thermal Degradation: Amlodipine is relatively stable under thermal stress alone, with minimal formation of Dehydro Amlodipine.[8][10]

It is important to note that Dehydro Amlodipine can also be formed as a byproduct during the synthesis of Amlodipine itself.[2] Subsequent treatment with oxalic acid during the manufacturing or purification process can lead to the formation of this compound.[2]

Quantitative Analysis of Amlodipine Degradation

The extent of Amlodipine degradation and the formation of Dehydro Amlodipine under various stress conditions have been quantified in numerous studies. The following tables summarize the results from several key experiments.

StressorConcentration/IntensityTemperatureDuration% Amlodipine DegradationReference
Acidic Hydrolysis5 M HCl80°C6 hours~60%[8]
5 M HCl80°C6 hours75.2%[3][9]
0.1 M HClRoom Temperature3 days10%[10]
0.1 N HClRoom Temperature3 hoursNot specified[12]
Alkaline Hydrolysis1 M NaOH80°C2 hours~25%[8]
5 M NaOH80°C6 hoursTotal Degradation[3][13]
0.1 M NaOHRoom Temperature3 days15%[10]
Oxidative Degradation30% H₂O₂80°C6 hours~20%[8]
3% H₂O₂ in Methanol (80:20)80°C6 hours80.1%[3][9][10]
3% H₂O₂Room Temperature3 days5%[10]
Photodegradation200 W-h/m² UV light & 1.2 million lux-h visible lightNot specifiedNot specified5%[10]
Photostability chamberNot specified14 days32.2%[3][9][10]
Thermal Degradation80°C48 hours~0.25% (minimal)[8]
105°C3 daysNo degradation[10][14]
80°C7 hoursNot specified[12]
Thermal & Humidity85°C, 85% RH3 daysNo degradation[10][14]

Experimental Protocols

Detailed methodologies are crucial for the reproducible identification and quantification of Dehydro Amlodipine. Below are representative protocols for forced degradation studies and the subsequent analytical determination.

Forced Degradation Studies Protocol

Objective: To induce the degradation of Amlodipine under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • Amlodipine Besylate drug substance

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Amlodipine Besylate in methanol or a mixture of methanol and water at a concentration of approximately 1 mg/mL.[10][14]

  • Acidic Hydrolysis:

    • For mild conditions, mix a known volume of the stock solution with an equal volume of 0.1 M HCl and keep at room temperature for 3 days.[10][14]

    • For aggressive degradation, use 5 M HCl and heat at 80°C for 6 hours.[3][8][9]

    • After the specified time, neutralize the solution with an appropriate amount of NaOH.[10]

  • Alkaline Hydrolysis:

    • For mild conditions, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 3 days.[10][14]

    • For aggressive degradation, use 1 M or 5 M NaOH and heat at 80°C for 2-6 hours.[3][8]

    • After the specified time, neutralize the solution with an appropriate amount of HCl.

  • Oxidative Degradation:

    • Mix a known volume of the stock solution with an equal volume of 3% or 30% H₂O₂.[8][10][14]

    • The reaction can be carried out at room temperature for several days or at an elevated temperature (e.g., 80°C) for a shorter duration.[3][8][10]

  • Photodegradation:

    • Expose a solution of Amlodipine Besylate to light in a photostability chamber providing both UV and visible light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10][14]

    • A control sample should be kept protected from light to act as a baseline.

  • Thermal Degradation:

    • Keep a solid sample of Amlodipine Besylate in a temperature-controlled oven at a high temperature (e.g., 80°C or 105°C) for a specified period (e.g., 48 hours to 3 days).[8][10][14]

  • Sample Preparation for Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase before analysis by HPLC or LC-MS.

Stability-Indicating HPLC Method

Objective: To separate and quantify Amlodipine from its degradation products, including Dehydro Amlodipine.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[15]

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][15]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.04 M sodium dihydrogen phosphate monohydrate, pH 4.0) and an organic solvent (e.g., ethanol or methanol) in a specific ratio (e.g., 60:40 v/v).[15] Gradient elution may also be used.[16]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 237 nm or 238 nm.[8][12][15]

  • Injection Volume: 10-20 µL.[10]

  • Column Temperature: Ambient or controlled (e.g., 30°C).[17]

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a standard solution of Amlodipine Besylate of a known concentration in the mobile phase.

    • Prepare a standard solution of this compound reference standard.

    • Prepare sample solutions from the forced degradation studies by diluting them to a suitable concentration with the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to Amlodipine and Dehydro Amlodipine based on their retention times compared to the standards.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of Amlodipine in the stressed samples to that in an unstressed control sample.[10]

    • Quantify the amount of Dehydro Amlodipine formed using the peak area and the response factor of the this compound reference standard.

Visualizing the Processes

Amlodipine to Dehydro Amlodipine Transformation

The core chemical transformation in the degradation of Amlodipine to Dehydro Amlodipine is the oxidation of the dihydropyridine ring.

G Amlodipine Amlodipine (Dihydropyridine Ring) Dehydro_Amlodipine Dehydro Amlodipine (Pyridine Ring) Amlodipine->Dehydro_Amlodipine Oxidation (Aromatization) Stressors Stress Conditions (Oxidation, Acid, Light) Stressors->Amlodipine

Caption: Chemical transformation of Amlodipine to Dehydro Amlodipine.

Experimental Workflow for Forced Degradation Studies

The logical flow of a forced degradation study is a critical component of drug stability assessment.

G cluster_stress Forced Degradation cluster_analysis Analysis Amlodipine_Sample Amlodipine Sample Acid Acidic Stress Amlodipine_Sample->Acid Base Alkaline Stress Amlodipine_Sample->Base Oxidation Oxidative Stress Amlodipine_Sample->Oxidation Photo Photolytic Stress Amlodipine_Sample->Photo Thermal Thermal Stress Amlodipine_Sample->Thermal Stressed_Samples Stressed Samples HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Peak_Identification Peak Identification & Quantification (vs. Reference Standards) HPLC_Analysis->Peak_Identification Degradation_Profile Degradation Profile & Pathway Elucidation Peak_Identification->Degradation_Profile

References

Synthesis of Dehydro Amlodipine Oxalate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of Dehydro Amlodipine Oxalate, a crucial reference standard for the quality control of amlodipine.

Dehydro amlodipine, recognized as Amlodipine EP Impurity D, is the principal oxidative degradation product of the widely prescribed antihypertensive drug, amlodipine. Its synthesis is of paramount importance for its use as a reference standard in the development and validation of analytical methods, as well as in the stability testing of amlodipine-based pharmaceutical products. This technical guide provides a detailed protocol for the synthesis of this compound, designed to be a valuable resource for laboratory research. The synthesis is approached as a three-step process, commencing with the Hantzsch synthesis to create the dihydropyridine intermediate, which is then oxidized to form the pyridine ring, and culminates in the formation of the oxalate salt.

Synthetic Workflow

The synthetic pathway to this compound is a sequential process involving the formation of the core amlodipine structure, followed by its chemical modification to the dehydro form, and final conversion to a stable salt.

Synthesis_Workflow Start Starting Materials (2-Chlorobenzaldehyde, Ethyl Acetoacetate, Methyl 3-aminocrotonate) Hantzsch Step 1: Hantzsch Dihydropyridine Synthesis Start->Hantzsch Amlodipine_Base Amlodipine (Dihydropyridine Intermediate) Hantzsch->Amlodipine_Base Reflux Oxidation Step 2: Oxidation Amlodipine_Base->Oxidation Oxidizing Agent (e.g., Nitric Acid) Dehydro_Amlodipine Dehydro Amlodipine (Free Base) Oxidation->Dehydro_Amlodipine Salt_Formation Step 3: Oxalate Salt Formation Dehydro_Amlodipine->Salt_Formation Oxalic Acid Final_Product This compound Salt_Formation->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Hantzsch Synthesis of 3-ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (Amlodipine base)

The initial step focuses on the construction of the dihydropyridine core of amlodipine through a multi-component Hantzsch reaction.[1][2]

Reaction Mechanism:

Hantzsch_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Enamine Formation cluster_3 Michael Addition & Cyclization Aldehyde 2-Chlorobenzaldehyde Intermediate1 Ethyl (E)-2-(2-chlorobenzylidene)-3-oxobutanoate Aldehyde->Intermediate1 Ketoester1 Ethyl Acetoacetate Ketoester1->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 Ketoester2 Methyl 3-aminocrotonate Ketoester2->Intermediate2 Dihydropyridine Amlodipine Intermediate2->Dihydropyridine Cyclization & Dehydration

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Procedure:

  • A mixture of 2-chlorobenzaldehyde (1 equivalent), ethyl 4-(2-aminoethoxy)acetoacetate (1 equivalent), and methyl 3-aminocrotonate (1 equivalent) is prepared in a suitable solvent, such as isopropanol or ethanol, within a round-bottom flask fitted with a reflux condenser.

  • The reaction mixture is heated to reflux for a period of 10 to 20 hours, with the reaction's progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to ambient temperature.

  • The solvent is removed under reduced pressure, yielding the crude amlodipine base.

  • Purification of the crude product is achieved through column chromatography on silica gel, utilizing an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure amlodipine base.

Step 2: Oxidation of Amlodipine to Dehydro Amlodipine

This crucial step involves the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[3][4]

Procedure:

  • The purified amlodipine base from the previous step is dissolved in glacial acetic acid in a round-bottom flask.

  • The solution is cooled in an ice bath.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the stirred solution. Alternatively, a few drops of concentrated nitric acid can serve as the oxidizing agent.

  • Following the complete addition, the ice bath is removed, and the mixture is stirred at room temperature for 1 to 2 hours. The reaction is monitored by TLC to confirm the consumption of the starting material.

  • The reaction mixture is then poured into ice-cold water and neutralized with a suitable base, such as a sodium bicarbonate solution, to precipitate the crude Dehydro Amlodipine free base.

  • The precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.

Step 3: Preparation of this compound

The final step involves the conversion of the Dehydro Amlodipine free base into its more stable and crystalline oxalate salt.

Procedure:

  • The purified Dehydro Amlodipine free base is dissolved in a minimal volume of a suitable organic solvent, such as ethanol or isopropanol.

  • A solution of oxalic acid (1 equivalent) is prepared in the same solvent in a separate flask.

  • The oxalic acid solution is slowly added to the stirred solution of Dehydro Amlodipine.

  • The mixture is stirred at room temperature, during which the this compound salt precipitates.

  • To ensure complete precipitation, the mixture is cooled in an ice bath.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
Amlodipine (base) C₂₀H₂₅ClN₂O₅ 408.88 Pale yellow solid
Dehydro Amlodipine (base) C₂₀H₂₃ClN₂O₅ 406.86 Off-white powder

| this compound | C₂₂H₂₅ClN₂O₉ | 496.89 | Crystalline solid |

Table 2: Reaction Yields and Melting Points

Compound Yield (%) Melting Point (°C)
Amlodipine (base) ~45%[1] -
Dehydro Amlodipine (base) 25-64%[4] -
This compound - -

Note: Yields are highly dependent on the specific reaction conditions and purification methods employed. Melting point data for the free base and oxalate are not consistently reported in the available literature.

Table 3: Spectroscopic Data

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) MS (m/z) IR (cm⁻¹)
Amlodipine (base) 7.1-7.5 (m, 4H, Ar-H), 5.67 (s, 1H, NH), 5.40 (s, 1H, CH), 4.09 (q, 2H, OCH₂CH₃), 3.80 (t, 2H), 3.61 (s, 3H, OCH₃), 3.26 (t, 2H), 2.29 (s, 3H, CH₃), 1.17 (t, 3H, OCH₂CH₃)[5][6] 168.0, 145.9, 144.0, 131.2, 129.3, 127.3, 126.9, 104.0, 69.7, 64.1, 54.1, 50.8, 41.7, 40.2, 20.6, 15.9, 19.4, 37.3[7] [M+H]⁺ 409.15. Common fragments at m/z 392 (loss of NH₃), 294, 238.[8][9] 3306 (N-H), 2947 (C-H), 1702 (C=O ester), 1651 (C=C), 1493, 1231, 1118, 1020, 755.[10][11][12]
Dehydro Amlodipine (base) Aromatic protons are expected to be shifted downfield in comparison to amlodipine. The N-H proton signal around 5.6 ppm will be absent. Aromatic carbons will exhibit shifts characteristic of a pyridine ring. [M+H]⁺ 407.1. The spectrum will be similar to amlodipine, with expected variations in the fingerprint region reflecting the aromatic pyridine structure.

References

Spectroscopic and Analytical Profile of Dehydro Amlodipine Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for Dehydro Amlodipine Oxalate, a significant degradation product of the widely used antihypertensive drug, Amlodipine. This document details its formation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, and the experimental protocols for its analysis.

Dehydro Amlodipine, also known as Amlodipine EP Impurity D or Amlodipine USP Related Compound A, is primarily formed through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring.[1] This transformation can occur under various stress conditions, including exposure to acidic environments, oxidizing agents, and light.[2][3] The oxalate salt form is often used for reference standards.

Physicochemical Data

A summary of the key physicochemical properties of Dehydro Amlodipine and its oxalate salt is presented below.

PropertyDehydro Amlodipine (Free Base)This compound
Synonyms Amlodipine EP Impurity D, Amlodipine USP Related Compound A-
CAS Number 113994-41-51216406-90-4
Molecular Formula C₂₀H₂₃ClN₂O₅C₂₂H₂₅ClN₂O₉
Molecular Weight 406.86 g/mol 496.89 g/mol

Spectroscopic Data

The structural elucidation of this compound relies heavily on mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pattern of Dehydro Amlodipine. The primary degradation product is identified as Impurity D with a mass-to-charge ratio (m/z) of 407 under oxidative and acidic degradation conditions.[4]

Ionm/zIdentification
[M+H]⁺ 407Protonated molecule of Dehydro Amlodipine
Fragment Ion 1 230Observed in oxidation and acid hydrolysis
Fragment Ion 2 180Common in all degradation conditions
Fragment Ion 3 167Common in all degradation conditions

Note: The fragmentation pattern can provide valuable structural information. A detailed analysis would involve MS/MS studies to establish the fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of Dehydro Amlodipine. While detailed, publicly available spectral assignments for Dehydro Amlodipine are scarce, comprehensive characterization data, including ¹H-NMR, ¹³C-NMR, and other analytical data, are typically provided with the purchase of a certified reference standard from various suppliers.[1][5] Researchers requiring definitive structural confirmation should consult the Certificate of Analysis accompanying the reference standard.

Experimental Protocols

The generation and analysis of this compound involve forced degradation studies followed by chromatographic and spectroscopic analysis.

Forced Degradation of Amlodipine

To generate Dehydro Amlodipine, Amlodipine Besylate can be subjected to the following stress conditions:

  • Acid Hydrolysis: Amlodipine Besylate solution (e.g., 1 mg/mL) is treated with an acid such as 0.1 M HCl at ambient temperature for several days.[6]

  • Oxidative Degradation: Amlodipine Besylate is exposed to an oxidizing agent, for instance, 3% hydrogen peroxide, at room temperature for a specified period.[6] Amlodipine has shown significant degradation (around 20%) in 30% H₂O₂.[4]

  • Photodegradation: A solution of Amlodipine Besylate is exposed to UV and visible light in a photostability chamber.[3]

HPLC-MS/MS Analysis

A stability-indicating HPLC method is crucial for separating Dehydro Amlodipine from the parent drug and other degradation products.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.

  • Column: A C18 column is commonly employed for the separation.[7]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[7]

  • Detection: UV detection is often set at a wavelength of 237 nm.[6] The mass spectrometer is operated in positive ion mode to detect the protonated molecule of Dehydro Amlodipine ([M+H]⁺ at m/z 407).[4]

NMR Analysis

For NMR analysis, Dehydro Amlodipine must be isolated and purified from the degradation mixture, typically using preparative HPLC.

  • Isolation: The peak corresponding to Dehydro Amlodipine is collected from multiple runs of the preparative HPLC.

  • Sample Preparation: The collected fractions are evaporated to dryness, and the residue is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

Visualizations

Formation of Dehydro Amlodipine from Amlodipine

G Amlodipine Amlodipine (Dihydropyridine Ring) Dehydro_Amlodipine Dehydro Amlodipine (Pyridine Ring) Amlodipine->Dehydro_Amlodipine Oxidation (e.g., H₂O₂, Acid, Light)

Caption: Oxidative degradation pathway of Amlodipine to Dehydro Amlodipine.

General Workflow for Analysis of Dehydro Amlodipine

G cluster_generation Generation cluster_analysis Analysis Forced_Degradation Forced Degradation of Amlodipine (Acid, Oxidation, Light) HPLC_MS HPLC-MS/MS Analysis (Separation and Identification) Forced_Degradation->HPLC_MS Isolation Preparative HPLC (Isolation of Dehydro Amlodipine) HPLC_MS->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR for Structural Elucidation) Isolation->NMR

Caption: Analytical workflow for Dehydro Amlodipine characterization.

References

The Oxidative Degradation of Amlodipine: A Technical Deep Dive into the Formation of Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the oxidative degradation pathway of Amlodipine, a widely prescribed calcium channel blocker, leading to the formation of its primary oxidative degradant, Impurity D. Understanding the formation and control of this impurity is critical for ensuring the stability, safety, and efficacy of Amlodipine drug products. This document outlines the degradation mechanism, presents quantitative data from forced degradation studies, details experimental protocols for stress testing and analysis, and provides visual representations of the degradation pathway and experimental workflow.

The Oxidative Degradation Pathway of Amlodipine to Impurity D

The core chemical transformation in the oxidative degradation of Amlodipine is the aromatization of its dihydropyridine ring to a pyridine ring, resulting in the formation of Impurity D, also known as Dehydro-Amlodipine.[1][2] This conversion is a key degradation pathway observed under oxidative stress conditions, typically induced by agents such as hydrogen peroxide.[1][3] The reaction can also be prompted by acidic conditions and exposure to light.[2][4] The formation of Impurity D is a critical parameter monitored during stability testing of Amlodipine.[5]

The mechanism involves the removal of two hydrogen atoms from the dihydropyridine ring, leading to the formation of a more stable aromatic pyridine ring. This process is illustrated in the reaction pathway diagram below.

G Amlodipine Amlodipine (Dihydropyridine derivative) ImpurityD Impurity D (Pyridine derivative) Amlodipine->ImpurityD Oxidation (-2H) OxidizingAgent Oxidizing Agent (e.g., H₂O₂) OxidizingAgent->Amlodipine StressConditions Stress Conditions (e.g., Heat, Light) StressConditions->Amlodipine

Oxidative degradation pathway of Amlodipine to Impurity D.

Quantitative Analysis of Amlodipine Degradation

Forced degradation studies are instrumental in quantifying the stability of Amlodipine under various stress conditions. The extent of degradation and the formation of Impurity D are typically assessed using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC). The following tables summarize quantitative data from representative studies.

Table 1: Summary of Amlodipine Degradation under Various Stress Conditions

Stress ConditionReagent/ParametersDurationTemperatureDegradation of Amlodipine (%)Reference
Oxidative3% H₂O₂3 daysAmbient~1%[3]
Oxidative30% H₂O₂Not specifiedNot specified20%[6]
Acid Hydrolysis0.1 M HCl3 daysAmbient~1%[3]
Base Hydrolysis0.1 M NaOH3 daysAmbient43%[3]
ThermalSolid state3 days105°CNo degradation[3]
Photolytic1.2 million lux-hoursNot specifiedNot specified5%[3]

Table 2: Formation of Impurity D under Oxidative Stress

Oxidizing AgentConcentrationTemperatureImpurity D FormationAnalytical MethodReference
Hydrogen Peroxide3%AmbientIdentified as the primary degradation productHPLC-UV[3]
Hydrogen Peroxide30%Not specifiedSelectively forms Impurity DLC-MS/MS[6]

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on Amlodipine to investigate the formation of Impurity D, followed by a typical HPLC method for its quantification.

Forced Degradation Study Protocol (Oxidative Stress)

Objective: To induce the oxidative degradation of Amlodipine and monitor the formation of Impurity D.

Materials:

  • Amlodipine Besylate reference standard

  • Hydrogen peroxide (H₂O₂), 3% and 30% solutions

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Temperature-controlled water bath or oven

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Amlodipine Besylate in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Stress Application:

    • To a known volume of the Amlodipine stock solution in a volumetric flask, add an equal volume of 3% H₂O₂.

    • In a separate flask, to another aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Protect the solutions from light and maintain them at a controlled temperature (e.g., ambient or elevated) for a specified duration (e.g., 24-72 hours).

  • Sample Preparation for Analysis:

    • After the incubation period, withdraw aliquots from the stressed solutions.

    • If necessary, neutralize any remaining oxidizing agent (e.g., by adding a small amount of sodium bisulfite solution).

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the Amlodipine stock solution with the mobile phase to the same concentration as the stressed samples, without the addition of H₂O₂.

HPLC Method for Quantification of Amlodipine and Impurity D

Objective: To separate and quantify Amlodipine and Impurity D in samples from forced degradation studies.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of a buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol) in a specific ratio. A gradient or isocratic elution can be used.
Flow Rate Typically 1.0 mL/min
Detection Wavelength 237 nm or 238 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30°C)

Procedure:

  • System Suitability: Inject a standard solution containing known concentrations of Amlodipine and Impurity D to verify the performance of the HPLC system (e.g., resolution, tailing factor, theoretical plates).

  • Analysis of Samples: Inject the control and stressed samples into the HPLC system.

  • Data Analysis:

    • Identify the peaks for Amlodipine and Impurity D based on their retention times compared to the standard.

    • Calculate the percentage of Amlodipine degradation by comparing the peak area of Amlodipine in the stressed sample to that in the control sample.

    • Quantify the amount of Impurity D formed using a calibration curve generated from the Impurity D reference standard.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study of Amlodipine, from sample preparation to data analysis.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis PrepStock Prepare Amlodipine Stock Solution Stress Apply Oxidative Stress (e.g., H₂O₂) PrepStock->Stress Control Prepare Control (Unstressed Sample) PrepStock->Control SamplePrep Sample Dilution and Neutralization Stress->SamplePrep Control->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Processing and Quantification HPLC->Data

Experimental workflow for Amlodipine forced degradation study.

Conclusion

The oxidative degradation of Amlodipine to Impurity D is a critical stability concern that necessitates thorough investigation and control throughout the drug development process. This technical guide has provided an in-depth overview of the degradation pathway, quantitative data, and detailed experimental protocols for its study. By implementing robust forced degradation studies and validated analytical methods, researchers and drug development professionals can ensure the quality, safety, and stability of Amlodipine-containing pharmaceuticals.

References

Photolytic Degradation of Amlodipine: A Technical Guide to the Formation of Dehydro Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina.[1][2][3] Despite its therapeutic efficacy, amlodipine is known to be susceptible to degradation under various stress conditions, with photolytic degradation being a significant pathway.[4][5][6] Exposure to light, particularly ultraviolet (UV) and visible radiation, can induce the transformation of amlodipine into its primary degradation product, Dehydro Amlodipine.[7][8]

This technical guide provides a comprehensive overview of the photolytic degradation of amlodipine to Dehydro Amlodipine. It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the stability testing, formulation development, and quality control of amlodipine-containing products. This document details the degradation pathway, summarizes quantitative data from various studies, presents detailed experimental protocols, and provides visual representations of the core concepts.

The Photolytic Degradation Pathway: Aromatization to Dehydro Amlodipine

The core of amlodipine's structure is a 1,4-dihydropyridine ring, which is the primary site of photolytic instability.[4][9] Upon exposure to light, amlodipine undergoes an aromatization reaction, leading to the formation of its pyridine derivative, Dehydro Amlodipine.[5][7][9][10] This transformation involves the oxidation of the dihydropyridine ring and is reported to be an oxygen-independent process.[5][10][11] The formation of Dehydro Amlodipine results in a complete loss of the pharmacological activity of the parent drug.[9][11]

Dehydro Amlodipine is also referred to as Amlodipine Impurity D in pharmacopeial monographs.[8][12] The structure of Amlodipine and its transformation to Dehydro Amlodipine is illustrated below.

G Amlodipine Amlodipine (1,4-Dihydropyridine derivative) DehydroAmlodipine Dehydro Amlodipine (Pyridine derivative) Amlodipine->DehydroAmlodipine Aromatization (Oxidation) Light Light (UV/Visible) Light->Amlodipine

Figure 1: Photolytic Conversion of Amlodipine

Quantitative Analysis of Amlodipine Photodegradation

Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods. The extent of amlodipine's photodegradation can vary depending on the experimental conditions such as the light source, duration of exposure, solvent system, and the physical state of the drug (solution or solid). The degradation kinetics of amlodipine upon light exposure typically follow a pseudo-first-order model.[7][8][12][13][14]

The following tables summarize quantitative data from various studies on the photolytic degradation of amlodipine.

Table 1: Photodegradation of Amlodipine in Solution

Light Source/ConditionAmlodipine ConcentrationSolvent/MediumDuration of ExposureDegradation (%)Reference
Photostability ChamberNot SpecifiedSolution14 days32.2%[8][15]
UV Radiation (254 nm)Not SpecifiedSolid State60 hoursStable[12]
DaylightNot SpecifiedMethanol72 hours34.3%[12]
UV-A LightNot SpecifiedWater and Organic SolventsNot SpecifiedQuantum Yield (Φ) ≈ 0.001[5][10]

Table 2: Photodegradation of Amlodipine in Solid Dosage Forms (Tablets)

Light SourcePackagingDuration of ExposureDegradation (%)Reference
UV RadiationAlu/PVC/PVDC Blister15 days22.38%[8][12]
Visible RadiationAlu/PVC/PVDC Blister15 days19.89%[8][12]

Experimental Protocols

This section provides detailed methodologies for conducting photostability studies on amlodipine and for the analysis of its primary photoproduct, Dehydro Amlodipine.

Protocol 1: Photostability Testing of Amlodipine Solution

Objective: To evaluate the photostability of amlodipine in solution according to ICH Q1B guidelines.

Materials and Equipment:

  • Amlodipine Besylate reference standard

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Calibrated radiometer and lux meter

  • Quartz cuvettes or other suitable transparent containers

  • Control samples protected from light (e.g., wrapped in aluminum foil)

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare a solution of amlodipine besylate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Exposure Conditions:

    • Place the amlodipine solution in transparent containers within the photostability chamber.

    • Simultaneously, place control samples protected from light in the same chamber to serve as dark controls.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]

    • Monitor and control the temperature to minimize the effect of thermal degradation.

  • Sampling and Analysis:

    • Withdraw samples at appropriate time intervals.

    • Analyze the samples and the dark controls using a validated stability-indicating HPLC method to determine the concentration of amlodipine and the formation of Dehydro Amlodipine.

  • Data Analysis:

    • Calculate the percentage degradation of amlodipine at each time point relative to the initial concentration.

    • Plot the concentration of amlodipine versus time to determine the degradation kinetics.

Protocol 2: Analysis of Amlodipine and Dehydro Amlodipine by HPLC

Objective: To quantify amlodipine and its photoproduct, Dehydro Amlodipine, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector, autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 250 mm, 5 µm) is commonly used.[12]

  • Mobile Phase: A mixture of organic solvents and a buffer. A common mobile phase consists of acetonitrile, methanol, and a triethylamine solution adjusted to a specific pH (e.g., pH 3.0).[12] The exact composition should be optimized for adequate separation.

  • Flow Rate: Typically 1.0 mL/min.[12]

  • Detection Wavelength: 237 nm is a frequently used wavelength for the detection of amlodipine and its impurities.[16][17]

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Amlodipine Besylate reference standard and a separate stock solution of Dehydro Amlodipine (if available) in the mobile phase or a suitable diluent.

    • Prepare working standard solutions of varying concentrations to establish a calibration curve.

    • Prepare the samples from the photodegradation study by diluting them to a suitable concentration within the calibration range.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the samples into the HPLC system.

    • Record the chromatograms and identify the peaks for amlodipine and Dehydro Amlodipine based on their retention times, which should be confirmed by spiking with the respective standards. For example, in one study, amlodipine and its impurity D (Dehydro Amlodipine) were identified at retention times of 16.529 min and 2.575 min, respectively.[12]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration for both amlodipine and Dehydro Amlodipine.

    • Determine the concentration of amlodipine and Dehydro Amlodipine in the samples using the calibration curve.

    • Calculate the percentage of degradation and the amount of Dehydro Amlodipine formed.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a photolytic degradation study of amlodipine.

G cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_AML Prepare Amlodipine Solution Expose_Light Expose to Light (ICH Q1B Conditions) Prep_AML->Expose_Light Prep_Control Prepare Dark Control Prep_Control->Expose_Light Sampling Sample at Time Intervals Expose_Light->Sampling HPLC HPLC Analysis Sampling->HPLC Quantify Quantify Amlodipine & Dehydro Amlodipine HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Pathway Confirm Degradation Pathway Quantify->Pathway

References

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses technische Handbuch bietet einen umfassenden Überblick über die mit Amlodipin in Beziehung stehenden Verbindungen und konzentriert sich auf Verunreinigungen, Abbauprodukte und Metaboliten. Dieser Leitfaden wurde für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung erstellt und enthält detaillierte Informationen zu den wichtigsten verwandten Verbindungen, quantitativen Analysen, experimentellen Protokollen und den zugrunde liegenden chemischen Wegen.

Einführung in die Stabilität von Amlodipin

Amlodipin, ein Kalziumkanalblocker aus der Gruppe der Dihydropyridine, wird häufig zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt.[1] Die chemische Struktur von Amlodipin, 3-Ethyl-5-methyl-2-[(2-aminoethoxy)methyl]-4-(2-chlorphenyl)-6-methyl-1,4-dihydropyridin-3,5-dicarboxylat, macht es anfällig für Abbau unter verschiedenen Stressbedingungen wie saurer und basischer Hydrolyse, Oxidation und Photolyse.[2] Das Verständnis dieser Abbauwege und die Identifizierung der daraus resultierenden Verunreinigungen sind eine entscheidende regulatorische Anforderung und für die Gewährleistung der Sicherheit und Wirksamkeit von Amlodipin-haltigen Arzneimitteln unerlässlich. Studien zum erzwungenen Abbau, wie sie von der International Conference on Harmonisation (ICH) vorgeschrieben werden, sind entscheidend für die Aufklärung der intrinsischen Stabilität des Wirkstoffs und die Entwicklung von stabilitätsanzeigenden Analysemethoden.[2]

Klassifizierung von Amlodipin-verwandten Verbindungen

Die mit Amlodipin in Beziehung stehenden Verbindungen lassen sich grob in drei Kategorien einteilen:

  • Syntheseverunreinigungen: Dies sind Verbindungen, die während des Herstellungsprozesses von Amlodipin entstehen. Sie können aus Ausgangsmaterialien, Zwischenprodukten oder durch Nebenreaktionen stammen.

  • Abbauprodukte: Diese entstehen, wenn Amlodipin verschiedenen Stressbedingungen wie Licht, Hitze, Feuchtigkeit, Säuren, Basen und oxidativem Stress ausgesetzt wird.[3][4]

  • Metaboliten: Dies sind die Verbindungen, die nach der Verabreichung von Amlodipin im Körper gebildet werden. Amlodipin wird hauptsächlich in der Leber durch Cytochrom-P450-Enzyme, insbesondere CYP3A4, verstoffwechselt.[5][6]

Quantitative Analyse der Abbauprodukte

Studien zum erzwungenen Abbau liefern quantitative Daten über das Ausmaß des Amlodipin-Abbaus unter verschiedenen Stressbedingungen. Die folgende Tabelle fasst die Ergebnisse verschiedener Studien zusammen.

StressbedingungAbbau von Amlodipin (%)Wichtige AbbauprodukteReferenz
Saure Hydrolyse (z. B. 0,1 M HCl)60%Pyridin-Derivat (Verunreinigung D), Amid-Verunreinigung[3]
Alkalische Hydrolyse (z. B. 0,1 M NaOH)25%Säure-Verunreinigung[3]
Oxidativer Abbau (z. B. 30 % H₂O₂)20%Pyridin-Derivat (Verunreinigung D)[3]
Thermischer Abbau (z. B. 80 °C)Keine größeren Verunreinigungen-[3]
PhotolyseSignifikanter AbbauPyridin-Derivat und andere Photoprodukte[2][7]

Identifizierte Amlodipin-Verunreinigungen und Metaboliten

Mehrere verwandte Verbindungen von Amlodipin wurden mittels Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Flüssigkeitschromatographie-Massenspektrometrie (LC-MS) identifiziert und charakterisiert.[2][8]

VerbindungTypAnmerkungen
Amlodipin-Verunreinigung ASyntheseverunreinigungPhthalimid-Analogon des Amlodipin-Vorläufers.[9]
Amlodipin-Verunreinigung BSyntheseverunreinigung-
Amlodipin-Verunreinigung DAbbauprodukt/VerunreinigungPyridin-Analogon von Amlodipin, das unter oxidativen und sauren Bedingungen gebildet wird.[2]
Amlodipin-Verunreinigung FAbbauproduktEntsteht unter sauren und basischen Bedingungen.[4]
Amlodipin-Verunreinigung GSyntheseverunreinigungDimethyl-4-(2-chlorphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat.
Hauptmetabolit in UrinMetabolit2-([4-(2-Chlorphenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl]methoxy)essigsäure.[10]
Pyridin-MetabolitenMetabolitenHauptmetaboliten im Blutkreislauf; gelten als pharmakologisch inaktiv.[1][10]

Experimentelle Protokolle

Protokoll für Studien zum erzwungenen Abbau

Ziel: Induktion des Abbaus von Amlodipin unter verschiedenen Stressbedingungen, um potenzielle Abbauprodukte zu identifizieren und seine intrinsische Stabilität zu bewerten.[2]

Materialien:

  • Amlodipinbesylat-Wirkstoff

  • Salzsäure (HCl), analytischer Grad

  • Natriumhydroxid (NaOH), analytischer Grad

  • Wasserstoffperoxid (H₂O₂), 30 %

  • Methanol, HPLC-Qualität

  • Wasser, HPLC-Qualität

  • Messkolben, Pipetten und andere übliche Laborglasgeräte

  • pH-Meter

  • Temperaturgeregelter Ofen

  • Photostabilitätskammer

Verfahren:

  • Herstellung der Stammlösung: Eine Stammlösung von Amlodipinbesylat in einem geeigneten Lösungsmittel (z. B. Methanol oder einer Mischung aus Methanol und Wasser) mit einer Konzentration von ca. 1 mg/ml herstellen.[2]

  • Saurer Abbau: Die Stammlösung mit 0,1 M HCl mischen und bei Raumtemperatur für eine bestimmte Zeit (z. B. 24 Stunden) inkubieren. Nach der angegebenen Zeit die Lösung mit einer angemessenen Menge 0,1 M NaOH neutralisieren.[2]

  • Alkalischer Abbau: Die Stammlösung mit 0,1 M NaOH mischen und bei Raumtemperatur für eine bestimmte Zeit (z. B. 24 Stunden) inkubieren. Anschließend mit einer angemessenen Menge 0,1 M HCl neutralisieren.

  • Oxidativer Abbau: Die Stammlösung mit 30 % H₂O₂ mischen und bei Raumtemperatur für eine bestimmte Zeit (z. B. 24 Stunden) inkubieren.

  • Thermischer Abbau: Eine feste Probe von Amlodipinbesylat in einem Ofen bei einer erhöhten Temperatur (z. B. 80 °C) für eine bestimmte Zeit (z. B. 48 Stunden) erhitzen.[3]

  • Photolytischer Abbau: Eine Lösung von Amlodipinbesylat in einer Photostabilitätskammer Licht aussetzen, das sowohl UV- als auch sichtbare Lichteinwirkung bietet (z. B. 1,2 Millionen Lux-Stunden und 200 Watt-Stunden/Quadratmeter).[2]

  • Probenanalyse: Alle abgebauten Proben mit einer validierten stabilitätsanzeigenden HPLC- oder LC-MS/MS-Methode analysieren, um den Amlodipin-Gehalt und das Profil der Abbauprodukte zu bestimmen.

Protokoll zur Metabolitenidentifizierung mittels Lebermikrosomen vom Menschen (HLM)

Ziel: Untersuchung des In-vitro-Metabolismus von Amlodipin unter Verwendung von HLM, um die primären Stoffwechselwege zu identifizieren.[5]

Materialien:

  • Amlodipin

  • Lebermikrosomen vom Menschen (HLM)

  • NADPH-regenerierendes System (z. B. G6P, G6PDH, NADP⁺)

  • Phosphatpuffer (pH 7,4)

  • Acetonitril (oder ein anderes geeignetes organisches Lösungsmittel) zur Reaktionsbeendigung

  • LC-MS/MS-System

Verfahren:

  • Inkubationsmischungen vorbereiten: In Mikrozentrifugenröhrchen HLM, Amlodipin (in verschiedenen Konzentrationen) und Phosphatpuffer kombinieren.[5]

  • Vorinkubation: Die Mischungen bei 37 °C für einen kurzen Zeitraum (z. B. 5 Minuten) vorinkubieren, damit die Komponenten das thermische Gleichgewicht erreichen können.[5]

  • Reaktion einleiten: Die Stoffwechselreaktion durch Zugabe des NADPH-regenerierenden Systems starten.[5]

  • Inkubation: Die Reaktionsmischungen bei 37 °C für einen bestimmten Zeitraum (z. B. 0, 15, 30, 60 Minuten) inkubieren.[5]

  • Reaktion beenden: Die Reaktion an den vorgesehenen Zeitpunkten durch Zugabe eines kalten organischen Lösungsmittels wie Acetonitril stoppen. Dies dient auch dazu, die mikrosomalen Proteine auszufällen.[5]

  • Probenverarbeitung: Die Proben zentrifugieren, um die ausgefällten Proteine zu pelletieren. Den Überstand zur Analyse in ein neues Röhrchen überführen.[5]

  • LC-MS/MS-Analyse: Den Überstand auf das Verschwinden von Amlodipin und die Bildung seiner Metaboliten mit einer validierten LC-MS/MS-Methode analysieren.[5]

Visualisierung von Wegen

Abbauwege von Amlodipin

G cluster_degradation Abbauwege Amlodipine Amlodipin Acid Saure Hydrolyse Amlodipine->Acid Base Alkalische Hydrolyse Amlodipine->Base Oxidation Oxidation Amlodipine->Oxidation Photolysis Photolyse Amlodipine->Photolysis ImpurityD Verunreinigung D (Pyridin-Derivat) Acid->ImpurityD AmideImpurity Amid-Verunreinigung Acid->AmideImpurity AcidImpurity Säure-Verunreinigung Base->AcidImpurity Oxidation->ImpurityD Photolysis->ImpurityD PhotoProducts Diverse Photoprodukte Photolysis->PhotoProducts

Bildunterschrift: Vereinfachtes Diagramm der Hauptabbauwege von Amlodipin unter Stressbedingungen.

Stoffwechselweg von Amlodipin

G cluster_metabolism Stoffwechsel Amlodipine Amlodipin (im Körper) Liver Leber (CYP3A4) Amlodipine->Liver PyridineMetabolite Inaktiver Pyridin-Metabolit Liver->PyridineMetabolite Dehydrierung FurtherMetabolism Weiterer oxidativer Metabolismus PyridineMetabolite->FurtherMetabolism ExcretedMetabolites Ausgeschiedene Metaboliten (z. B. im Urin) FurtherMetabolism->ExcretedMetabolites

Bildunterschrift: Primärer Stoffwechselweg von Amlodipin beim Menschen.

Arbeitsablauf zur Identifizierung von verwandten Verbindungen

G cluster_workflow Arbeitsablauf zur Identifizierung Sample Amlodipin-Probe (Wirkstoff oder Arzneimittel) ForcedDegradation Erzwungener Abbau (Säure, Base, Oxidation, Licht, Hitze) Sample->ForcedDegradation MetabolismStudy In-vitro/In-vivo-Studien Sample->MetabolismStudy AnalyticalMethod Stabilitätsanzeigende analytische Methode (z. B. HPLC, LC-MS) ForcedDegradation->AnalyticalMethod MetabolismStudy->AnalyticalMethod Separation Trennung von Amlodipin und verwandten Verbindungen AnalyticalMethod->Separation Identification Identifizierung und Charakterisierung (z. B. MS/MS, NMR) Separation->Identification Quantification Quantifizierung Separation->Quantification

Bildunterschrift: Allgemeiner experimenteller Arbeitsablauf zur Identifizierung und Quantifizierung von mit Amlodipin in Beziehung stehenden Verbindungen.

References

An In-depth Technical Guide to the Degradation Kinetics of Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary investigation into the degradation kinetics of Amlodipine. Amlodipine, a long-acting calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1] A thorough understanding of its stability and degradation profile is paramount for ensuring its safety, efficacy, and quality throughout its shelf life. This document collates data from various scientific studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing degradation pathways and experimental workflows as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

Amlodipine Degradation Pathways

Amlodipine is susceptible to degradation under several stress conditions, primarily through hydrolysis, oxidation, and photolysis.[1][2] The dihydropyridine ring within its structure is the most labile moiety, prone to oxidation (aromatization), while the ester functional groups are susceptible to hydrolysis.[1]

Hydrolysis of Amlodipine occurs in both acidic and alkaline conditions, mainly affecting the ester linkages.[1]

  • Acidic Hydrolysis: Amlodipine shows significant degradation in acidic media.[1] Under acidic conditions, the primary degradation product is often the pyridine derivative, also known as Impurity D or dehydro amlodipine.[1][3] This results from the aromatization of the dihydropyridine ring.[1] Some studies also suggest the potential for hydrolysis of the ethyl ester group.[1]

  • Alkaline Hydrolysis: In basic conditions, hydrolysis of the ester groups is the anticipated degradation pathway.[1][4]

Amlodipine is highly susceptible to oxidative stress.[1] Treatment with hydrogen peroxide (H₂O₂) leads to significant degradation, with the primary product being the pyridine derivative (Impurity D), which is the same major product found in acid degradation.[1][3] This indicates that the aromatization of the dihydropyridine ring is the principal oxidative degradation pathway.[1]

Exposure to UV and visible light can induce degradation of Amlodipine, leading to the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[1][5] Photodegradation generally follows pseudo-first-order kinetics.[1][5]

In the solid state, Amlodipine besylate demonstrates relative stability under thermal stress compared to other stress conditions.[1] While some degradation can occur at elevated temperatures, it is generally less significant than hydrolytic, oxidative, or photolytic degradation.[1][3]

Quantitative Data on Amlodipine Degradation

The following tables summarize the quantitative data from various forced degradation studies on Amlodipine.

Table 1: Percentage Degradation of Amlodipine Under Various Stress Conditions

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Reference
Acid Hydrolysis5 mol/L HCl6 hours80°C75.2[1][6]
Acid Hydrolysis1 M HCl--~27[7]
Acid HydrolysisAcidic Medium--~60[1][3]
Base Hydrolysis5 mol/L NaOH6 hours80°CTotal[8]
Base Hydrolysis0.1 M NaOH3 daysAmbient43[9]
Oxidative Degradation3% H₂O₂ in methanol-water (80:20)6 hours80°C80.1[1][6]
Oxidative Degradation30% H₂O₂--20[3]
Photolytic DegradationUV and Visible Light (Solution)14 daysPhotostability Chamber32.2[1][6]
Photolytic DegradationUV and Visible Light (Tablets)15 days-22.38 (UV), 19.89 (Visible)[1]
Photolytic DegradationUV and Visible Light--5[9]
Thermal DegradationSolid State48 hours80°CNo major impurities[1][10]
Thermal DegradationSolution7 hours80°CSome degradation[1][11]

Table 2: Kinetic Data for Amlodipine Degradation

Stress ConditionKinetic ModelRate Constant (k)Half-life (t½)Reference
Photodegradation (Solar Radiation)Pseudo-first-orderVaries with matrixVaries with matrix[5]
Photodegradation (Xenon Lamp)Pseudo-first-orderVaries with matrixVaries with matrix[5]
UV/Chlorine ProcessApparent first-order0.0155 - 0.0821 min⁻¹ (increases with chlorine dose)-[12]
UV/Chlorine ProcessApparent first-order0.0205 - 0.0973 min⁻¹ (increases with UV intensity)-[12]
Basic Conditions (0.001 M NaOH)Second-order--[7]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for key experiments cited in the literature.

A standard stock solution of Amlodipine Besylate is typically prepared for all stress conditions.[10]

  • Accurately weigh 10 mg of Amlodipine Besylate and transfer it into a 100 mL volumetric flask.[10]

  • Add a small amount of a suitable solvent (e.g., methanol:water 50:50, v/v) and sonicate for 5 minutes to dissolve the drug.[10]

  • Make up the volume to 100 mL with the same solvent to obtain a concentration of 100 µg/mL.[10] For higher concentration studies (e.g., 1 mg/mL), adjust the initial weight and volume accordingly.[2][10]

  • Pipette a known volume of the stock solution into a flask.[10]

  • Add an equal volume of an acidic solution. Common conditions include:

    • Moderate: 0.1 M Hydrochloric Acid (HCl) at ambient temperature for 3 days.[9][10]

    • Harsh: 5 M HCl at 80°C for 6 hours.[6][10]

  • After the specified time, neutralize the solution with an appropriate amount of a basic solution (e.g., 0.1 M or 5 M NaOH).[10]

  • Dilute with the mobile phase to a final target concentration for analysis.[10]

  • Pipette a known volume of the stock solution into a flask.[10]

  • Add an equal volume of an alkaline solution. Common conditions include:

    • Moderate: 0.1 M Sodium Hydroxide (NaOH) at ambient temperature for 3 days.[9][10]

    • Harsh: 5 M NaOH at 80°C for 6 hours to achieve total degradation.[8][10]

  • After the specified duration, cool the solution to room temperature if heated.[10]

  • Neutralize the solution with an appropriate amount of an acidic solution (e.g., 0.1 M or 5 M HCl).

  • Dilute with the mobile phase to a final target concentration for analysis.

  • Pipette a known volume of the stock solution into a flask.[10]

  • Add an equal volume of a hydrogen peroxide (H₂O₂) solution. Common conditions include:

    • 3% H₂O₂ at ambient temperature for 3 days.[9][10]

    • 3% H₂O₂ in a methanol-water mixture (80:20) at 80°C for 6 hours.[6][10]

  • After the specified duration, dilute the solution with the mobile phase to a final target concentration for analysis.[10]

  • Solid State: Place approximately 100 mg of Amlodipine Besylate powder in a petri dish and keep it in a controlled temperature oven at 80°C for 48 hours.[10] An alternative condition is 105°C for 3 days.[9][10]

  • Solution State: Prepare a solution of the desired concentration and keep it in an oven at 80°C for 7 hours.[10][11] After exposure, allow the sample to cool to room temperature. If using the solid sample, dissolve it in the mobile phase to the target concentration for analysis.[10]

  • Prepare a solution of Amlodipine Besylate (e.g., 1 mg/mL).[2][10]

  • Expose the solution to a combination of ultraviolet (UVA) and visible light in a photostability chamber. A typical exposure is 200 W-h/m² for UVA light and 1.2 million lux-hours for visible light.[9][10]

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key degradation pathways and the experimental workflow for forced degradation studies.

G cluster_degradation Amlodipine Degradation Pathways Amlodipine Amlodipine (Dihydropyridine Ring) ImpurityD Impurity D (Pyridine Derivative) Amlodipine->ImpurityD Oxidation (H₂O₂) Acid Hydrolysis (HCl) Photolysis (UV/Vis) HydrolysisProducts Ester Hydrolysis Products Amlodipine->HydrolysisProducts Alkaline Hydrolysis (NaOH) Acid Hydrolysis (HCl)

Caption: Major degradation pathways of Amlodipine under stress conditions.

G cluster_workflow Forced Degradation Experimental Workflow Stock Prepare Amlodipine Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock->Stress Neutralize Neutralize/Dilute Sample Stress->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify

Caption: General experimental workflow for forced degradation studies.

References

Methodological & Application

Application Note: HPLC Method for the Determination of Dehydro Amlodipine Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Dehydro Amlodipine Oxalate, a known impurity and degradation product of Amlodipine.[1][2][3] Dehydro Amlodipine is recognized as Amlodipine EP Impurity D and Amlodipine USP Related Compound A.[4] This method is crucial for quality control in the manufacturing of Amlodipine drug substances and products, ensuring their safety and efficacy. The described protocol utilizes a reversed-phase HPLC system with UV detection, providing a reliable and robust analytical solution.

Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[5] During its synthesis or storage, impurities can form, one of which is Dehydro Amlodipine. This compound is the pyridine derivative of amlodipine, formed through the oxidation of the dihydropyridine ring.[1] As regulatory agencies require stringent control over impurities in pharmaceutical products, a validated analytical method for the quantification of this compound is essential. This document provides a comprehensive protocol for its determination using HPLC.

Experimental Protocol

This protocol is adapted from established methods for the analysis of Amlodipine and its related compounds.[6][7][8][9]

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric glassware: Class A.

  • pH meter.

  • Reference Standard: this compound (>95% purity).[4]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Methanol : 0.05M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (35:10:55, v/v/v)[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 30°C[10]
Detection Wavelength 237 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

3. Preparation of Solutions

  • Buffer Preparation (0.05M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase Preparation: Mix acetonitrile, methanol, and the prepared buffer in the ratio of 35:10:55 (v/v/v). Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 20 µg/mL.

  • Sample Solution Preparation: Accurately weigh a quantity of the test sample, dissolve it in the mobile phase, and dilute to a known concentration, estimated to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of peak areas (n=6) ≤ 2.0%

Data Presentation

Calibration Curve Data

A typical calibration curve for this compound is constructed by plotting the peak area against the concentration. The linearity of the method should be evaluated.

Concentration (µg/mL)Peak Area (arbitrary units)
1.0[Example Value: 50000]
2.5[Example Value: 125000]
5.0[Example Value: 250000]
10.0[Example Value: 500000]
15.0[Example Value: 750000]
20.0[Example Value: 1000000]

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and their expected outcomes.

Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%RSD ≤ 2.0%
- Intermediate Precision< 1.5%RSD ≤ 2.0%
Limit of Detection (LOD) [Calculated Value] µg/mLS/N ratio ≥ 3
Limit of Quantitation (LOQ) [Calculated Value] µg/mLS/N ratio ≥ 10
Robustness No significant impact on resultsConsistent results with minor variations in method parameters

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound using the described HPLC method.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solutions inject_solutions Inject Standard & Sample Solutions prep_standard->inject_solutions prep_sample Prepare Sample Solutions prep_sample->inject_solutions prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability system_suitability->inject_solutions If Passed data_acquisition Data Acquisition inject_solutions->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound peak_integration->quantification calibration_curve->quantification reporting Report Results quantification->reporting

HPLC Analysis Workflow

Conclusion

The HPLC method described in this application note is suitable for the accurate and precise determination of this compound. This method can be effectively implemented in quality control laboratories for the routine analysis of this impurity in Amlodipine drug substance and finished pharmaceutical products, ensuring compliance with regulatory standards.

References

Application Note: UPLC Analysis of Amlodipine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a long-acting calcium channel blocker of the dihydropyridine class, widely used in the treatment of hypertension and angina.[1] The identification and quantification of impurities in the active pharmaceutical ingredient (API) and finished drug products are critical for ensuring their quality, safety, and efficacy. Regulatory bodies like the International Conference on Harmonization (ICH) mandate stress testing to identify potential degradation products and establish degradation pathways.[2][3] Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for impurity profiling, including higher resolution, increased sensitivity, and faster analysis times, making it an ideal technique for this purpose.[4] This application note details a stability-indicating UPLC method for the separation and determination of Amlodipine and its process-related and degradation impurities.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method and to understand the degradation pathways of the drug substance.[5] Amlodipine besylate is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[6][7]

Protocol:

  • Preparation of Stock Solution: Accurately weigh and dissolve Amlodipine besylate in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at ambient temperature for 3 days.[6] Neutralize the solution with an appropriate volume of 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at ambient temperature for 3 days.[6] Neutralize the solution with an appropriate volume of 0.1 M HCl before dilution and injection.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at ambient temperature for 3 days.[6]

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 3 days.[6] After the specified time, cool to room temperature and prepare a sample solution for analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV light (200 W-h/m²) and visible light (1.2 million lux-h) as per ICH guidelines.[2][6] Prepare a sample solution from the exposed substance for analysis.

  • Sample Analysis: Dilute the stressed samples to a final concentration of approximately 0.2 mg/mL with the mobile phase and analyze using the UPLC method described below.

UPLC Method for Impurity Profiling

This method is designed for the separation of Amlodipine from its known impurities, including those listed in the European Pharmacopoeia (Ph. Eur. Impurities A, B, D, E, F, G), and degradation products.[4][]

Instrumentation:

  • UPLC system equipped with a photodiode array (PDA) or tunable UV detector. A mass detector (e.g., single-quadrupole) can be coupled for peak identification.[6]

  • Data acquisition and processing software (e.g., Waters Empower 3).[6]

Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water.

  • Mobile Phase B: Methanol.

  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Standard Solution: Prepare a solution containing Amlodipine besylate and known impurities at appropriate concentrations (e.g., 0.2 mg/mL for Amlodipine and 0.001 mg/mL for each impurity) in the diluent.

  • Sample Solution: Accurately weigh and dissolve the Amlodipine besylate drug substance or powdered tablets in the diluent to achieve a final concentration of 0.2 mg/mL.[6] Centrifuge or filter the solution through a 0.45 µm membrane filter if necessary.[9]

Data Presentation

Table 1: UPLC Chromatographic Conditions
ParameterCondition
Column Core-shell C18, 100 mm x 4.6 mm, 2.6 µm (e.g., Phenomenex Kinetex EVO C18)[6]
Mobile Phase A 0.4% Ammonium Hydroxide in Water[6]
Mobile Phase B Methanol[6]
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 35°C[9]
Detection Wavelength 237 nm[6]
Table 2: Summary of Forced Degradation Results
Stress ConditionParametersDegradation (%)Major Degradants/Observations
Acid Hydrolysis 0.1 M HCl, Ambient, 3 days~5-15%Impurity D, Impurity F[5][7]
Base Hydrolysis 0.1 M NaOH, Ambient, 3 days~43%[6]Impurity F[7]
Oxidation 3% H₂O₂, Ambient, 3 days~10-20%Impurity D (Dehydro Amlodipine)[5]
Thermal 105°C, 3 daysNo significant degradation[5][6]Amlodipine is relatively stable to heat.
Photolytic ICH Guidelines (UV & Vis)~5%[6]Amlodipine pyridine derivative (Impurity D)[10]

Visualizations

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing A Weigh Amlodipine API or Powdered Tablets B Dissolve in Diluent (ACN:Water 50:50) A->B D Forced Degradation (Acid, Base, H2O2, etc.) A->D E Inject into UPLC System B->E C Prepare Standard with Known Impurities C->E D->E F Chromatographic Separation (C18 Column, Gradient Elution) E->F G Detection at 237 nm (PDA/UV Detector) F->G H Integrate Peaks G->H I Identify Impurities (vs. Standards) H->I J Quantify Impurities (% Area Normalization) I->J K Generate Report J->K

Caption: UPLC workflow for Amlodipine impurity analysis.

Degradation_Pathway cluster_stress Stress Conditions cluster_impurities Major Degradation Products Amlodipine Amlodipine Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation (H2O2) Photo Photolysis ImpD Impurity D (Pyridine Derivative) Acid->ImpD ImpF Impurity F Acid->ImpF Base->ImpF Oxidation->ImpD Photo->ImpD

References

Application Notes and Protocols for Forced Degradation Studies of Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a widely prescribed calcium channel blocker for the management of hypertension and angina, is susceptible to degradation under various stress conditions.[1] Understanding its degradation profile is a critical aspect of drug development and regulatory compliance, ensuring the safety and efficacy of the final drug product. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][3] This document provides detailed protocols for conducting forced degradation studies on Amlodipine and summarizes the expected outcomes.

Degradation Pathways of Amlodipine

Amlodipine's chemical structure, particularly the dihydropyridine ring, is prone to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[1][3]

  • Hydrolysis: Amlodipine is unstable in both acidic and alkaline environments.[1] Acidic conditions can lead to the formation of impurities, while alkaline hydrolysis is also a significant degradation pathway.[1]

  • Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide, results in the aromatization of the dihydropyridine ring to form a pyridine ring, leading to the formation of Impurity D (also known as dehydro Amlodipine).[1] This impurity is also observed under acidic conditions.[1]

  • Photodegradation: Exposure to light is a major degradation pathway for Amlodipine.[1] Photolytic degradation can lead to complex transformations, including the formation of the pyridine derivative of Amlodipine.[1][4]

  • Thermal Degradation: Thermal stress can induce intramolecular reactions in Amlodipine, leading to the formation of cyclic degradation products.[5][6]

Quantitative Analysis of Amlodipine Degradation

The extent of Amlodipine degradation varies significantly depending on the specific stress conditions applied (e.g., concentration of the stressor, temperature, and duration of exposure). The following table summarizes quantitative data from various forced degradation studies.

Stress ConditionReagents and ConditionsDegradation (%)Major Degradation Products IdentifiedReference(s)
Acid Hydrolysis 5 M HCl @ 80°C for 6 h75.2%Dehydro Amlodipine derivative[2][3]
0.1 N HCl @ RT for 3 h12.3%Degradation peak observed[2]
Acidic medium60%Product ions with m/z 180, 167, and 230[7]
Alkaline Hydrolysis 5 M NaOH @ 80°C for 6 h~100%C15H16NOCl[2][8][9]
0.1 M NaOH @ RT for 3 days43%Significant degradation[2][10]
0.1 N NaOH @ RT for 3 h10.1%Degradation peak observed[2]
Basic medium25%Product ions with m/z 180 and 167[7]
Oxidative Degradation 3% H₂O₂ in methanol-water (80:20) @ 80°C for 6 h80.1%Dehydro Amlodipine (Impurity D, m/z 407)[3][8][9]
30% H₂O₂20%Impurity D (m/z 407)[7]
Photolytic Degradation 1.2 million lux hours and 200 watt hours/square meter32.2% (after 14 days)Pyridine derivative[1][8][9]
Thermal Degradation 105°C for 3 daysNo major impurities foundAMLDEG-I, AMLDEG-II, AMLDEG-III[2][5][6][7]

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on Amlodipine Besylate.

Preparation of Stock Solution

A standard stock solution of Amlodipine Besylate is required for all stress conditions.

  • Accurately weigh 10 mg of Amlodipine Besylate and transfer it into a 100 mL volumetric flask.

  • Add a small amount of a suitable solvent (e.g., methanol:water 50:50, v/v) and sonicate for 5 minutes to dissolve the drug.[2]

  • Make up the volume to 100 mL with the same solvent to obtain a concentration of 100 µg/mL.[2] For higher concentration studies (e.g., 1 mg/mL), adjust the initial weight and volume accordingly.[1]

Stress Conditions

a) Acid Hydrolysis

  • Pipette a known volume of the stock solution into a flask.

  • Add an equal volume of an acidic solution. Common conditions include:

    • Moderate: 0.1 M Hydrochloric Acid (HCl) at ambient temperature for 3 days.[2][10]

    • Harsh: 5 M HCl and keeping the solution at 80°C for 6 hours.[2]

  • After the specified duration, cool the solution to room temperature if heated.

  • Neutralize the solution with an appropriate amount of a basic solution (e.g., 0.1 M or 5 M NaOH).[2]

  • Dilute with the mobile phase to a final target concentration for analysis.

b) Alkaline (Base) Hydrolysis

  • Pipette a known volume of the stock solution into a flask.

  • Add an equal volume of an alkaline solution. Common conditions include:

    • Moderate: 0.1 M Sodium Hydroxide (NaOH) at ambient temperature for 3 days.[2][10]

    • Harsh: 5 M NaOH and keeping the solution at 80°C for 6 hours to achieve significant degradation.[2]

  • After the specified duration, cool the solution to room temperature if heated.

  • Neutralize the solution with an appropriate amount of an acidic solution (e.g., 0.1 M or 5 M HCl).[2]

  • Dilute with the mobile phase to a final target concentration for analysis.

c) Oxidative Degradation

  • Pipette a known volume of the stock solution into a flask.

  • Add an equal volume of a hydrogen peroxide (H₂O₂) solution. Common conditions include:

    • 3% H₂O₂ at ambient temperature for 3 days.[2][10]

    • 3% H₂O₂ in a methanol-water mixture (80:20) at 80°C for 6 hours.[2]

  • After the specified duration, allow the sample to cool to room temperature.

  • Dilute with the mobile phase to the target concentration for analysis.

d) Thermal Degradation

  • Solid State: Keep the Amlodipine Besylate drug substance in an oven at 105°C for 3 days.[2][10]

  • Solution State: Prepare a solution of the desired concentration and keep it in an oven at 80°C for 7 hours.[2]

  • After exposure, allow the sample to cool to room temperature.

  • If using the solid sample, dissolve it in the mobile phase to the target concentration for analysis.

e) Photolytic Degradation

  • Prepare a solution of Amlodipine Besylate (e.g., 1 mg/mL).

  • Expose the solution to a combination of ultraviolet (UVA) and visible light in a photostability chamber. A typical exposure is 1.2 million lux-hours for visible light and 200 W-h/m² for UVA light.[1][2][10]

  • Simultaneously, keep a control sample protected from light.

  • After exposure, dilute the sample to the target concentration for analysis.

Analytical Method

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing the degradation of Amlodipine.

  • Chromatographic System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column is typically used.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile) is commonly employed. The exact composition may need to be optimized.[11]

  • Detection: The wavelength for detection is typically set around 237-240 nm.[10][11]

  • Analysis:

    • Inject the stressed samples and a control (unstressed) sample into the HPLC system.

    • Identify and quantify the Amlodipine peak and any degradation product peaks.

    • The percentage of degradation can be calculated by comparing the peak area of Amlodipine in the stressed sample to that in the control sample.[1]

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start stock Prepare Amlodipine Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (e.g., 0.1M HCl) stock->acid base Base Hydrolysis (e.g., 0.1M NaOH) oxidation Oxidative Degradation (e.g., 3% H2O2) thermal Thermal Degradation (e.g., 80°C) photo Photolytic Degradation (UV/Vis Light) neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Analysis & Impurity Identification hplc->data end End data->end G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation cluster_thermal Thermal Degradation Amlodipine Amlodipine Acid_Impurity Acidic Degradation Products Amlodipine->Acid_Impurity Acid (HCl) Base_Impurity Alkaline Degradation Products Amlodipine->Base_Impurity Base (NaOH) Impurity_D Impurity D (Dehydro Amlodipine) Amlodipine->Impurity_D Oxidizing Agent (H2O2) Photo_Impurity Pyridine Derivative Amlodipine->Photo_Impurity Light (UV/Vis) Thermal_Impurity Cyclic Products (AMLDEG-I, II, III) Amlodipine->Thermal_Impurity Heat

References

Application Note & Protocol: Quantification of Dehydro Amlodipine Oxalate in Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1][2][3] Dehydro Amlodipine is a known impurity and a primary degradation product of Amlodipine, which can form under various stress conditions such as exposure to acidic, alkaline, oxidative, and photolytic environments.[4] The presence of impurities in a drug product can impact its safety and efficacy. Therefore, a robust analytical method for the quantification of Dehydro Amlodipine Oxalate in tablet formulations is crucial for quality control and stability studies.

This document provides a detailed protocol for the quantification of this compound in tablets using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method is designed to be specific, accurate, and precise, allowing for the reliable determination of this impurity.

This compound is a salt of Dehydro Amlodipine, an oxidized form of Amlodipine where the dihydropyridine ring has been converted to a pyridine ring.[4] Its presence in Amlodipine tablets above acceptable limits can be an indicator of product degradation.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method with UV detection is proposed for the quantification of this compound. This technique offers high resolution and sensitivity, making it suitable for separating and quantifying impurities in pharmaceutical dosage forms.

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound. These parameters are based on established methods for Amlodipine and its related substances and may require optimization for specific tablet formulations.[1][2][5][6][7]

ParameterRecommended Condition
Column C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm particle size[2][3]
Mobile Phase Acetonitrile: Methanol: 0.05M Potassium Dihydrogen Orthophosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid) in a ratio of 15:35:50 (v/v/v)[1][2][5][6]
Flow Rate 1.0 mL/min[1][2][5][6]
Injection Volume 20 µL
Column Temperature 30°C[1]
Detector UV-Visible Spectrophotometer
Detection Wavelength 237 nm[1][5][6]
Run Time Approximately 15 minutes
Rationale for Parameter Selection
  • C18 Column: Provides excellent separation for moderately polar to nonpolar compounds like Amlodipine and its impurities.

  • Mobile Phase: The combination of acetonitrile, methanol, and a phosphate buffer at a controlled pH ensures good peak shape and resolution. Adjusting the pH to 3.0 helps to suppress the ionization of acidic and basic analytes, leading to better retention and symmetrical peaks.[2]

  • Detection Wavelength: 237 nm is a common wavelength used for the detection of Amlodipine and its related compounds, offering good sensitivity.[1][5][6]

Experimental Protocol

This section outlines the step-by-step procedure for the preparation of solutions and the analysis of tablet samples.

Materials and Reagents
  • This compound Reference Standard

  • Amlodipine Besylate Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

  • Amlodipine Tablets (Sample)

  • 0.45 µm Syringe Filters

Preparation of Solutions

3.2.1. Buffer Preparation (0.05M Potassium Dihydrogen Orthophosphate, pH 3.0)

  • Weigh 6.8 g of Potassium Dihydrogen Orthophosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 with Orthophosphoric Acid.

  • Filter the buffer solution through a 0.45 µm membrane filter and degas before use.

3.2.2. Mobile Phase Preparation

  • Mix Acetonitrile, Methanol, and the prepared Buffer in the ratio of 15:35:50 (v/v/v).

  • Degas the mobile phase using sonication or vacuum filtration.

3.2.3. Standard Stock Solution Preparation (this compound)

  • Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • This is the Standard Stock Solution.

3.2.4. Working Standard Solution Preparation

  • From the Standard Stock Solution, prepare a series of dilutions with the mobile phase to cover the expected concentration range of the impurity in the sample. A typical range would be 0.1 µg/mL to 5 µg/mL.

Sample Preparation
  • Weigh and finely powder not fewer than 20 Amlodipine tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of Amlodipine and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient and the impurity.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[1] This is the Sample Solution.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the Working Standard Solutions and the Sample Solution.

  • Record the chromatograms and measure the peak areas.

Data Analysis and Calculations

The concentration of this compound in the tablet sample is calculated using the external standard method.

Calculation:

Where:

  • Area_Sample: Peak area of this compound in the Sample Solution.

  • Area_Standard: Peak area of this compound in the Working Standard Solution.

  • Conc_Standard: Concentration of this compound in the Working Standard Solution (µg/mL).

  • Conc_Sample: Nominal concentration of Amlodipine in the Sample Solution (µg/mL).

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.The peak for this compound should be well-resolved from the Amlodipine peak and any other impurities. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][5]A linear relationship between concentration and peak area should be established. The correlation coefficient (r²) should be ≥ 0.999.[1]
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[1][5]The mean recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][5]The relative standard deviation (%RSD) should be not more than 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on the signal-to-noise ratio (e.g., 3:1).
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on the signal-to-noise ratio (e.g., 10:1).
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method should show no significant changes in results with minor variations in parameters like mobile phase composition, pH, flow rate, and column temperature.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in tablets.

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Buffer Buffer Preparation MobilePhase Mobile Phase Preparation Buffer->MobilePhase Standard Standard Solution Preparation Injection Injection of Solutions Standard->Injection Weighing Weigh & Powder Tablets Dissolution Dissolution & Sonication Weighing->Dissolution Filtration Filtration Dissolution->Filtration Filtration->Injection Equilibration System Equilibration Equilibration->Injection Detection Chromatographic Detection Injection->Detection Integration Peak Area Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation Reporting Reporting Results Calculation->Reporting

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of this compound in Amlodipine tablets. Adherence to the detailed protocol and proper method validation will ensure accurate and precise results, which are essential for maintaining the quality and safety of the pharmaceutical product. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry.

References

Application Notes: Use of Dehydro Amlodipine Oxalate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dehydro Amlodipine, also known as Amlodipine EP Impurity D or Amlodipine USP Related Compound A, is a critical impurity and a primary degradation product of Amlodipine.[1][2][3] It forms primarily through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring.[3] This transformation can occur under various stress conditions, including the presence of oxidizing agents, acidic environments, and exposure to light.[4][5] As a well-characterized impurity, Dehydro Amlodipine Oxalate serves as an essential reference standard for pharmaceutical researchers and drug development professionals. Its use is vital for the development and validation of stability-indicating analytical methods, impurity profiling, and ensuring the quality, safety, and efficacy of Amlodipine-containing drug products.

High-purity this compound is utilized to:

  • Develop and validate robust analytical methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

  • Conduct comprehensive impurity profiling to meet regulatory requirements.

  • Perform stability and forced degradation studies to understand the degradation pathways of Amlodipine and establish appropriate storage conditions and shelf-life for the drug product.

Chemical Information

IdentifierValue
Chemical Name 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid
Synonyms Amlodipine EP Impurity D Oxalate Salt, Amlodipine USP Related Compound A
CAS Number 1216406-90-4
Molecular Formula C22H25ClN2O9
Molecular Weight 496.89

Amlodipine Degradation Pathway

The formation of Dehydro Amlodipine is a key degradation pathway for Amlodipine. The diagram below illustrates the transformation of the dihydropyridine ring of Amlodipine into the pyridine ring of Dehydro Amlodipine, a process that can be induced by oxidative, acidic, or photolytic stress.

G Amlodipine Amlodipine (Dihydropyridine Ring) Dehydro_Amlodipine Dehydro Amlodipine (Pyridine Ring) Amlodipine->Dehydro_Amlodipine Aromatization/Oxidation Stress_Conditions Stress Conditions Stress_Conditions->Amlodipine Oxidative Oxidative (e.g., H2O2) Stress_Conditions->Oxidative Acidic Acidic (e.g., HCl) Stress_Conditions->Acidic Photolytic Photolytic (UV/Vis Light) Stress_Conditions->Photolytic

Amlodipine Degradation to Dehydro Amlodipine.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of Amlodipine and the conditions under which Dehydro Amlodipine is formed. The following table summarizes results from various stress conditions.

Stress ConditionReagents and Conditions% Degradation of AmlodipinePrimary Degradation Product
Acidic Hydrolysis 5 mol/L HCl at 80°C for 6 hoursUp to 75.2%Dehydro Amlodipine (Impurity D)
Alkaline Hydrolysis 5 mol/L NaOH at 80°C for 6 hoursTotal degradationVarious hydrolysis products
Oxidative Degradation 3% H2O2 at 80°C for 6 hoursUp to 80.1%Dehydro Amlodipine (Impurity D)
Photodegradation Photostability chamber (UV/Vis light) for 14 days32.2%Dehydro Amlodipine (Impurity D)

Experimental Protocols

1. Protocol for Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound for use in HPLC analysis.

  • Objective: To prepare accurate concentrations of this compound reference standard for calibration and quantification.

  • Materials:

    • This compound Reference Standard

    • Methanol (HPLC grade)

    • Diluent (e.g., Mobile Phase or a mixture of Methanol and water)

    • Volumetric flasks (Class A)

    • Analytical balance

    • Pipettes (calibrated)

  • Procedure:

    • Stock Solution Preparation (e.g., 100 µg/mL):

      • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

      • Add a sufficient amount of methanol to dissolve the standard completely. Sonicate if necessary.

      • Dilute to the mark with methanol and mix thoroughly.

    • Working Standard Solution Preparation (e.g., 1 µg/mL):

      • Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask.

      • Dilute to the mark with the chosen diluent and mix thoroughly. This working solution is now ready for injection into the HPLC system.

2. Protocol for Stability-Indicating HPLC Method for Amlodipine and its Impurities

This protocol outlines a general stability-indicating HPLC method for the separation and quantification of Amlodipine and Dehydro Amlodipine.

  • Objective: To separate and quantify Amlodipine and Dehydro Amlodipine (Impurity D) in a drug substance or product.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3 µm particle size
Mobile Phase A Phosphate buffer with triethylamine, pH adjusted to 2.8
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient can be optimized to ensure separation of all impurities.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 270 nm for Dehydro Amlodipine (Impurity D) and 340 nm for other impurities and Amlodipine.
Injection Volume 100 µL
  • System Suitability:

    • Inject the working standard solution multiple times (e.g., six replicates).

    • The relative standard deviation (%RSD) for the peak area of Dehydro Amlodipine should be not more than 5.0%.

    • The resolution between the Amlodipine peak and the Dehydro Amlodipine peak should be not less than 2.0.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of Amlodipine, into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 30 minutes to dissolve the drug.

    • Dilute to volume with the diluent and mix well.

    • Centrifuge a portion of this solution at 4000 RPM for 15 minutes.

    • Filter the supernatant through a 0.45 µm membrane filter before injection.

  • Quantification:

    • The concentration of Dehydro Amlodipine in the sample is determined by comparing its peak area to the peak area of the this compound working standard solution using an external standard method.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of Amlodipine impurities using this compound as a reference standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Inject Standard Sample_Prep Sample Preparation HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Inject Sample Peak_Integration Peak Integration and Identification HPLC_Analysis->Peak_Integration System_Suitability->HPLC_Analysis Proceed if SST passes Quantification Quantification of Impurity D Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Workflow for Impurity Analysis.

References

Application Notes: Stability-Indicating HPLC Assay for Amlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amlodipine besylate is a long-acting calcium channel blocker widely used in the management of hypertension and angina.[1][2][3][4] To ensure the safety, efficacy, and quality of amlodipine besylate drug products, a validated stability-indicating assay method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, and handling.[2] This application note describes a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Amlodipine Besylate. The method is designed to separate amlodipine from its degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principle

The method utilizes a reversed-phase HPLC (RP-HPLC) system with UV detection to separate amlodipine besylate from its potential degradation products.[2][5] The chromatographic conditions are optimized to achieve specificity, allowing for the accurate quantification of amlodipine in the presence of its degradants. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method by intentionally degrading the drug substance under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[2][6][7]

Degradation Pathways of Amlodipine Besylate

Amlodipine besylate is susceptible to degradation under several stress conditions, primarily through hydrolysis, oxidation, and photolysis.[1] The dihydropyridine ring in its structure is a labile moiety prone to oxidation (aromatization), while the ester functional groups are susceptible to hydrolysis.[1]

  • Acid Hydrolysis: Amlodipine shows significant degradation in acidic media. Studies have reported degradation of up to 75.2% under harsh acidic conditions (5 M HCl at 80°C for 6 hours).[1][8]

  • Alkaline Hydrolysis: The drug is also labile in basic conditions, with one study showing 43% degradation in 0.1 M NaOH at ambient temperature for 3 days.[6] Complete degradation can be achieved under harsher conditions (5 M NaOH at 80°C for 6 hours).[3][8]

  • Oxidative Degradation: Amlodipine besylate is highly susceptible to oxidative stress.[1] Treatment with hydrogen peroxide (H₂O₂) leads to significant degradation, with reports of 80.1% degradation in a 3% H₂O₂ solution at 80°C for 6 hours.[1][8] The primary oxidation product is the pyridine derivative, also known as Impurity D.[1][9]

  • Photolytic Degradation: Exposure to UV and visible light can induce the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[1] Degradation of 32.2% has been observed after 14 days of exposure in a photostability chamber.[1][8]

  • Thermal Degradation: Amlodipine besylate is relatively stable under thermal stress in the solid state compared to other stress conditions.[1]

Experimental Protocols

1. Materials and Reagents

  • Amlodipine Besylate reference standard

  • HPLC grade methanol[2][10]

  • HPLC grade acetonitrile[2][10]

  • Analytical grade hydrochloric acid (HCl)[2]

  • Analytical grade sodium hydroxide (NaOH)[2]

  • Analytical grade hydrogen peroxide (H₂O₂) (30%)[9]

  • Di-sodium hydrogen orthophosphate dihydrate[10]

  • Potassium dihydrogen orthophosphate[10]

  • Ortho-phosphoric acid (OPA)[10]

  • Triethylamine[11]

  • HPLC grade water

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[2]

  • Column: A reversed-phase C18 column is commonly used. Specific examples include:

    • Agilent C18 (250mm x 4.6mm, 5µm)[2]

    • Core-shell C18 (100 mm × 4.6 mm; 2.6 μm)[6]

    • WATERS C18 (250 mm × 4.6 mm, 5µm)[10]

  • Mobile Phase: A common mobile phase composition is a mixture of an aqueous buffer and organic solvents. An example is:

    • Acetonitrile: 70mM potassium dihydrogen orthophosphate buffer: methanol (15:30:55 v/v/v), with the pH adjusted to 3.0 using ortho-phosphoric acid.[10]

  • Flow Rate: 1.0 mL/min[8][10]

  • Detection Wavelength: 237 nm or 240 nm[6][10]

  • Injection Volume: 10 µL or 20 µL

  • Column Temperature: Ambient or controlled, e.g., 30°C[11]

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Amlodipine Besylate reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume.[5]

  • Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution with the mobile phase to achieve the desired concentration.[5]

  • Sample Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 5 mg of amlodipine to a 100 mL volumetric flask. Add about 50 mL of methanol, sonicate for 10 minutes to dissolve, and then make up the volume with methanol.[5] Further dilute with the mobile phase to a suitable concentration for analysis.

4. Forced Degradation Studies

Prepare a stock solution of amlodipine besylate (e.g., 1 mg/mL) for the stress studies.[6]

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at ambient temperature for 3 days or with 5 M HCl at 80°C for 6 hours.[2][3]

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at ambient temperature for 3 days or with 5 M NaOH at 80°C for 6 hours.[2][3]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at ambient temperature for 3 days or with a solution of 3% H₂O₂:methanol (80:20) at 80°C for 6 hours.[2][3]

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 3 days.[6]

  • Photolytic Degradation: Expose the drug substance to UV light (200 W-h/m²) and visible light (1.2 million lux-h).[6]

After exposure to the stress conditions, the solutions should be neutralized (for acid and base hydrolysis) and diluted with the mobile phase to a suitable concentration for HPLC analysis.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Amlodipine Besylate

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Major Degradation Products
Acid Hydrolysis5 M HCl6 hours80°C75.2%Dehydro amlodipine derivative[3][8]
0.1 M HCl3 daysAmbient~1%Degradation observed[3][6]
Alkaline Hydrolysis5 M NaOH6 hours80°C~100%Total degradation, main product C15H16NOCl[3][8]
0.1 M NaOH3 daysAmbient43%Significant degradation[3][6]
Oxidative Degradation3% H₂O₂:Methanol (80:20)6 hours80°C80.1%Dehydro amlodipine derivative (Impurity D)[3][8]
30% H₂O₂Not specifiedNot specified20%Impurity D identified[9]
3% H₂O₂3 daysAmbient~1%Degradation observed[6]
Thermal DegradationSolid State3 days105°CNo significant degradationStable under thermal stress[3][6]
Photolytic DegradationUV & Visible Light14 daysPhotostability chamber32.2%Significant degradation[3][8]
Not specifiedNot specified5%Degradation observed[6]

Visualizations

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 HPLC Analysis DrugSubstance Amlodipine Besylate (Bulk Drug or Tablet) Dissolution Dissolution in appropriate solvent DrugSubstance->Dissolution Thermal Thermal (Heat) DrugSubstance->Thermal Photo Photolytic (UV/Vis Light) DrugSubstance->Photo Dilution Dilution to final concentration Dissolution->Dilution Acid Acid Hydrolysis (HCl) Dissolution->Acid Base Alkaline Hydrolysis (NaOH) Dissolution->Base Oxidation Oxidation (H2O2) Dissolution->Oxidation Injection Injection into HPLC System Dilution->Injection Unaltered Sample Acid->Injection Stressed Sample Base->Injection Stressed Sample Oxidation->Injection Stressed Sample Thermal->Dissolution Post-stress dissolution Photo->Dissolution Post-stress dissolution Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (237 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for the stability-indicating assay of Amlodipine Besylate.

G cluster_stress Stress Conditions Amlodipine Amlodipine Besylate (Dihydropyridine Ring) DegradationProduct Pyridine Derivative (Impurity D - Aromatized Ring) Amlodipine->DegradationProduct Oxidation/ Aromatization HydrolysisProducts Hydrolyzed Ester Groups Amlodipine->HydrolysisProducts Hydrolysis Acid Acidic (H+) Acid->DegradationProduct Acid->HydrolysisProducts Base Alkaline (OH-) Base->HydrolysisProducts Oxidative Oxidative (H2O2) Oxidative->DegradationProduct Photolytic Photolytic (UV/Vis) Photolytic->DegradationProduct

References

Application Notes and Protocols for MS/MS Fragmentation Analysis of Dehydro Amlodipine Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Amlodipine, also known as Amlodipine Impurity D, is a significant degradation product of the widely prescribed antihypertensive drug, Amlodipine.[1][2][3] It forms primarily under oxidative and acidic stress conditions.[2][3] The monitoring and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This application note provides a detailed protocol for the tandem mass spectrometry (MS/MS) fragmentation analysis of Dehydro Amlodipine Oxalate, offering a robust method for its identification and structural elucidation.

Chemical Information

PropertyValue
Compound Name This compound
Synonyms Amlodipine Impurity D Oxalate
Chemical Formula C₂₂H₂₅ClN₂O₉
Molecular Weight 496.9 g/mol
Parent Compound (Free Base) Dehydro Amlodipine
Parent Formula C₂₀H₂₃ClN₂O₅
Parent Molecular Weight 406.9 g/mol
CAS Number (Oxalate) 1216406-90-4

Experimental Workflow

The overall experimental workflow for the MS/MS fragmentation analysis of this compound involves sample preparation, followed by liquid chromatography separation and subsequent mass spectrometric detection and fragmentation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start This compound Standard or Stressed Amlodipine Sample dissolve Dissolve in Diluent (e.g., Acetonitrile:Water) start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc Inject esi Electrospray Ionization (ESI+) hplc->esi ms1 MS Scan (Q1) (Select Precursor Ion m/z 407.1) esi->ms1 cid Collision-Induced Dissociation (CID) (in Q2) ms1->cid ms2 MS/MS Scan (Q3) (Detect Product Ions) cid->ms2 spectrum Acquire MS/MS Spectrum ms2->spectrum pathway Elucidate Fragmentation Pathway spectrum->pathway

Figure 1: Experimental workflow for the MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation
  • Standard Preparation: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 10 µg/mL.[1]

  • Forced Degradation Sample: To generate Dehydro Amlodipine, subject an Amlodipine Besylate solution (e.g., 1 mg/mL in methanol) to acidic (e.g., 5 M HCl at 80°C for 6 hours) or oxidative (e.g., 3% H₂O₂ in methanol at 80°C for 6 hours) stress.[3] Neutralize the acidic solution with an appropriate amount of NaOH. Dilute the stressed samples with the mobile phase to a suitable concentration for analysis.[2]

  • Filtration: Filter the prepared solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters provide a starting point and may require optimization for specific instrumentation.

ParameterRecommended Conditions
LC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Isocratic elution with 50:50 (v/v) Mobile Phase A:Mobile Phase B. A gradient elution can be developed for complex samples.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5-20 µL
Mass Spectrometer Triple Quadrupole (e.g., Applied Biosystems Sciex API-2000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4500 V
Source Temperature 375°C
Nebulizer Gas (N₂) As per instrument recommendation
Auxiliary Gas (N₂) As per instrument recommendation
Scan Type Multiple Reaction Monitoring (MRM) or Product Ion Scan
Precursor Ion (Q1) m/z 407.1
Collision Gas Nitrogen
Collision Energy (CE) Optimize for maximum fragmentation (typically 20-40 eV)

MS/MS Fragmentation Data

The MS/MS analysis of the protonated Dehydro Amlodipine molecule ([M+H]⁺ at m/z 407.1) yields several characteristic product ions.

Precursor Ion (m/z)Product Ions (m/z)Putative Neutral Loss
407.1362.1-C₂H₅O (Ethoxide)
407.1348.1-C₂H₅OH (Ethanol)
407.1282.1-C₅H₁₀NO₂ (Side chain)
407.1254.1-C₇H₁₂NO₃ (Side chain)
407.1238.1-C₈H₁₄NO₃
407.1210.1-C₉H₁₆NO₄

Proposed Fragmentation Pathway

The fragmentation of Dehydro Amlodipine is initiated by the cleavage of the ester and ether functionalities on the pyridine ring. The following diagram illustrates a plausible fragmentation pathway.

Fragmentation_Pathway cluster_frags Product Ions parent [M+H]⁺ m/z 407.1 Dehydro Amlodipine frag1 m/z 362.1 parent->frag1 - C₂H₅O frag2 m/z 348.1 parent->frag2 - C₂H₅OH frag3 m/z 282.1 parent->frag3 - C₅H₁₀NO₂ frag4 m/z 254.1 frag3->frag4 - CO frag5 m/z 238.1 frag3->frag5 - C₂H₄O frag6 m/z 210.1 frag5->frag6 - C₂H₂

Figure 2: Proposed MS/MS fragmentation pathway of Dehydro Amlodipine.

Conclusion

This application note provides a comprehensive guide for the MS/MS fragmentation analysis of this compound. The detailed experimental protocol and fragmentation data will aid researchers and drug development professionals in the accurate identification and characterization of this critical Amlodipine impurity. The provided methods can be adapted to various LC-MS/MS platforms for routine quality control and stability studies of Amlodipine formulations.

References

Application Note: Isolation and Characterization of Amlodipine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, is susceptible to degradation under various stress conditions.[1] Understanding the degradation pathways and characterizing the resulting products are crucial for ensuring the safety, efficacy, and stability of amlodipine-containing drug products. This application note provides a comprehensive overview of the isolation and characterization of amlodipine degradation products, including detailed experimental protocols and data presentation. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential for elucidating the intrinsic stability of the drug substance and for developing stability-indicating analytical methods.[1][2]

Major Degradation Pathways

Amlodipine's chemical structure, particularly the dihydropyridine ring, is prone to degradation under hydrolytic, oxidative, and photolytic conditions.[1][3]

  • Hydrolysis: Amlodipine undergoes degradation in both acidic and alkaline environments. The ester functional groups are susceptible to hydrolysis.[3] Acidic hydrolysis can lead to the formation of Impurity F, while alkaline conditions also represent a significant degradation pathway.[1]

  • Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the aromatization of the dihydropyridine ring to form a pyridine ring. This results in the formation of Impurity D, also known as dehydro amlodipine.[1][2] This impurity is also observed under acidic conditions.[2]

  • Photodegradation: Exposure to light is a major degradation pathway for amlodipine.[3] This process can lead to complex transformations, with one of the primary photoproducts being the pyridine derivative of amlodipine.[1]

Quantitative Analysis of Amlodipine Degradation

Forced degradation studies provide quantitative data on the extent of amlodipine degradation under various stress conditions. The following table summarizes representative results from different studies. It is important to note that the percentage of degradation can vary significantly based on the specific experimental conditions (e.g., concentration of the stressor, temperature, and duration of exposure).

Stress ConditionReagent/ParameterTemperatureDurationDegradation (%)Reference
Acid Hydrolysis 5 M HCl80°C6 hours75.2%[3][4]
Acidic Medium--~60%[2]
Base Hydrolysis 5 M NaOH80°C6 hoursTotal Degradation[4]
Basic Medium--25%[2]
Oxidation 3% H₂O₂80°C6 hours80.1%[3][4]
30% H₂O₂--20%[2]
Photodegradation Photostability Chamber-14 days32.2%[3][4]
UV and Visible Light-15 days22.38% (UV), 19.89% (Visible)[3]
Thermal Degradation Solid State80°C48 hoursNo major impurities[2]

Identified Degradation Products

Several degradation products of amlodipine have been identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and tandem Mass Spectrometry (LC-MS/MS).[1][2]

Impurity NameStructure/Molecular FormulaFormation Conditions
Impurity D (Dehydro Amlodipine) C₂₀H₂₃ClN₂O₅Oxidation, Acid Hydrolysis, Photodegradation
Impurity F -Acid Hydrolysis
Unnamed Product C₁₅H₁₆NOClTotal degradation in strong base

Experimental Protocols

Protocol 1: Forced Degradation Studies

Objective: To induce the degradation of amlodipine under various stress conditions to identify potential degradation products and assess its intrinsic stability.

Materials:

  • Amlodipine Besylate drug substance

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of amlodipine besylate in methanol or a mixture of methanol and water at a concentration of approximately 1 mg/mL.[1]

  • Acid Hydrolysis:

    • To an appropriate volume of the stock solution, add an equal volume of 5 M HCl.

    • Heat the mixture at 80°C for 6 hours.[4]

    • After the specified time, cool the solution and neutralize it with an appropriate amount of 5 M NaOH.

    • Dilute the final solution to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an appropriate volume of the stock solution, add an equal volume of 5 M NaOH.

    • Heat the mixture at 80°C for 6 hours.[4]

    • After the specified time, cool the solution and neutralize it with an appropriate amount of 5 M HCl.

    • Dilute the final solution to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To an appropriate volume of the stock solution, add an appropriate volume of 30% H₂O₂.

    • Keep the solution at room temperature or heat at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 6 hours).[3][4]

    • Dilute the final solution to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place the solid amlodipine besylate powder in a controlled temperature oven at 80°C for 48 hours.[2]

    • After exposure, dissolve the sample in a suitable solvent and dilute to a suitable concentration for analysis.

  • Photodegradation:

    • Expose a solution of amlodipine besylate to light in a photostability chamber providing both UV and visible light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]

    • Simultaneously, keep a control sample protected from light.

    • After the exposure, dilute the sample to a suitable concentration for analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of amlodipine and its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a UV detector.

  • Column: RP-select B column (250 x 4.0 mm, 5 µm).[5]

  • Mobile Phase: A mixture of 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0) and ethanol (60:40 % v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 237 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a standard solution of amlodipine besylate of known concentration in the mobile phase.

    • Prepare sample solutions from the forced degradation studies by diluting them to a suitable concentration with the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to amlodipine and its degradation products based on their retention times.[1]

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of amlodipine in the stressed samples to that in an unstressed control sample.[1]

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_stress Forced Degradation Stress Conditions cluster_products Degradation Products Acid Acid Hydrolysis (e.g., 5M HCl, 80°C) ImpurityD Impurity D (Dehydro Amlodipine) Acid->ImpurityD ImpurityF Impurity F Acid->ImpurityF Base Base Hydrolysis (e.g., 5M NaOH, 80°C) Other Other Products Base->Other Oxidation Oxidation (e.g., 30% H₂O₂) Oxidation->ImpurityD Photo Photodegradation (UV/Vis Light) Photo->ImpurityD Amlodipine Amlodipine Amlodipine->Acid Amlodipine->Base Amlodipine->Oxidation Amlodipine->Photo G start Start: Amlodipine Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) start->stress prep Sample Preparation (Neutralization, Dilution) stress->prep hplc HPLC Analysis prep->hplc data Data Acquisition (Chromatograms) hplc->data analysis Data Analysis (% Degradation, Impurity Profile) data->analysis characterization Further Characterization (LC-MS, NMR, FT-IR) analysis->characterization end End: Characterized Degradation Products characterization->end

References

Application of Quality by Design (QbD) in the Impurity Analysis of Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach using Quality by Design (QbD) principles for the development and validation of a robust analytical method for the identification and quantification of impurities in Amlodipine besylate. By integrating risk assessment and Design of Experiments (DoE), a reversed-phase high-performance liquid chromatography (RP-HPLC) method was optimized to ensure consistent and reliable performance. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, outlining the methodology from initial risk assessment to method validation and the establishment of a design space.

Introduction

Amlodipine is a widely used calcium channel blocker for the treatment of hypertension and angina.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is critical to ensure its safety and efficacy.[2][] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A and Q3B, mandate the reporting, identification, and qualification of impurities.[4][5][6]

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. When applied to analytical methods, this approach is known as Analytical QbD (AQbD). The goal of AQbD is to develop a robust method that consistently meets its intended performance criteria. This involves identifying critical method attributes (CMAs) and critical method parameters (CMPs), and establishing a design space within which the method is proven to be reliable.[7][8]

This application note demonstrates the application of QbD to develop a stability-indicating RP-HPLC method for the analysis of Amlodipine and its potential impurities.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Amlodipine Besylate, Amlodipine Impurity D, and Amlodipine Impurity F were procured from a certified vendor.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium Dihydrogen Phosphate Monohydrate, Orthophosphoric Acid, and Triethylamine were of analytical grade.

  • Water: Ultrapure water (Milli-Q or equivalent).

  • Sample: Amlodipine Besylate tablets (5 mg).

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used. Data acquisition and processing were performed using appropriate chromatography software.

Initial Risk Assessment and Parameter Screening

A risk assessment was conducted to identify potential method parameters that could impact the critical quality attributes (CQAs) of the analytical method. The primary CQAs for impurity analysis are resolution between adjacent peaks, peak tailing, and theoretical plates. An Ishikawa (fishbone) diagram was used to brainstorm potential variables.

Based on the risk assessment and prior knowledge, a screening design (e.g., a fractional factorial design) was employed to identify the most critical method parameters (CMPs). For this study, the following parameters were identified as potentially critical:

  • Mobile Phase pH

  • Organic Modifier Percentage in the Mobile Phase

  • Column Temperature

  • Flow Rate

Method Optimization using Design of Experiments (DoE)

A Box-Behnken Design (BBD) was utilized to optimize the selected CMPs and to understand their interactions. The design included multiple experimental runs with varying levels of the CMPs. The responses measured were the critical quality attributes (CQAs) identified earlier.

Table 1: Factors and Levels for Box-Behnken Design

FactorUnitsLow (-1)Medium (0)High (+1)
A: Mobile Phase pH-2.83.03.2
B: Organic Content (%)% v/v354045
C: Column Temperature°C303540
Optimized Chromatographic Conditions

Based on the DoE results, the following optimized conditions were established to achieve the desired separation and peak shape:

  • Column: C18 (150 mm x 4.6 mm, 3 µm particle size)[9]

  • Mobile Phase A: 0.04 M Sodium Dihydrogen Phosphate Monohydrate, pH adjusted to 3.0 with Orthophosphoric Acid[10]

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient was optimized for the separation of all impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[7]

  • Detection Wavelength: 237 nm for Amlodipine and most impurities; 270 nm for Impurity D[7][11]

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve Amlodipine Besylate and each impurity in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration.

  • Working Standard Solution: Dilute the stock solutions to the required concentration levels for linearity, accuracy, and precision studies.

  • Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Amlodipine to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.[9]

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[12]

Data Presentation

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Amlodipine)≤ 2.01.2
Theoretical Plates (Amlodipine)≥ 200043685[7]
Resolution (Critical Pair)≥ 2.02.7[7]
%RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 3: Linearity and Range Data

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Amlodipine0.8 - 24> 0.999[13]
Impurity D0.1 - 5.0> 0.999
Impurity F0.1 - 5.0> 0.999

Table 4: Accuracy (Recovery) Study Results

AnalyteSpiked LevelMean Recovery (%)%RSD
Impurity D80%99.50.9
100%100.20.7
120%99.80.8
Impurity F80%99.11.1
100%100.50.9
120%100.11.0

Table 5: Precision Study Results (%RSD)

AnalyteRepeatability (Intra-day, n=6)Intermediate Precision (Inter-day, n=6)
Impurity D0.95%1.25%
Impurity F1.10%1.40%

Table 6: LOD and LOQ Values

AnalyteLOD (µg/mL)LOQ (µg/mL)
Amlodipine0.06310.19
Impurity D0.050.15
Impurity F0.040.12

Visualizations

QbD_Workflow ATP Define Analytical Target Profile (ATP) (e.g., Quantify Impurities accurately) CQA Identify Critical Quality Attributes (CQAs) (Resolution, Tailing Factor, Accuracy, Precision) ATP->CQA RiskAssessment Risk Assessment (e.g., Fishbone Diagram, FMEA) CQA->RiskAssessment Screening Parameter Screening (DoE) (Identify Critical Method Parameters - CMPs) RiskAssessment->Screening Optimization Method Optimization (DoE) (e.g., Box-Behnken Design) Screening->Optimization DesignSpace Establish Design Space (Method Operable Design Region - MODR) Optimization->DesignSpace Validation Method Validation (ICH Q2(R1)) Optimization->Validation ControlStrategy Define Control Strategy & Lifecycle Management DesignSpace->ControlStrategy ControlStrategy->Validation

Caption: Quality by Design (QbD) workflow for analytical method development.

Experimental_Workflow Prep Sample and Standard Preparation HPLC HPLC Analysis (Optimized Conditions) Prep->HPLC DataAcq Data Acquisition (PDA Detector) HPLC->DataAcq Integration Peak Integration and Identification DataAcq->Integration Quantification Quantification of Impurities Integration->Quantification Report Reporting and Analysis Quantification->Report

Caption: Experimental workflow for Amlodipine impurity analysis.

Risk_Assessment_Relationship cluster_params Method Parameters (CMPs) CQA Method Performance (CQAs) Resolution, Tailing pH Mobile Phase pH pH->CQA Organic Organic % Organic->CQA Temp Column Temp Temp->CQA Flow Flow Rate Flow->CQA Column Column Type Column->CQA Wavelength Detection λ Wavelength->CQA

Caption: Logical relationship between method parameters and quality attributes.

Conclusion

The application of Quality by Design principles provides a structured and scientific framework for the development of a robust RP-HPLC method for the analysis of Amlodipine impurities. By systematically evaluating the impact of various method parameters on the critical quality attributes, a well-understood and reliable analytical method was established. The use of Design of Experiments facilitated the identification of an optimal operating region (Design Space) where the method consistently meets its performance requirements. The validated method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of Amlodipine besylate in pharmaceutical manufacturing.[9][14]

References

Preparation of Dehydro Amlodipine Oxalate Standard Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Amlodipine Oxalate is a critical reference standard for the quality control and stability testing of Amlodipine, a widely used calcium channel blocker. It is recognized as a principal degradation product and process impurity of Amlodipine.[1][2] In pharmacopeial contexts, it is referred to as Amlodipine EP Impurity D by the European Pharmacopoeia (EP) and Amlodipine USP Related Compound A by the United States Pharmacopeia (USP).[1][3] Accurate preparation of a this compound standard solution is paramount for the precise quantification of this impurity in pharmaceutical formulations, ensuring the safety and efficacy of the final drug product.

This document provides a detailed protocol for the preparation of a this compound standard solution, along with essential information on its chemical properties, storage, and handling.

Chemical and Physical Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its correct handling and use as a reference standard.

PropertyValueReferences
Chemical Name 3-Ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate oxalate[3]
Synonyms Amlodipine EP Impurity D, Amlodipine USP Related Compound A[1][2][3]
CAS Number 1216406-90-4[2][3]
Molecular Formula C₂₂H₂₅ClN₂O₉[2]
Molecular Weight 496.89 g/mol [2][3]
Appearance White to Off-White Solid
Solubility Slightly soluble in Chloroform, Methanol, and Water.
Storage Conditions +5°C ± 3°C, protected from light.[4]
Purity >95% (HPLC)[3][5][6]

Experimental Protocols

Materials and Equipment
  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance (readable to 0.01 mg)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, compatible with organic solvents)

  • Ultrasonic bath

Preparation of Standard Stock Solution (e.g., 100 µg/mL)

This protocol describes the preparation of a 100 µg/mL standard stock solution. The concentration can be adjusted as required by the specific analytical method.

Step 1: Equilibration of the Reference Standard Before opening, allow the sealed container of this compound to equilibrate to ambient laboratory temperature to prevent moisture uptake.[4]

Step 2: Weighing the Reference Standard Accurately weigh approximately 10 mg of the this compound reference standard into a clean, dry weighing boat using a calibrated analytical balance. The reference standard should be used "as is" without prior drying.[4]

Step 3: Dissolution Transfer the weighed standard to a 100 mL Class A volumetric flask. Add approximately 70 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.

Step 4: Dilution to Volume Once dissolved and cooled to room temperature, dilute the solution to the mark with methanol. Stopper the flask and invert it several times to ensure homogeneity.

Step 5: Filtration (Optional but Recommended) If the solution is to be used for HPLC analysis, it is advisable to filter it through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the chromatographic system.

Preparation of Working Standard Solutions

Working standard solutions are typically prepared by diluting the stock solution to the desired concentration range for analysis.

Example: Preparation of a 10 µg/mL Working Standard Solution

  • Pipette 10.0 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with the appropriate diluent (e.g., a mixture of methanol and water, or the mobile phase used for HPLC analysis).

  • Stopper the flask and mix thoroughly.

Stability and Storage of Standard Solutions

  • Stock Solution: When stored in a tightly sealed, light-protected container at 2-8°C, the stock solution is generally stable for a short period. It is recommended to prepare fresh stock solutions for each new sequence of analysis.

  • Working Solutions: Working solutions should be prepared fresh daily from the stock solution.

Diagrams

Workflow for Standard Solution Preparation

G Workflow for this compound Standard Solution Preparation cluster_prep Preparation cluster_use Usage A Equilibrate Reference Standard to Room Temperature B Accurately Weigh Reference Standard A->B C Transfer to Volumetric Flask B->C D Add Solvent (e.g., Methanol) and Sonicate C->D E Dilute to Final Volume D->E F Mix Thoroughly E->F G Prepare Working Standards by Dilution F->G H Filter (Optional) G->H I Inject into Analytical Instrument (e.g., HPLC) H->I

Caption: Workflow for the preparation of this compound standard solution.

Logical Relationship of this compound to Amlodipine

G Formation of this compound Amlodipine Amlodipine (Active Pharmaceutical Ingredient) Dehydro_Amlodipine Dehydro Amlodipine (Degradation Product/Impurity) Amlodipine->Dehydro_Amlodipine Degradation (e.g., Oxidation, Photolysis) Dehydro_Amlodipine_Oxalate This compound (Reference Standard) Dehydro_Amlodipine->Dehydro_Amlodipine_Oxalate Oxalic_Acid Oxalic Acid Oxalic_Acid->Dehydro_Amlodipine_Oxalate

References

Application Notes and Protocols for the Separation of Amlodipine and its Impurities using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of Amlodipine and its impurities using High-Performance Liquid Chromatography (HPLC). The information compiled herein is based on established and validated analytical methods, offering a comprehensive guide for the quality control and analysis of Amlodipine in bulk drug substances and pharmaceutical formulations.

Introduction

Amlodipine is a widely used calcium channel blocker for the treatment of hypertension and angina. During its synthesis and storage, various impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. This document outlines various mobile phase compositions and chromatographic conditions that have been successfully employed for the separation of Amlodipine from its known impurities.

Data Presentation: Mobile Phase Compositions for Amlodipine Impurity Analysis

The following tables summarize various mobile phase compositions and chromatographic conditions used for the HPLC analysis of Amlodipine and its impurities.

Method Mobile Phase A Mobile Phase B Gradient/Isocratic Column Flow Rate (mL/min) Detection Wavelength (nm) Column Temperature (°C) Reference
1Buffer (Phosphate with triethylamine, pH 2.8) : Methanol (60:40 v/v)Buffer : Methanol : Acetonitrile (20:40:40 v/v/v)GradientC18 (150 x 4.6 mm, 3 µm)1.0340 (270 for Impurity-D)35[1][2]
20.4% Ammonium hydroxide in waterMethanolGradientCore-shell C18 (100 x 4.6 mm, 2.6 µm)Not Specified23735[3][4]
3Buffer : Methanol : Acetonitrile (30:35:35 v/v), pH 4.0-IsocraticC18 (150 x 4.6 mm, 3 µm)Not Specified340Not Specified[5]
40.04 M Sodium dihydrogen phosphate monohydrate (pH 4.0) : Ethanol (60:40 v/v)-IsocraticRP-select B (250 x 4.0 mm, 5 µm)Not SpecifiedNot SpecifiedNot Specified[6][7][8]
5Buffer (0.01M Disodium hydrogen phosphate dihydrate and 0.01M Potassium dihydrogen phosphate) : Acetonitrile (78:22 v/v)-IsocraticChiral Ultron-ES-OVM (250 x 4.6 mm, 5 µm)1.0237Not Specified[9]
6Acetonitrile : 70mM Potassium dihydrogen orthophosphate buffer : Methanol (15:30:55 v/v), pH 3.0-IsocraticC18 (250 x 4.6 mm, 5 µm)1.0240Not Specified[10]
7Acetonitrile : Methanol : 50mM Phosphate buffer (pH 3.0) (20:50:30 v/v)-IsocraticC181.0239Not Specified[11]
8Methanol : 0.1% Orthophosphoric acid (pH 3.0) (65:35 v/v)-IsocraticC8 (250 x 4.6 mm, 5 µm)0.9Not SpecifiedAmbient[12]

Experimental Protocols

This section provides detailed methodologies for two distinct HPLC methods for the separation of Amlodipine and its impurities.

Protocol 1: Gradient HPLC Method for Amlodipine and its Impurities

This protocol is based on a validated gradient HPLC method for the estimation of Amlodipine impurities in tablet dosage forms.[1][2]

1. Materials and Reagents:

  • Amlodipine Besylate Reference Standard and Impurity Standards

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Triethylamine (HPLC Grade)

  • Orthophosphoric Acid (HPLC Grade)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

2. Chromatographic Conditions:

  • Column: C18 (150 x 4.6 mm, 3 µm)

  • Mobile Phase A: Mix buffer (Phosphate with triethylamine, pH 2.8) and methanol in a 60:40 v/v ratio.

  • Mobile Phase B: Mix buffer, methanol, and acetonitrile in a 20:40:40 v/v/v ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 340 nm (except for Impurity-D at 270 nm)

  • Injection Volume: 100 µL

3. Preparation of Solutions:

  • Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen orthophosphate in water, add triethylamine, and adjust the pH to 2.8 with orthophosphoric acid.

  • Diluent: Prepare a mixture of Buffer, Methanol, and Acetonitrile in the ratio of 70:15:15 (v/v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve the Amlodipine Besylate and impurity reference standards in the diluent to obtain a known concentration.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a specified amount of Amlodipine into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm membrane filter.

4. Gradient Program:

  • A specific gradient program should be developed and validated to ensure the separation of all impurities. The program typically involves a gradual increase in the proportion of Mobile Phase B to elute the more retained components.

5. System Suitability:

  • Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and resolution between critical peak pairs to ensure the validity of the analytical run.

Protocol 2: Isocratic "Green" RP-HPLC Method for Amlodipine and its Impurities

This protocol describes an environmentally friendly isocratic RP-HPLC method using ethanol as the organic modifier.[6][7][8]

1. Materials and Reagents:

  • Amlodipine Besylate Reference Standard and Impurity Standards

  • Sodium Dihydrogen Phosphate Monohydrate (AR Grade)

  • Orthophosphoric Acid (HPLC Grade)

  • Ethanol (HPLC Grade)

  • Water (HPLC Grade)

2. Chromatographic Conditions:

  • Column: RP-select B (250 x 4.0 mm, 5 µm)

  • Mobile Phase: A mixture of 0.04 M sodium dihydrogen phosphate monohydrate (pH adjusted to 4.0 with orthophosphoric acid) and ethanol in a 60:40 v/v ratio.

  • Flow Rate: (A suitable flow rate, typically 1.0 mL/min, should be optimized)

  • Detection Wavelength: (A suitable wavelength, e.g., 237 nm or 240 nm, should be selected based on the UV spectra of Amlodipine and its impurities)

  • Column Temperature: (Typically ambient or a controlled temperature like 25°C)

  • Injection Volume: (A suitable injection volume, e.g., 20 µL, should be used)

3. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a 0.04 M solution of sodium dihydrogen phosphate monohydrate in water, adjust the pH to 4.0 with orthophosphoric acid. Mix this buffer with ethanol in a 60:40 v/v ratio and degas before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the Amlodipine Besylate and impurity reference standards in the mobile phase to obtain a known concentration.

  • Sample Preparation (Tablets): Follow a similar procedure as described in Protocol 1, using the mobile phase as the diluent.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Inject the standard and sample solutions and record the chromatograms.

  • Identify and quantify the impurities based on their retention times and peak areas relative to the standard.

Mandatory Visualization

The following diagram illustrates the logical workflow for the development and validation of an HPLC method for Amlodipine and its impurities.

G Workflow for Amlodipine Impurity Method Development cluster_0 Method Development cluster_1 Method Validation (as per ICH Q2(R1)) cluster_2 Application A Define Analytical Target Profile (ATP) B Select Chromatographic Mode (e.g., RP-HPLC) A->B C Screening of Columns and Mobile Phases B->C D Optimization of Chromatographic Conditions (pH, Organic Modifier, Gradient) C->D E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate Precision) G->H I Limit of Detection (LOD) & Limit of Quantitation (LOQ) H->I J Robustness I->J K System Suitability J->K L Routine Quality Control Analysis K->L M Stability Studies L->M

Caption: Logical workflow for HPLC method development and validation.

References

Troubleshooting & Optimization

Troubleshooting co-elution of Dehydro Amlodipine Oxalate with other impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of Dehydro Amlodipine Oxalate with other impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a critical impurity to monitor?

Dehydro Amlodipine, also known as Amlodipine Impurity D or Amlodipine Related Compound A, is a significant degradation product of Amlodipine.[1][2][3] It can form under various stress conditions such as oxidation, heat, light, and acid hydrolysis.[] As a specified impurity in major pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), its levels must be carefully controlled to ensure the safety and efficacy of the final drug product. The oxalate salt is a common form of this impurity.

Q2: What are the common causes of co-elution involving this compound?

Co-elution occurs when this compound and another impurity or the active pharmaceutical ingredient (API) are not sufficiently separated by the chromatographic system. The primary causes are related to suboptimal chromatographic parameters, which can be categorized by their effect on the resolution equation:

  • Insufficient Selectivity (α): This is the most critical factor. It means the chemical affinity differences between the co-eluting compounds for the stationary and mobile phases are not being exploited effectively. This can be due to an inappropriate choice of stationary phase, mobile phase organic modifier, or mobile phase pH.

  • Low Efficiency (N): Broad peaks can lead to overlap. This can be caused by a poorly packed or aging column, large particle size in the stationary phase, or excessive system dead volume.

  • Inadequate Retention (k'): If peaks elute too quickly (low retention factor), they have less time to interact with the stationary phase, leading to poor separation. This is often a result of a mobile phase that is too strong.

Q3: How can I confirm if I have a co-elution issue?

Visual inspection of the chromatogram for peak shoulders or asymmetrical peaks can be an initial indicator.[5] However, for definitive confirmation, especially in cases of near-perfect co-elution, more advanced detection techniques are necessary. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can be used for peak purity analysis by comparing UV-Vis spectra across the peak.[5] If the spectra are not identical, co-elution is likely occurring. Mass spectrometry (MS) is also a powerful tool for confirming peak purity by analyzing mass spectra across the chromatographic peak.[5]

Troubleshooting Guides

Problem: Poor resolution between this compound and another impurity.

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound.

Before modifying the method, ensure your HPLC system is performing optimally.

  • System Suitability Test: Perform a system suitability test using a reference standard mixture. Check parameters like theoretical plates (N), tailing factor (T), and resolution (Rs) for known well-separated peaks. This will help determine if the issue is with the method or the system itself.

  • Column Health: An old or contaminated column is a common cause of poor performance. If system suitability fails, consider flushing the column with a strong solvent or replacing it.

The following flowchart outlines a systematic approach to method optimization for resolving co-elution.

Troubleshooting_Workflow Troubleshooting Workflow for Co-elution cluster_start cluster_phase1 Phase 1: Mobile Phase Optimization cluster_phase2 Phase 2: Stationary Phase & Temperature cluster_phase3 Phase 3: Flow Rate & Advanced Techniques cluster_end start Start: Co-elution Observed A Adjust Mobile Phase pH start->A B Change Organic Modifier (e.g., Acetonitrile to Methanol) A->B If no improvement end_node Resolution Achieved A->end_node Success C Modify Organic:Aqueous Ratio B->C If no improvement B->end_node Success D Adjust Gradient Slope C->D If gradient elution E Change Column Chemistry (e.g., C18 to Phenyl or Cyano) C->E If isocratic & no improvement C->end_node Success D->E If no improvement D->end_node Success F Adjust Column Temperature E->F If no improvement E->end_node Success G Optimize Flow Rate F->G If no improvement F->end_node Success H Consider UPLC or Core-Shell Columns G->H For significant improvement G->end_node Success H->end_node

Caption: A systematic workflow for troubleshooting co-elution in HPLC.

  • Adjust Mobile Phase pH: The ionization state of Amlodipine (a basic compound) and its impurities is highly dependent on the mobile phase pH. A small change in pH can significantly alter retention times and selectivity.

    • Recommendation: For basic compounds like Amlodipine, working at a pH well above or below the pKa (Amlodipine pKa ≈ 8.6) can improve peak shape. Many successful separations use a pH around 3.0 or above 9.0. Ensure your buffer has adequate capacity (typically 20-50 mM).

  • Change the Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can have a significant impact on selectivity.[6]

    • Recommendation: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile have different solvent properties which can alter the elution order and improve separation.[6] A ternary mixture (e.g., buffer:acetonitrile:methanol) can also be explored.

  • Modify the Organic-to-Aqueous Ratio:

    • For Isocratic Elution: Decreasing the percentage of the organic modifier will generally increase retention times and may provide better separation.[6]

    • For Gradient Elution: Adjusting the gradient slope can be very effective. A shallower gradient around the elution time of the co-eluting peaks provides more time for separation to occur.

  • Change the Stationary Phase (Column Chemistry): If mobile phase optimization is unsuccessful, the column's stationary phase may not be providing the necessary selectivity.

    • Recommendation: Not all C18 columns are the same. Try a C18 column from a different manufacturer with different end-capping or bonding density. Alternatively, consider a different stationary phase chemistry altogether, such as a Phenyl or Cyano column, which can offer different selectivity based on pi-pi interactions.

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.

    • Recommendation: Increasing the column temperature can sometimes lead to sharper peaks and improved resolution. However, be mindful of the thermal stability of your analytes.

  • Optimize Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution. However, this will also increase the run time.

Experimental Protocols

The following are examples of HPLC and UPLC methods that have been successfully used to separate Amlodipine and its impurities, including Dehydro Amlodipine (Impurity D).

Method 1: Green RP-HPLC Method for Amlodipine Impurity Profiling [1]

ParameterValue
Instrumentation HPLC with DAD or UV detector
Column RP-select B (250 x 4.0 mm, 5 µm)
Mobile Phase 0.04 M Sodium dihydrogen phosphate monohydrate (pH 4.0) and Ethanol (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 238 nm
Column Temperature Ambient
Injection Volume 20 µL

Method 2: Stability-Indicating UPLC Method [7]

ParameterValue
Instrumentation UPLC with PDA detector
Column Zorbax Eclipse C8 RRHD (100 mm x 3.0 mm, 1.8 µm)
Mobile Phase A 0.01 M Phosphate buffer (pH 2.5)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
2
6
9
10
11
Flow Rate 0.5 mL/min
Detection Wavelength 225 nm for Impurity D, 360 nm for Amlodipine
Column Temperature 30°C
Injection Volume 2 µL

Data Presentation

The following table summarizes the impact of changing key chromatographic parameters on the resolution of critical peak pairs involving Amlodipine and its impurities, based on published methods.

Method ModificationCritical Peak PairResolution (Rs) - BeforeResolution (Rs) - AfterReference
pH adjustment from 7.0 to 3.0Amlodipine / Impurity D< 1.5 (co-elution)> 2.0General Principle
Organic modifier change (ACN to MeOH)Impurity D / Impurity F1.22.5Hypothetical Example
Gradient slope optimizationAmlodipine / Unknown Impurity1.0> 2.0General Principle
Column change (C18 to Phenyl)Dehydro Amlodipine / Process Impurity1.32.8Hypothetical Example

Visualizations

The following diagram illustrates the logical relationship between chromatographic variables and their impact on peak resolution.

Logical_Relationships Factors Influencing Chromatographic Resolution cluster_resolution Resolution (Rs) cluster_factors Primary Factors cluster_variables Adjustable Experimental Variables Resolution Peak Resolution Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention Factor (k') Retention->Resolution MobilePhase Mobile Phase (pH, Organic Modifier, Ratio) MobilePhase->Selectivity MobilePhase->Retention StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Selectivity Temperature Column Temperature Temperature->Selectivity Temperature->Efficiency FlowRate Flow Rate FlowRate->Efficiency FlowRate->Retention ColumnDimensions Column Dimensions (Length, Particle Size) ColumnDimensions->Efficiency

Caption: Relationship between experimental variables and chromatographic resolution factors.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Amlodipine Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Amlodipine and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common issues encountered during HPLC method development and routine analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the separation of Amlodipine and its impurities.

Q1: What are the primary causes of poor peak resolution and peak tailing in Amlodipine chromatography?

Poor peak resolution, often manifesting as peak tailing, fronting, or broadening, can compromise the accuracy of quantification. The main causes can be broken down into several categories:

  • Column-Related Issues: Degradation of the stationary phase, contamination of the column, blockages in the column frit, or the formation of voids in the packing material can all lead to distorted peak shapes.[1]

  • Mobile Phase and Method Parameters: An inappropriate mobile phase composition, incorrect pH, or an unsuitable gradient can result in poor separation.[1] Temperature fluctuations and an inadequate flow rate can also negatively impact resolution.

  • Sample and Injection Problems: Overloading the column with too much sample is a frequent cause of peak broadening and tailing.[1][2] Additionally, using a sample solvent that is stronger than the mobile phase can cause peak distortion.[1]

  • System and Hardware Issues: Problems within the HPLC system, such as excessive extra-column volume (e.g., long tubing), leaks, or issues with the pump or injector, can contribute to poor peak shape.[1]

Q2: My Amlodipine peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Peak tailing is a common issue when analyzing basic compounds like Amlodipine due to strong interactions with the stationary phase.[1] Here are the potential causes and their solutions:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of Amlodipine, causing tailing.[1]

    • Solution: Work at a low mobile phase pH (2.5 to 3.5).[2] At this pH, the silanol groups are protonated and less likely to interact with the positively charged Amlodipine molecule. Adding a competitive amine, like triethylamine, to the mobile phase can also mask the silanol groups.

  • Low Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, increasing silanol interactions.[2]

    • Solution: Increase the buffer concentration. A concentration in the range of 10-70 mM is often effective.[2]

  • Column Degradation: Over time, the bonded stationary phase can degrade, exposing more active silanol sites.[2]

    • Solution: If other troubleshooting steps fail, the column may need to be replaced.[1] Using a guard column can help extend the life of the analytical column.[3]

Q3: I am observing co-elution of Amlodipine with one of its impurities. How can I improve the separation?

Co-elution is a frequent challenge, particularly with structurally similar impurities. Here are several strategies to improve resolution:

  • Optimize Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds like Amlodipine and its impurities.[4]

    • Action: Systematically adjust the pH of the aqueous portion of the mobile phase in small increments (e.g., 0.2 pH units) to find the optimal separation window. For Amlodipine, a pH around 2.8-3.0 is often a good starting point.[5][6]

  • Modify the Organic Solvent: The type and concentration of the organic modifier significantly influence selectivity.

    • Action: If using acetonitrile, try substituting it with methanol or using a ternary mixture (e.g., buffer:acetonitrile:methanol).[4] The differing polarities of these solvents can alter the elution order.

  • Adjust the Gradient Slope: For gradient methods, modifying the rate of change of the organic solvent concentration can improve the separation of closely eluting peaks.

    • Action: A shallower gradient around the elution time of the co-eluting pair will provide more time for separation on the column.[4]

  • Consider an Alternative Column: If mobile phase optimization is unsuccessful, the column's stationary phase may not be providing the required selectivity.

    • Action: Not all C18 columns are the same. Try a C18 column from a different manufacturer with a different bonding chemistry or consider a different stationary phase altogether, such as a phenyl column.[4][6]

Q4: I am seeing split peaks for Amlodipine. What could be the cause?

Split peaks can be a complex issue with several potential root causes:

  • Co-eluting Impurity: What appears to be a split peak might be two different compounds eluting very close together.[1]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting.[1]

    • Action: Whenever possible, dissolve the sample in the initial mobile phase.[1]

  • Column Void or Contamination: A void at the head of the column or a partially blocked frit can disrupt the sample band, causing it to split.

    • Action: Reversing and flushing the column may resolve a blocked frit. If a void is present, the column will likely need to be replaced.[7]

Data Presentation

The following tables summarize quantitative data from various studies on optimizing the mobile phase for Amlodipine impurity separation.

Table 1: Effect of Mobile Phase pH on Amlodipine Peak Shape

pH RangeEffect on Amlodipine Peak ShapeReference
2.5 - 3.5Reduced peak tailing due to protonation of silanol groups.[2]
> 4.0Increased peak asymmetry and tailing.[2]
~2.8Optimal for separation of multiple impurities.[5]
~3.0Good separation and peak shape.[4][6]

Table 2: Influence of Buffer Concentration on Peak Asymmetry

Buffer and ConcentrationObservationReference
10-20 mM Dibasic PhosphateOptimal for minimizing peak asymmetry.[2]
70 mM Potassium Dihydrogen OrthophosphateResulted in a sharp, symmetrical peak.[2]
50 mM Monobasic PhosphateUsed in a gradient method for separating 7 impurities.[5]
10 mM Phosphate BufferUtilized in a gradient method for separating multiple impurities.[6]

Table 3: Comparison of Different Mobile Phase Compositions

Mobile Phase AMobile Phase BGradient/IsocraticColumnKey SeparationsReference
0.04 M Sodium Dihydrogen Phosphate (pH 4.0) and Ethanol (60:40 v/v)-IsocraticRP-select B (250 x 4.0 mm, 5 µm)Impurity D and F[8]
50 mM Phosphate buffer with Triethylamine (pH 2.8) and Methanol (60:40 v/v)50 mM Phosphate buffer with Triethylamine (pH 2.8), Methanol, and Acetonitrile (20:40:40 v/v/v)GradientC18 (150 x 4.6 mm, 3 µm)7 impurities (A, B, D, E, F, G, H)[5]
10 mM Phosphate buffer (pH 3.0) and Acetonitrile (95:5 v/v)10 mM Phosphate buffer (pH 3.0) and Acetonitrile (10:90 v/v)GradientWaters X-Bridge Phenyl (150 x 4.6 mm, 3.0 µm)Multiple known and unknown impurities[6]
0.4% Ammonium Hydroxide in waterMethanolGradientCore-shell C18 (100 x 4.6 mm, 2.6 µm)7 impurities[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: RP-HPLC Method for Amlodipine and its Impurities using a Phosphate Buffer

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.[5]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3 µm particle size.[5]

    • Mobile Phase A: A mixture of 50 mM monobasic phosphate buffer (containing 7 mL of triethylamine per 1000 mL, with pH adjusted to 2.8 with orthophosphoric acid) and methanol in a 60:40 (v/v) ratio.[5]

    • Mobile Phase B: A mixture of the same buffer, methanol, and acetonitrile in a 20:40:40 (v/v/v) ratio.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 35°C.[5]

    • Detection Wavelength: 340 nm for most impurities, 270 nm for Impurity-D.[5]

    • Injection Volume: 100 µL.[5]

    • Gradient Program: An optimized gradient should be used to achieve separation.

  • Sample Preparation:

    • Diluent: A mixture of the buffer, methanol, and acetonitrile in a 70:15:15 (v/v/v) ratio.[5]

    • Procedure: Weigh tablet powder equivalent to 25 mg of Amlodipine into a 100 mL volumetric flask. Add 70 mL of diluent and sonicate for 30 minutes. Dilute to volume with the diluent. Centrifuge the solution and filter the supernatant through a 0.45 µm membrane filter before injection.[10]

Protocol 2: "Green" RP-HPLC Method for Amlodipine Impurities

  • Instrumentation: HPLC system with a PDA detector.[8]

  • Chromatographic Conditions:

    • Column: RP-select B, 250 x 4.0 mm, 5 µm particle size.[8]

    • Mobile Phase: A mixture of 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0) and ethanol (60:40 v/v).[8]

    • Flow Rate: (Not specified, typically 1.0 mL/min is a good starting point).

    • Detection Wavelength: 237 nm.[11]

  • Sample Preparation:

    • Procedure: For a 10 mg tablet, dissolve in the mobile phase to a suitable concentration and filter through a 0.45 µm filter before injection.[11]

Visualizations

Diagram 1: General Workflow for HPLC Mobile Phase Optimization

G start Start: Poor Separation of Amlodipine Impurities ph_opt 1. Optimize Mobile Phase pH (e.g., 2.8-3.5) start->ph_opt check1 Resolution Acceptable? ph_opt->check1 buffer_opt 2. Adjust Buffer Concentration (e.g., 20-70 mM) check2 Resolution Acceptable? buffer_opt->check2 solvent_opt 3. Modify Organic Solvent (ACN vs. MeOH vs. Ternary) check3 Resolution Acceptable? solvent_opt->check3 gradient_opt 4. Adjust Gradient Profile (Steeper/Shallower) check4 Resolution Acceptable? gradient_opt->check4 column_opt 5. Change Column Chemistry (e.g., Different C18, Phenyl) check5 Resolution Acceptable? column_opt->check5 end End: Achieved Optimal Separation check1->buffer_opt No check1->end Yes check2->solvent_opt No check2->end Yes check3->gradient_opt No check3->end Yes check4->column_opt No check4->end Yes check5->end Yes

Caption: A stepwise workflow for optimizing HPLC mobile phase parameters.

Diagram 2: Troubleshooting Peak Tailing for Amlodipine

G start Problem: Amlodipine Peak Tailing cause1 Cause: Secondary Silanol Interactions? start->cause1 solution1a Solution: Lower Mobile Phase pH (2.5-3.5) cause1->solution1a Yes solution1b Solution: Add Triethylamine to Mobile Phase cause1->solution1b Yes, alternative cause2 Cause: Insufficient Buffer Capacity? cause1->cause2 No end Peak Shape Improved solution1a->end solution1b->end solution2 Solution: Increase Buffer Concentration cause2->solution2 Yes cause3 Cause: Column Degradation? cause2->cause3 No solution2->end solution3 Solution: Replace Column cause3->solution3 Yes solution3->end

Caption: A decision tree for troubleshooting Amlodipine peak tailing.

References

Improving detection sensitivity for low levels of Dehydro Amlodipine Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Dehydro Amlodipine Oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the detection sensitivity for low levels of this critical Amlodipine impurity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection at low levels important?

A1: Dehydro Amlodipine, also known as Amlodipine EP Impurity D, is a primary degradation product of Amlodipine.[1] It is often found as an oxalate salt.[1] Its presence in pharmaceutical formulations, even at trace levels, can indicate instability of the drug product and may have potential safety implications. Therefore, sensitive and accurate detection methods are crucial for quality control and regulatory compliance.

Q2: Which analytical technique is most suitable for detecting low levels of this compound?

A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of this compound.[2] This method offers high specificity by monitoring unique mass transitions of the analyte, minimizing interference from the drug substance matrix and other impurities.[3]

Q3: How does the oxalate salt form affect the LC-MS/MS analysis?

A3: For LC-MS/MS analysis in positive electrospray ionization (ESI) mode, the oxalate counter-ion is generally not expected to significantly interfere with the detection of the Dehydro Amlodipine molecule. The primary focus of the analysis is on the protonated Dehydro Amlodipine molecule. However, the solubility of the oxalate salt in the chosen sample solvent and mobile phase should be considered to ensure accurate quantification.[4]

Q4: What are the typical mass transitions (MRM) for Dehydro Amlodipine in an LC-MS/MS analysis?

A4: Dehydro Amlodipine is typically monitored in positive ion mode. The precursor ion ([M+H]⁺) is approximately m/z 407.[5] Common product ions for fragmentation are around m/z 230 and 351.[5] It is essential to optimize these transitions on your specific instrument for maximum sensitivity.

Troubleshooting Guide: Low Detection Sensitivity

Low sensitivity in the detection of this compound can be a significant challenge. This guide provides a structured approach to troubleshooting and enhancing your analytical method.

Issue 1: Poor Signal Intensity or High Baseline Noise

Possible Causes:

  • Suboptimal sample preparation leading to ion suppression.

  • Inefficient ionization in the MS source.

  • Contamination of the LC-MS system.

  • Incorrect mobile phase composition.

Solutions:

  • Optimize Sample Preparation: The goal is to remove matrix components that can interfere with the ionization of this compound.

    • Solid-Phase Extraction (SPE): This is highly effective for cleaning up complex samples. Polymeric reversed-phase cartridges can be used to retain Dehydro Amlodipine while allowing interfering substances to be washed away.[6]

    • Liquid-Liquid Extraction (LLE): This can also be an effective cleanup method. Experiment with different organic solvents and pH adjustments to optimize the extraction of the analyte.[6]

  • Enhance Ionization Efficiency:

    • Mobile Phase Additives: The use of additives like formic acid or ammonium formate in the mobile phase can improve the ionization of Dehydro Amlodipine.[7]

    • ESI Source Parameters: Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your specific analyte and instrument.[8]

  • System Cleanliness:

    • Ensure all solvents and reagents are of high purity (LC-MS grade).

    • Regularly clean the ion source to prevent the buildup of contaminants that can suppress the signal.

Issue 2: Inconsistent Results and Poor Reproducibility

Possible Causes:

  • Analyte degradation during sample preparation or storage.

  • Variability in manual sample preparation steps.

  • Matrix effects varying between samples.

Solutions:

  • Ensure Analyte Stability: Dehydro Amlodipine can be light-sensitive. Protect samples from light during preparation and storage.[9]

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for Dehydro Amlodipine is highly recommended to compensate for variability in sample preparation and matrix effects.[7] If a SIL internal standard is not available, a structural analog with similar chromatographic and ionization behavior can be used.

  • Automate Sample Preparation: Where possible, use automated liquid handling systems to improve the precision of sample preparation.

Data Presentation

The following table summarizes quantitative data from a validated LC-MS/MS method for the determination of Dehydroamlodipine (DH-AML) in human plasma.[2]

ParameterValue
Linearity Range1 - 64 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Extraction Recovery94.8% - 109.0%
Matrix Factor97.0% - 101.4%
Intra-assay Imprecision< 10.8%
Inter-assay Imprecision< 10.8%
Accuracy95.4% - 111.2%

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]

LC-MS/MS Method Parameters

The following are typical starting parameters that should be optimized for your system.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized to separate Dehydro Amlodipine from Amlodipine and other impurities
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (m/z) ~407 -> Product Ions (m/z) ~230, ~351
Source Temperature 300 - 400 °C
Capillary Voltage 3 - 4 kV

Visualizations

cluster_0 Amlodipine Degradation Amlodipine Amlodipine (Dihydropyridine Ring) Dehydro_Amlodipine Dehydro Amlodipine (Pyridine Ring) Amlodipine->Dehydro_Amlodipine Oxidation (e.g., H₂O₂) Oxalate_Salt This compound Dehydro_Amlodipine->Oxalate_Salt + Oxalic Acid cluster_1 LC-MS/MS Experimental Workflow Sample_Prep Sample Preparation (e.g., SPE or LLE) LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis cluster_2 Troubleshooting Low Sensitivity Start Low Signal Intensity Check_System Check System Suitability (e.g., Standard Injection) Start->Check_System System_OK System OK? Check_System->System_OK Optimize_MS Optimize MS Parameters (Source, Voltages) System_OK->Optimize_MS Yes Optimize_LC Optimize LC Method (Mobile Phase, Gradient) System_OK->Optimize_LC No, Fix System Improve_Sample_Prep Improve Sample Preparation (SPE, LLE) Optimize_MS->Improve_Sample_Prep End Sensitivity Improved Improve_Sample_Prep->End

References

Amlodipine impurity profiling method optimization challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amlodipine impurity profiling. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of method optimization. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in Amlodipine impurity profiling?

The most prevalent challenges in Amlodipine impurity profiling, primarily using reverse-phase HPLC or UPLC, include:

  • Poor peak resolution: Difficulty in separating the main Amlodipine peak from its impurities, or between two closely eluting impurities (e.g., Impurity B and H).[1][2]

  • Peak tailing: Asymmetrical peak shape for Amlodipine, which is a basic compound, due to secondary interactions with the stationary phase.[3][4][5]

  • Co-elution of impurities: Structurally similar impurities may elute at the same time, making accurate quantification difficult.[1]

  • Method sensitivity: Ensuring the analytical method is sensitive enough to detect and quantify impurities at levels required by regulatory bodies like the ICH.[6][7]

  • Forced degradation complexity: Amlodipine degrades under various stress conditions (acid, base, oxidation, heat, light), leading to the formation of multiple degradation products that need to be identified and tracked.[8][9][10][11]

Q2: Why is controlling the mobile phase pH so critical for Amlodipine analysis?

Amlodipine is a basic compound with a pKa of approximately 8.6.[1][4] The pH of the mobile phase dictates the ionization state of both the Amlodipine molecule and the residual silanol groups on the silica-based stationary phase of the column.

  • At low pH (e.g., 2.5-3.5): Amlodipine is protonated (positively charged), and the silanol groups are also protonated (neutral). This minimizes the strong ionic interactions that lead to peak tailing, resulting in better peak shape.[4][5] Many successful methods operate in this pH range.[4]

  • At intermediate pH (e.g., 4-7): The silanol groups are partially ionized, leading to inconsistent secondary interactions and poor peak shape.[4]

  • At high pH (e.g., >9): Amlodipine is in its neutral form, which can also result in good peak shape. However, this requires a pH-stable column.[1][4]

An incorrectly optimized pH is a primary cause of poor peak shape and inadequate selectivity between Amlodipine and its impurities.[1]

Troubleshooting Guides

Issue 1: Poor Resolution Between Amlodipine and a Closely Eluting Impurity (e.g., Impurity D)

Symptom: The resolution (Rs) between the Amlodipine peak and a known impurity, such as Impurity D, is less than the generally accepted value of 2.0.[1]

Root Cause Analysis and Solution Workflow:

G start Poor Resolution (Rs < 2.0) between Amlodipine and Impurity D check_ph Verify Mobile Phase pH start->check_ph adjust_ph Systematically Adjust pH (e.g., in 0.2 unit increments) check_ph->adjust_ph pH not optimal check_buffer Check Buffer Concentration (20-50 mM is typical) adjust_ph->check_buffer Fails end Resolution Achieved (Rs >= 2.0) adjust_ph->end Successful adjust_buffer Optimize Buffer Concentration check_buffer->adjust_buffer Concentration inadequate modify_organic Modify Organic Solvent (e.g., ACN to MeOH or ternary mixture) adjust_buffer->modify_organic Fails adjust_buffer->end Successful adjust_gradient Adjust Gradient Slope (make it shallower around elution time) modify_organic->adjust_gradient Fails modify_organic->end Successful change_column Consider Alternative Column Chemistry (e.g., different C18, Phenyl) adjust_gradient->change_column Fails adjust_gradient->end Successful change_column->end Successful

Caption: Troubleshooting workflow for poor peak resolution.

Experimental Protocol: Mobile Phase pH Optimization

  • Baseline Analysis: Run your current method using a system suitability solution containing Amlodipine and known impurities to establish baseline resolution values.

  • Prepare pH-Adjusted Mobile Phases: Prepare a series of the aqueous portion of your mobile phase, adjusting the pH in small increments (e.g., from pH 2.8 to 3.2 in 0.2 unit steps) using a suitable acid like phosphoric acid.[1]

  • System Equilibration: For each new mobile phase composition, equilibrate the column until a stable baseline is achieved (typically at least 30 minutes).[4]

  • Analysis: Inject the system suitability solution.

  • Evaluation: Monitor the resolution between the critical peak pair (e.g., Amlodipine and Impurity D) and the tailing factor of the Amlodipine peak. Select the pH that provides the optimal resolution (Rs ≥ 2.0) and peak symmetry.[1]

Issue 2: Amlodipine Peak Tailing

Symptom: The Amlodipine peak is asymmetrical with a tailing factor greater than 2.0.[5]

Root Cause Analysis and Solution Workflow:

G start Amlodipine Peak Tailing (Tailing Factor > 2.0) check_ph Is Mobile Phase pH Optimized? (Low pH, e.g., 2.5-3.5 is often effective) start->check_ph adjust_ph Adjust Mobile Phase pH to Low Range check_ph->adjust_ph No check_column Is the Column Suitable? (e.g., end-capped, base-deactivated) check_ph->check_column Yes adjust_ph->check_column Fails end Symmetrical Peak Achieved adjust_ph->end Successful use_competing_base Add Competing Base to Mobile Phase (e.g., Triethylamine - TEA) check_column->use_competing_base No check_overload Check for Sample Overload (Inject a more dilute sample) check_column->check_overload Yes replace_column Replace with a New, High-Purity, End-Capped Column use_competing_base->replace_column Fails use_competing_base->end Successful replace_column->end Successful check_overload->end Successful

Caption: Troubleshooting workflow for Amlodipine peak tailing.

Experimental Protocol: Using a Competing Base (Triethylamine)

This protocol is for situations where pH adjustment alone is insufficient and secondary silanol interactions are suspected.

  • Mobile Phase Preparation:

    • Prepare the aqueous buffer component of your mobile phase.

    • Add a small, controlled amount of a competing base like triethylamine (TEA) to the aqueous phase. A typical starting concentration is 0.1% (v/v).

    • Adjust the final mobile phase to the desired pH (e.g., 3.0) using an acid like orthophosphoric acid.[4]

    • Mix with the organic modifier in the desired ratio and degas thoroughly.

  • System Equilibration: Equilibrate the column with the TEA-containing mobile phase until the baseline is stable.

  • Analysis: Inject the Amlodipine standard and observe the peak shape. The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Amlodipine and thereby improving peak symmetry.

Issue 3: Co-elution of Impurities (e.g., Impurity B and Impurity H)

Symptom: Two known impurities are not separated and appear as a single, often broadened or split, peak.

Troubleshooting Steps:

  • Modify Organic Solvent: The type and proportion of the organic solvent significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol or using a ternary mixture (e.g., Buffer:Acetonitrile:Methanol).[1] Methanol often provides different selectivity compared to acetonitrile.[1]

  • Adjust Gradient Slope: For gradient methods, decreasing the rate of change of the organic solvent concentration around the elution time of the co-eluting pair can improve separation. A shallower gradient gives the peaks more time to separate on the column.[1]

  • Change Column Chemistry: If mobile phase optimization fails, the stationary phase may not be suitable. Consider trying a C18 column from a different manufacturer (as not all C18 columns are identical) or switching to a different stationary phase chemistry, such as a Phenyl or Cyano column, which offer different retention mechanisms.[1]

Data Presentation: Method Parameter Comparison

The following tables summarize typical starting parameters and optimized conditions for Amlodipine impurity profiling using HPLC and UPLC.

Table 1: Comparison of HPLC and UPLC Methods for Amlodipine Impurity Analysis

ParameterHPLC MethodUPLC Method
Instrumentation Waters HPLC with PDA detectorWaters Acquity UPLC with PDA detector
Column Waters X-Bridge Phenyl (4.6 x 150 mm), 3.0 µmAcquity UPLC BEH C8 (2.1 x 100 mm), 1.7 µm
Mobile Phase A 0.01M Phosphate Buffer (pH 2.5)0.01M Phosphate Buffer (pH 2.5)
Mobile Phase B AcetonitrileAcetonitrile
Gradient Time-based linear gradientTime-based linear gradient
Flow Rate 1.0 mL/min0.3 mL/min
Run Time ~40 min~11 min
Key Advantage Robust, widely availableFaster run times, higher resolution, lower solvent consumption

Source: Adapted from various published methods.[12][13]

Table 2: Example of Method Optimization for Improved Resolution

ParameterStarting MethodOptimized Method
Column Standard C18 (4.6 x 250 mm), 5 µmPhenyl-Hexyl (4.6 x 150 mm), 3.5 µm
Mobile Phase A 20 mM Phosphate Buffer pH 3.525 mM Phosphate Buffer pH 3.0
Mobile Phase B AcetonitrileAcetonitrile:Methanol (80:20)
Gradient 5% to 70% B in 25 min10% to 40% B in 15 min (shallow), then ramp to 80% B
Expected Issue Poor resolution between Impurity B/H, peak tailing for Amlodipine.[1]Resolution > 2.0 for all specified impurities, improved peak shape.[1]

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8][9]

1. Preparation of Stock Solution:

  • Accurately weigh 10 mg of Amlodipine Besylate and transfer it to a 10 mL volumetric flask.

  • Dissolve in a suitable solvent (e.g., methanol:water 50:50, v/v) and make up to volume to obtain a 1 mg/mL solution.[9]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1N NaOH.[12]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1N HCl.[12]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[12]

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 3 days.[12] Dissolve a known amount in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.[12] Dissolve a known amount in the mobile phase for analysis.

3. Analysis:

  • After exposure, dilute the stressed samples to a suitable concentration with the mobile phase.

  • Analyze by HPLC or UPLC, ensuring the method can separate the degradation products from the parent Amlodipine peak and other known impurities. The method is considered "stability-indicating" if there is no interference from degradation products.[12]

References

Dealing with matrix effects in LC-MS/MS analysis of Amlodipine impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the LC-MS/MS analysis of Amlodipine and its impurities. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to identify and resolve them.

Issue 1: Significant Ion Suppression or Enhancement Observed for Amlodipine and/or its Impurities

Symptoms:

  • Inconsistent and lower than expected analyte response.

  • Poor accuracy and precision in quality control (QC) samples.

  • Difficulty in achieving the required lower limit of quantitation (LLOQ).

Root Cause Analysis and Solutions:

Ion suppression or enhancement is a common manifestation of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source. In plasma samples, phospholipids are a primary cause of ion suppression in electrospray ionization (ESI).

Troubleshooting Workflow:

G start Start: Significant Ion Suppression/Enhancement Detected qual_assess Qualitative Assessment: Perform Post-Column Infusion start->qual_assess quant_assess Quantitative Assessment: Calculate Matrix Factor (MF) (Post-Extraction Spike) qual_assess->quant_assess is_mf_ok Is Analyte MF close to 1.0 (e.g., 0.8-1.2)? quant_assess->is_mf_ok is_is_norm_mf_ok Is IS-Normalized MF close to 1.0? is_mf_ok->is_is_norm_mf_ok No end_good Method Acceptable: Proceed with Validation is_mf_ok->end_good Yes optimize_sp Enhance Sample Preparation: Switch from PPT to LLE or SPE is_is_norm_mf_ok->optimize_sp No is_is_norm_mf_ok->end_good Yes optimize_sp->quant_assess optimize_lc Optimize Chromatography: - Adjust Gradient - Change Column Chemistry - Modify Mobile Phase optimize_sp->optimize_lc optimize_lc->quant_assess use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) e.g., Amlodipine-d4 optimize_lc->use_sil_is use_sil_is->quant_assess end_bad Re-evaluate and Optimize Method

Caption: A logical workflow for diagnosing and resolving ion suppression issues.

Experimental Protocols for Assessment:

  • Post-Column Infusion (Qualitative Assessment): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.

    • System Setup: Continuously infuse a standard solution of the analyte at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream using a T-connector placed between the analytical column and the mass spectrometer.

    • Analysis: First, inject a blank solvent to establish a stable baseline signal for the infused analyte. Subsequently, inject an extracted blank matrix sample.

    • Data Interpretation: Monitor the signal of the infused analyte. Any deviation from the stable baseline during the chromatographic run indicates a matrix effect. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of the matrix effect by calculating the Matrix Factor (MF).

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Analyte spiked in the mobile phase or reconstitution solvent at low and high QC concentrations.

      • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte is spiked into the final extract at the same concentrations as Set A.

      • Set C (Pre-Extraction Spike): Analyte is spiked into the blank biological matrix before the extraction process (used for recovery calculation).

    • Calculate Matrix Factor (MF):

      • MF = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 suggests no matrix effect.[1]

    • Calculate Recovery (RE):

      • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Calculate Process Efficiency (PE):

      • PE (%) = (Peak Area of Set C / Peak Area of Set A) * 100 = MF * RE

Issue 2: Poor Peak Shape and Inconsistent Retention Times for Amlodipine Impurities

Symptoms:

  • Peak fronting or tailing.

  • Split peaks.

  • Shifting retention times between injections.

Root Cause Analysis and Solutions:

These issues can stem from both matrix effects and suboptimal chromatographic conditions. Co-eluting matrix components can interfere with the interaction of the analyte with the stationary phase.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause. If using Protein Precipitation (PPT), consider switching to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a wider range of interferences.

  • Optimize Chromatographic Conditions:

    • Mobile Phase: Ensure the pH of the mobile phase is appropriate for the analytes. For Amlodipine, a basic compound, a mobile phase pH of around 3.0 with an additive like ammonium formate can improve peak shape.[2]

    • Gradient Elution: A shallower gradient can improve the separation of analytes from interfering matrix components.[3]

    • Column Chemistry: While C18 columns are common, experimenting with different stationary phases (e.g., phenyl-hexyl) can offer different selectivity and may resolve co-elution issues.[1]

  • Check for System Contamination: Carryover from previous injections can lead to peak shape issues. Implement a robust wash cycle for the autosampler and injection port.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Amlodipine impurities?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds in the sample matrix.[4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly compromises the accuracy, precision, and sensitivity of the quantitative analysis.[4] For Amlodipine and its impurities, which are often present at low concentrations in complex biological matrices like plasma, matrix effects can lead to unreliable results and failure to meet regulatory requirements.

Q2: What are the primary sources of matrix effects in plasma samples for Amlodipine analysis?

The most common sources of matrix effects, particularly ion suppression in ESI, are phospholipids from cell membranes.[3] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants, can also contribute to matrix effects.[3]

Q3: How do I choose the best sample preparation technique to minimize matrix effects?

The choice of sample preparation is a critical step in mitigating matrix effects. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

G cluster_0 Increasing Selectivity & Data Quality PPT Protein Precipitation (PPT) + Fast and Simple - Low Selectivity - High Matrix Effect LLE Liquid-Liquid Extraction (LLE) + Good Selectivity + Reduced Matrix Effect - More Labor Intensive PPT->LLE SPE Solid-Phase Extraction (SPE) + High Selectivity + Minimal Matrix Effect - More Complex & Costly LLE->SPE

Caption: Comparison of sample preparation techniques for matrix effect reduction.

  • Protein Precipitation (PPT): This is the simplest and fastest method but often yields the least clean extract, leaving behind significant amounts of phospholipids and other interferences.[4]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning Amlodipine into an immiscible organic solvent. It is effective at removing non-volatile salts and many polar interferences.[5]

  • Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away. It is highly effective at removing phospholipids.[4]

Q4: What are the common impurities of Amlodipine I should be aware of?

Several impurities of Amlodipine can arise from the synthesis process or degradation. Some of the key impurities include:

Impurity NameOther DesignationsNotes
Dehydro AmlodipineImpurity D, Related Compound AA common oxidative degradation product.[6] Its polarity differs from Amlodipine, which may affect its retention and susceptibility to matrix effects.
Amlodipine EP Impurity APhthalimido AmlodipineA process-related impurity.
Amlodipine EP Impurity B-A process-related impurity.
Amlodipine EP Impurity C-A process-related impurity.
Amlodipine EP Impurity E-A process-related impurity.
Amlodipine EP Impurity F-A process-related impurity.

A comprehensive list of impurities can be found in pharmacopeias such as the European Pharmacopoeia (EP).[]

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) like Amlodipine-d4 recommended?

A SIL-IS, such as Amlodipine-d4, is considered the "gold standard" for compensating for matrix effects in LC-MS/MS analysis.[8] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[8] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability introduced by matrix effects is effectively normalized, leading to more accurate and precise results.

Data Presentation

The following tables summarize quantitative data from various studies on Amlodipine analysis, highlighting the impact of different sample preparation methods on matrix effects and recovery.

Table 1: Comparison of Sample Preparation Methods for Amlodipine

Sample Preparation MethodMatrixMatrix Factor (MF)Recovery (%)Process Efficiency (%)Reference
Protein Precipitation (Acetonitrile)Human PlasmaNot explicitly stated, but method required significant chromatographic optimization to mitigate effects.~93-101Not Reported[9]
Liquid-Liquid Extraction (Methyl Tertiary Butyl Ether)Human Plasma0.94 - 0.96Not ReportedNot Reported[2]
Liquid-Liquid Extraction (Ethyl Acetate)Human PlasmaNot specified, but no significant matrix suppression was observed.>60Not Reported[5]
Solid-Phase Extraction (Oasis HLB)Human Plasma0.97 - 1.0278.7Not Reported[5]
Solid-Phase Extraction (Strata™-X)Human PlasmaNo matrix effect observed.92.2 - 94.1Not Reported[10]

Note: Data is compiled from different studies and experimental conditions may vary.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Amlodipine and its Impurities

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., Amlodipine-d4 in methanol).

    • Vortex for 30 seconds.

    • Add 50 µL of an alkalizing agent (e.g., 0.1 M NaOH) and vortex briefly.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., methyl tertiary butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Vortex the reconstituted sample.

    • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Amlodipine and its Impurities

This protocol is a general guideline and should be optimized for your specific application.

  • Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.[11]

  • Sample Loading:

    • To 100 µL of human plasma, add 25 µL of the internal standard working solution and vortex.[11]

    • Add 400 µL of 1.0% formic acid to the sample and vortex.[11]

    • Load the entire sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol to remove polar interferences.[11]

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 50°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Vortex the reconstituted sample.

    • Inject into the LC-MS/MS system.

References

Adjusting pH for optimal peak shape of Dehydro Amlodipine Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Dehydro Amlodipine Oxalate, with a specific focus on achieving optimal peak shape through pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a good peak shape for this compound in reversed-phase HPLC?

A1: The most critical parameter is the pH of the mobile phase. Dehydro Amlodipine is a basic compound, similar to Amlodipine (pKa ≈ 8.6).[1][2] The mobile phase pH dictates the ionization state of both the analyte and the stationary phase, which directly impacts peak symmetry.

Q2: What is the recommended pH range for the analysis of this compound on a silica-based C18 column?

A2: For optimal peak shape on a standard silica-based C18 column, a mobile phase pH in the acidic range of 2.5 to 4.0 is generally recommended.[2][3] Operating at a low pH ensures that this compound is consistently in its protonated form and that the residual silanol groups on the stationary phase are not ionized, which minimizes the secondary interactions that lead to peak tailing.[2]

Q3: Why does a high pH lead to poor peak shape for this compound?

A3: At a higher pH (e.g., above 4), residual silanol groups on the silica-based stationary phase can become deprotonated (SiO-), leading to undesirable ionic interactions with the protonated amine group of this compound.[2] These secondary interactions cause peak tailing, where the peak is asymmetrical with a drawn-out trailing edge.

Q4: Can mobile phase additives be used to improve peak shape?

A4: Yes, mobile phase additives can be beneficial. Incorporating a competing base, such as triethylamine (TEA), at a low concentration (e.g., 0.1-0.5%) can help to block the active silanol sites on the stationary phase. TEA preferentially interacts with these sites, reducing their availability to interact with the analyte and thereby improving peak symmetry.[2]

Troubleshooting Guide: Peak Tailing

Issue: My chromatogram for this compound shows significant peak tailing.

Peak tailing is a common issue when analyzing basic compounds like this compound. It is often characterized by a peak asymmetry factor greater than 1.2.[2]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Mobile Phase pH The mobile phase pH is too high, causing secondary interactions between the protonated analyte and ionized silanol groups on the column.[2]Adjust the mobile phase pH to a range of 2.5 to 3.5. Use an appropriate acid, such as phosphoric acid or perchloric acid, to lower the pH.[4][5][6] This will ensure the analyte is fully protonated and minimize silanol interactions.[2]
Insufficient Buffer Capacity The buffer concentration in the mobile phase is too low to maintain a consistent pH throughout the analysis, leading to peak distortion.[3]Increase the buffer concentration. A buffer concentration in the range of 10-20 mM is often optimal for improving peak asymmetry.[3]
Secondary Interactions with Silanol Groups Even at an optimal pH, some residual silanol groups on the stationary phase can still interact with the basic analyte.Use a mobile phase additive. Add a small amount of triethylamine (0.1-0.5%) to the mobile phase to act as a competing base and mask the active silanol sites.[2] Alternatively, use a modern, high-purity, base-deactivated C18 column with high end-capping.[2]
Column Overload Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.Reduce the injection volume or the sample concentration.
Column Degradation The column may be old or contaminated, leading to poor performance.Flush the column with a strong solvent. If the problem persists, replace the column with a new one.

The Impact of pH on Peak Shape

The following table summarizes the expected effect of mobile phase pH on the peak shape of this compound based on general principles for basic compounds.

Mobile Phase pH Analyte Ionization State Silanol Group State Expected Peak Shape Rationale
< 2.5 Fully Protonated (Cationic)Fully Protonated (Neutral)Generally SymmetricalMinimal secondary ionic interactions.
2.5 - 4.0 Fully Protonated (Cationic)Mostly Protonated (Neutral)Optimal Symmetry Suppresses silanol ionization, leading to sharp, symmetrical peaks.[2][3]
4.0 - 7.0 Fully Protonated (Cationic)Partially Ionized (Anionic)Moderate TailingIncreased secondary ionic interactions between the analyte and the stationary phase.[3]
> 7.0 Mixed (Protonated and Neutral)Fully Ionized (Anionic)Severe TailingStrong secondary ionic interactions and potential for mixed-mode retention.

Experimental Protocol: Mobile Phase pH Adjustment

This protocol outlines the steps for preparing a mobile phase and adjusting its pH for the optimal analysis of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Buffer salt (e.g., potassium dihydrogen phosphate)

  • Acid for pH adjustment (e.g., o-phosphoric acid)

  • 0.45 µm membrane filter

  • Calibrated pH meter

Procedure:

  • Buffer Preparation:

    • Weigh the appropriate amount of buffer salt to achieve the desired molarity (e.g., for a 20 mM phosphate buffer, dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water).

    • Mix thoroughly until the salt is completely dissolved.

  • pH Adjustment:

    • Place a stir bar in the buffer solution and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Slowly add the acid (e.g., o-phosphoric acid) dropwise while monitoring the pH.

    • Continue adding acid until the target pH (e.g., 2.95) is reached and stable.[4]

  • Mobile Phase Preparation:

    • Measure the required volumes of the prepared aqueous buffer and the organic solvent (e.g., acetonitrile or methanol) in a clean, graduated cylinder. For example, for a 60:40 (v/v) aqueous:organic mobile phase, mix 600 mL of the pH-adjusted buffer with 400 mL of the organic solvent.

    • Transfer the mixture to a suitable mobile phase reservoir.

  • Degassing:

    • Degas the final mobile phase using a suitable method, such as sonication or vacuum filtration, to remove dissolved gases that can cause bubbles in the HPLC system.

  • Filtration:

    • Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter that could clog the HPLC system.[5]

Visualizing the Effect of pH

G Effect of Mobile Phase pH on Peak Shape for Basic Analytes cluster_0 Low pH (e.g., 2.5-3.5) cluster_1 High pH (e.g., > 4.0) Analyte_Low Analyte (R-NH3+) Peak_Low Symmetrical Peak Analyte_Low->Peak_Low Minimal Interaction Silanol_Low Silanol (Si-OH) Silanol_Low->Peak_Low No Interaction Analyte_High Analyte (R-NH3+) Peak_High Tailing Peak Analyte_High->Peak_High Strong Interaction Silanol_High Silanol (Si-O-) Silanol_High->Peak_High Ionic Attraction

References

Selecting the right HPLC column for Amlodipine impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column and troubleshooting common issues during the analysis of amlodipine and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column used for amlodipine impurity analysis?

A1: Reversed-phase (RP) columns are the most widely used for amlodipine impurity analysis. Among these, C18 (ODS) columns are the most frequently reported and are recommended by various pharmacopoeias.[1][2][3] However, other stationary phases like RP-select B and Phenyl have also been successfully used to achieve desired separation.[4][5][6][7]

Q2: What are the key factors to consider when selecting an HPLC column for amlodipine impurity analysis?

A2: The primary factors to consider are the column's stationary phase, particle size, length, and internal diameter.

  • Stationary Phase: C18 is a good starting point due to its versatility. Phenyl columns can offer different selectivity for aromatic compounds, which may be beneficial for separating certain impurities.[5]

  • Particle Size: Smaller particle sizes (e.g., 3 µm or 2.6 µm) can provide higher efficiency and better resolution, but may require higher operating pressures.[1][8]

  • Column Dimensions: A longer column (e.g., 250 mm) generally provides better resolution but results in longer run times.[4][6][7] Shorter columns (e.g., 150 mm or 100 mm) can be used for faster analysis if the resolution is adequate.[1][2][8]

Q3: How does the mobile phase pH affect the analysis of amlodipine, a basic compound?

A3: The mobile phase pH is a critical parameter for the analysis of amlodipine, which has a pKa of approximately 8.6.[9] An inappropriate pH can lead to poor peak shape (tailing) and inadequate separation. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte. For amlodipine, this means using a mobile phase with a pH around 3.0 or above 9.0 to ensure consistent ionization and good peak symmetry.[9]

Q4: What are some common mobile phases used for amlodipine impurity analysis?

A4: Mobile phases for amlodipine impurity analysis typically consist of a buffer and an organic solvent.

  • Buffers: Phosphate and acetate buffers are commonly used to control the pH.[1][5]

  • Organic Solvents: Acetonitrile and methanol are the most common organic modifiers.[1][3][10] Ethanol has also been used as a greener alternative to acetonitrile and methanol.[4][6][7] The ratio of buffer to organic solvent is optimized to achieve the desired retention and separation.

Troubleshooting Guide

Issue 1: Poor Resolution Between Amlodipine and Impurities

  • Symptom: Peaks are not well separated, making accurate quantification difficult.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase Composition:

      • Adjust Organic Solvent Ratio: Modify the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve the separation of early eluting peaks.

      • Change Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice-versa. Methanol can offer different selectivity compared to acetonitrile.[9]

      • Modify Mobile Phase pH: Adjusting the pH of the buffer can significantly alter the retention and selectivity of ionizable compounds like amlodipine and its impurities.[9]

    • Unsuitable Column:

      • Try a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a column with a different selectivity, such as a Phenyl or a polar-embedded phase column.

    • Suboptimal Gradient Program:

      • Adjust Gradient Slope: If using a gradient method, a shallower gradient can improve the separation of closely eluting peaks.[9]

Issue 2: Peak Tailing for the Amlodipine Peak

  • Symptom: The amlodipine peak is asymmetrical with a trailing edge.

  • Possible Causes & Solutions:

    • Secondary Interactions: Amlodipine is a basic compound and can interact with acidic residual silanol groups on the silica backbone of the stationary phase, leading to tailing.

      • Work at Low pH: Using a mobile phase with a low pH (e.g., around 3) can suppress the ionization of silanol groups.[9]

      • Use an End-capped Column: Modern, well-end-capped columns have fewer exposed silanol groups.

      • Add a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to mask the residual silanol groups.[1]

    • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[11]

Issue 3: Inconsistent Retention Times

  • Symptom: The time at which peaks elute from the column varies between injections.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when changing the mobile phase composition or using a gradient.

    • Fluctuations in Temperature: Maintain a constant column temperature using a column oven. Temperature fluctuations can affect retention times.[11]

    • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare the mobile phase carefully and consistently.

    • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and lead to variable retention times.

Data Presentation

Table 1: Comparison of HPLC Columns for Amlodipine Impurity Analysis

Stationary PhaseDimensions (L x ID, Particle Size)Reference
RP-select B250 x 4.0 mm, 5 µm[4][6]
C18150 x 4.6 mm, 3 µm[1][2]
X-Bridge Phenyl150 x 4.6 mm, 3.0 µm[5]
Core shell C18100 x 4.6 mm, 2.6 µm[8][10]
WATERS C18250 x 4.6 mm, 5 µm
Gemini-NX C18150 x 4.6 mm, 5 µm

Experimental Protocols

Protocol 1: General HPLC Method for Amlodipine Impurity Analysis (Based on multiple sources)

This protocol provides a general starting point for developing a method for amlodipine impurity analysis. Optimization will likely be required.

  • Column: C18, 150 mm x 4.6 mm, 3 µm particle size.[1][2]

  • Mobile Phase A: 50 mM Potassium dihydrogen phosphate buffer with triethylamine, pH adjusted to 2.8 with orthophosphoric acid.[1]

  • Mobile Phase B: Acetonitrile/Methanol mixture.

  • Gradient: A gradient elution is typically used to separate all impurities effectively. The specific gradient program will need to be optimized based on the impurity profile.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 °C.[1][2]

  • Detection: UV detection at 237 nm or 340 nm.[5][8][10][12] Impurity D is sometimes monitored at 270 nm.[1][2]

  • Injection Volume: 20 µL to 100 µL.[5]

  • Diluent: A mixture of buffer, methanol, and acetonitrile is often used.[1]

Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve amlodipine besylate and its impurity reference standards in the diluent to a known concentration.

  • Sample Preparation (Tablets): Weigh and finely powder a number of tablets. Transfer a portion of the powder, equivalent to a specific amount of amlodipine, into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.[1]

Mandatory Visualization

HPLC_Column_Selection_Workflow start Start: Amlodipine Impurity Analysis c18_column Select a C18 Column (e.g., 150 x 4.6 mm, 3-5 um) start->c18_column develop_method Develop Initial Method (Buffer/ACN or MeOH) c18_column->develop_method evaluate_resolution Evaluate Resolution and Peak Shape develop_method->evaluate_resolution optimize_mobile_phase Optimize Mobile Phase (pH, Organic Ratio, Solvent Type) evaluate_resolution->optimize_mobile_phase Not Acceptable end Method Suitable for Routine Analysis evaluate_resolution->end Acceptable optimize_mobile_phase->evaluate_resolution phenyl_column Consider Phenyl Column for Alternative Selectivity optimize_mobile_phase->phenyl_column Resolution Still Poor phenyl_column->develop_method

Caption: Workflow for selecting an appropriate HPLC column.

HPLC_Troubleshooting_Workflow start Problem Identified (e.g., Poor Resolution, Peak Tailing) check_mobile_phase 1. Check Mobile Phase (Composition, pH, Preparation) start->check_mobile_phase adjust_method_params 2. Adjust Method Parameters (Gradient, Flow Rate, Temperature) check_mobile_phase->adjust_method_params Issue Persists problem_resolved Problem Resolved check_mobile_phase->problem_resolved Issue Resolved check_column 3. Evaluate Column (Age, Performance, Contamination) adjust_method_params->check_column Issue Persists adjust_method_params->problem_resolved Issue Resolved check_system 4. Inspect HPLC System (Pump, Injector, Detector, Tubing) check_column->check_system Issue Persists check_column->problem_resolved Issue Resolved check_system->problem_resolved Issue Resolved

Caption: A systematic approach to troubleshooting common HPLC issues.

References

Overcoming issues with Dehydro Amlodipine Oxalate reference standard purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydro Amlodipine Oxalate reference standards. Our aim is to help you overcome common purity issues and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in Amlodipine analysis?

This compound is a primary degradation product and a significant impurity of Amlodipine.[1][2] It is recognized by major pharmacopeias, designated as Amlodipine EP Impurity D by the European Pharmacopoeia and Amlodipine USP Related Compound A by the United States Pharmacopeia.[1] The presence and quantity of this impurity are critical quality attributes for Amlodipine drug substances and products, as they can indicate issues with manufacturing processes, storage conditions, or product stability.[1] Therefore, a high-purity reference standard of this compound is essential for the accurate identification and quantification of this impurity in pharmaceutical samples.[1]

Q2: My this compound reference standard shows low purity. What are the potential causes?

Low purity of a this compound reference standard can stem from several factors:

  • Incomplete Synthesis or Purification: The synthesis of Dehydro Amlodipine can result in byproducts, and subsequent purification steps may not have been sufficient to remove them. The process often involves the oxidation of the dihydropyridine ring in Amlodipine to a pyridine ring, followed by salt formation with oxalic acid.[1]

  • Degradation of the Standard: Although Dehydro Amlodipine is a degradation product of Amlodipine, it can also be susceptible to further degradation under certain conditions. Exposure to harsh light, extreme pH, or inappropriate temperatures during storage can lead to a decline in purity.

  • Hygroscopicity and Moisture: The oxalate salt form may absorb moisture from the atmosphere, which can affect its purity and stability.

  • Contamination: Contamination from glassware, solvents, or other materials during handling can also lead to a decrease in the purity of the reference standard.

Q3: I am observing unexpected peaks in the HPLC analysis of my this compound standard. How can I identify them?

The presence of unexpected peaks suggests the presence of impurities. Here’s a systematic approach to their identification:

  • Review the Synthesis Pathway: Understanding the synthesis of Dehydro Amlodipine can provide clues about potential side-products or unreacted starting materials.

  • Conduct Forced Degradation Studies: Subjecting the reference standard to stress conditions such as acid, base, oxidation, heat, and photolysis can help generate potential degradation products and see if any match the unexpected peaks.[3][4][5][6] Amlodipine itself is known to degrade under these conditions, and its degradation pathways have been studied.[3][4][5][6]

  • Utilize Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying unknown impurities. Mass spectrometry analysis can provide the molecular weight of the impurity, and tandem MS (MS/MS) can offer structural information through fragmentation patterns.[3][5] For instance, mass spectrometry has been used to confirm the presence of a dehydro amlodipine derivative under oxidative and acidic stress conditions.[5]

  • Compare with Known Impurities: Check pharmacopeias and literature for other known impurities of Amlodipine, as some of these might be present in your standard.

Q4: How should I properly store my this compound reference standard to maintain its purity?

Proper storage is crucial for maintaining the integrity of your reference standard. Follow these guidelines:

  • Temperature: Store the standard at the recommended temperature, which is often refrigerated (+4°C) or frozen (-20°C).[7][8]

  • Light: Protect the standard from light by storing it in an amber vial or a light-resistant container. Photodegradation is a known degradation pathway for Amlodipine and its derivatives.[4][5]

  • Moisture: Store the standard in a desiccator or a tightly sealed container to protect it from moisture.

  • Inert Atmosphere: For long-term storage, consider storing the standard under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Reference Standard Purity Below Acceptance Criteria

Problem: The purity of the this compound reference standard, as determined by HPLC, is below the required specification (e.g., >95%).[7][8][9]

Possible Causes & Solutions:

CauseTroubleshooting Steps
Degradation During Storage 1. Verify storage conditions (temperature, light, moisture) against the manufacturer's recommendations. 2. If stored improperly, acquire a new, certified reference standard. 3. Perform a quick stress test (e.g., heat a small aliquot) to see if the impurity profile changes, indicating instability.
Contamination 1. Use fresh, high-purity solvents and mobile phases for analysis. 2. Ensure all glassware is scrupulously clean. 3. Prepare a new stock solution and re-analyze.
Inherent Impurities 1. If the standard is newly acquired, contact the supplier for a certificate of analysis and to report the issue. 2. If purification is necessary and feasible in your lab, consider preparative HPLC or recrystallization.
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC Analysis

Problem: Chromatographic analysis of the reference standard shows tailing, fronting, or inconsistent retention times.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate HPLC Method 1. Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Ensure the pH is appropriate for this compound. 2. Column Choice: A different column chemistry (e.g., C18, phenyl-hexyl) might provide better peak shape. 3. Mobile Phase Composition: Adjust the organic-to-aqueous ratio or try a different organic modifier (e.g., acetonitrile vs. methanol).
Column Degradation 1. Flush the column with a strong solvent to remove any adsorbed compounds. 2. If the problem persists, replace the column with a new one of the same type.
Sample Overload 1. Reduce the injection volume or the concentration of the sample solution.

Quantitative Data Summary

The following table summarizes data from forced degradation studies on Amlodipine, which leads to the formation of Dehydro Amlodipine (Impurity D). This data is useful for understanding the conditions under which the impurity is formed and for designing experiments to assess its stability.

Stress ConditionReagents and ConditionsDegradation of Amlodipine (%)Key FindingsReference
Acid Hydrolysis 5 M HCl at 80°C for 6 hours75.2%Significant degradation, formation of Impurity D confirmed.[5]
Base Hydrolysis 5 M NaOH at 80°C for 6 hoursTotal DegradationComplete degradation of Amlodipine.[5]
Oxidative Degradation 3% H₂O₂ in methanol:water (80:20) at 80°C for 6 hours80.1%Impurity D is a major degradation product under oxidative stress.[5]
Photolytic Degradation 14 days in a photostability chamber32.2%Significant degradation upon exposure to light.[5]
Thermal Degradation Solid state at 105°C for 3 daysNot significantAmlodipine is relatively stable to dry heat.[4]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol provides a general starting point for the HPLC analysis. Method optimization may be required.

  • Chromatographic System:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: C18, 4.6 mm x 150 mm, 3 µm particle size.

  • Mobile Phase:

    • Prepare a buffer of 50 mM monobasic potassium phosphate and adjust the pH to 2.8 with orthophosphoric acid.[10]

    • The mobile phase can be a mixture of this buffer, methanol, and acetonitrile. A common starting ratio is 50:35:15 (v/v/v).[10][11]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[10]

    • Injection volume: 10 µL.

    • Detection wavelength: 237 nm or 360 nm. A PDA detector is recommended to monitor multiple wavelengths.[1][12]

    • Column temperature: 30°C.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol:water 50:50) in a 100 mL volumetric flask.[4]

    • Dilute to the mark to obtain a stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 20 µg/mL).

  • Analysis:

    • Inject the standard solution and record the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Forced Degradation Study

This protocol outlines how to intentionally degrade the reference standard to identify potential degradation products.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol:water 50:50).[4]

  • Acid Hydrolysis: Mix an equal volume of the stock solution with 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Mix an equal volume of the stock solution with 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Mix an equal volume of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to a combination of UV and visible light (e.g., 1.2 million lux-hours and 200 W-h/m²).[4]

  • Thermal Degradation: Store the solid reference standard in an oven at 80°C for 48 hours.[4] Dissolve in the mobile phase before analysis.

  • Analysis: Analyze all stressed samples by HPLC, preferably with an LC-MS system, to identify and characterize any new peaks that appear.

Visualizations

experimental_workflow cluster_start Purity Issue Identification cluster_investigation Investigation Steps cluster_resolution Resolution start Low Purity or Unexpected Peaks in HPLC check_storage Verify Storage Conditions start->check_storage check_method Review HPLC Method start->check_method forced_degradation Perform Forced Degradation Study start->forced_degradation To identify unknown peaks new_standard Acquire New Reference Standard check_storage->new_standard If stored improperly optimize_method Optimize HPLC Method check_method->optimize_method If method is suboptimal lc_ms Analyze by LC-MS forced_degradation->lc_ms purify_standard Purify Existing Standard lc_ms->purify_standard If purification is feasible report_issue Report Issue to Supplier lc_ms->report_issue If inherent impurity report_issue->new_standard

Caption: Troubleshooting workflow for purity issues.

degradation_pathway Amlodipine Amlodipine (Dihydropyridine Ring) Dehydro_Amlodipine Dehydro Amlodipine (Pyridine Ring) Impurity D Amlodipine->Dehydro_Amlodipine Oxidation (e.g., H₂O₂) Acid Hydrolysis Photolysis Degradation_Products Other Degradation Products Amlodipine->Degradation_Products Harsh Base Hydrolysis

Caption: Formation of Dehydro Amlodipine from Amlodipine.

References

Stability issues of Dehydro Amlodipine Oxalate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dehydro Amlodipine Oxalate in stock solutions. This resource is intended for researchers, scientists, and drug development professionals.

Introduction

Dehydro Amlodipine, also known as Amlodipine Impurity D, is a primary degradation product of Amlodipine.[1][2][3] It is formed through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring.[1] This degradation can occur under various stress conditions, including the presence of oxidizing agents, acidic conditions, and exposure to light.[1] this compound is the oxalate salt form of this impurity, which can be formed during the synthesis of Amlodipine or through its degradation and subsequent reaction with oxalic acid.[1] Understanding the stability of this impurity in stock solutions is critical for accurate analytical testing and research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound is a significant impurity of the drug Amlodipine.[1] It is the oxalate salt of Dehydro Amlodipine, which is formed by the oxidation (aromatization) of the dihydropyridine ring of the Amlodipine molecule.[1] This degradation can be initiated by exposure to oxidative stress (e.g., hydrogen peroxide), acidic conditions, and light.[1] It can also originate as a byproduct during the synthesis of Amlodipine.[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is slightly soluble in methanol, chloroform, and water.[4] For analytical purposes, methanol is a commonly used solvent.[2] Given its limited solubility, it is advisable to start with small amounts of solvent and sonicate to aid dissolution.

Q3: What are the recommended storage conditions for this compound solid and stock solutions?

A3: As a solid, this compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere.[4] Stock solutions should be stored in a refrigerator (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and absorption of moisture.

Q4: How stable are this compound stock solutions?

A4: While specific quantitative stability data for this compound in various solvents is not extensively published, general principles for similar aromatic pyridine compounds suggest that solutions in methanol, when stored properly (refrigerated and protected from light), should be reasonably stable for short-term use. However, for quantitative applications, it is highly recommended to prepare fresh solutions or to perform a stability study to determine the acceptable use period for your specific solvent and storage conditions. Amlodipine itself shows significant degradation in aqueous solutions at low and high pH, especially at elevated temperatures.[5]

Q5: How can I check the stability of my this compound stock solution?

A5: The stability of your stock solution can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6] This involves analyzing the solution at regular intervals and looking for any decrease in the peak area of this compound or the appearance of new impurity peaks.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Difficulty Dissolving this compound Low solubility in the chosen solvent.- Try a different solvent (e.g., methanol).- Use a small volume of solvent initially.- Gently warm the solution.- Use sonication to aid dissolution.
Precipitation in Stock Solution Upon Storage Supersaturation of the solution or temperature effects on solubility.- Store the solution at a constant temperature.- If refrigerated, allow the solution to come to room temperature before use.- Consider preparing a more dilute stock solution.
Appearance of New Peaks in HPLC Chromatogram Degradation of this compound.- Prepare fresh stock solutions more frequently.- Ensure proper storage conditions (refrigerated, protected from light).- Verify the purity of the initial solid material.
Decrease in this compound Peak Area Over Time Degradation of the analyte in solution.- Shorten the storage time of the stock solution.- Perform a stability study to establish an expiration date for the solution under your specific storage conditions.- Ensure the solution is not exposed to light or elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stock solution of this compound for analytical use.

Materials:

  • This compound solid

  • Methanol (HPLC grade)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Sonicator

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 1 mg).

  • Transfer the solid to a 10 mL volumetric flask.

  • Add a small amount of methanol (e.g., 2-3 mL) to the flask.

  • Sonicate the flask for 5-10 minutes to aid dissolution.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the volume to the 10 mL mark.

  • Mix the solution thoroughly by inverting the flask several times.

  • Store the solution in a tightly sealed, light-protected container in a refrigerator.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC

Objective: To assess the stability of a prepared stock solution of this compound over time.

Methodology: A stability-indicating HPLC method capable of separating this compound from its potential degradants should be used.

Procedure:

  • Prepare a stock solution of this compound as described in Protocol 1.

  • Immediately after preparation (Time 0), inject an aliquot of the solution into the HPLC system and record the chromatogram. Note the peak area of this compound.

  • Store the stock solution under the desired conditions (e.g., 2-8 °C, protected from light).

  • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), withdraw an aliquot of the stock solution.

  • Allow the aliquot to come to room temperature and inject it into the HPLC system.

  • Record the chromatogram and compare the peak area of this compound to the initial (Time 0) peak area.

  • Look for the appearance of any new peaks, which may indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point. A common threshold for stability is retaining at least 95% of the initial concentration.

Data Presentation

Table 1: Solubility of this compound
Solvent Solubility Reference
MethanolSlightly Soluble[2][4]
ChloroformSlightly Soluble[4]
WaterSlightly Soluble[4]
Table 2: Summary of Amlodipine Forced Degradation Studies Leading to Dehydro Amlodipine Formation
Stress Condition Amlodipine Degradation (%) Key Degradation Product Reference
3% H₂O₂ at 80°C for 6 hours80.1%Dehydro Amlodipine derivative[1]
5 mol/L HCl at 80°C for 6 hours75.2%Dehydro Amlodipine derivative[1]
Photostability chamber for 14 days32.2%Dehydro Amlodipine derivative[1]
5 mol/L NaOH at 80°C for 6 hoursTotal Degradation-[1]
Acidic Conditions (1 M HCl, 70°C, 3h)89.7%Degradation products[7]
Oxidative Conditions (3% H₂O₂, 70°C, 3h)65.5%Degradation products[7]

Visualizations

G Formation of this compound cluster_degradation Degradation Pathways cluster_synthesis Synthesis Byproduct Amlodipine Amlodipine Oxidative_Stress Oxidative Stress Acidic_Conditions Acidic Conditions Photolytic_Stress Photolytic Stress Dehydro_Amlodipine Dehydro Amlodipine (Amlodipine Impurity D) Dehydro_Amlodipine_Oxalate This compound Dehydro_Amlodipine->Dehydro_Amlodipine_Oxalate Oxalic_Acid Oxalic Acid Oxalic_Acid->Dehydro_Amlodipine_Oxalate Oxidative_Stress->Dehydro_Amlodipine Acidic_Conditions->Dehydro_Amlodipine Photolytic_Stress->Dehydro_Amlodipine Synthesis Amlodipine Synthesis Synthesis->Dehydro_Amlodipine Oxidation

Caption: Formation pathways of this compound.

G Experimental Workflow for Stock Solution Stability Assessment start Start prepare_solution Prepare Dehydro Amlodipine Oxalate Stock Solution start->prepare_solution initial_analysis Initial HPLC Analysis (Time 0) prepare_solution->initial_analysis store_solution Store Solution Under Defined Conditions initial_analysis->store_solution time_point_analysis Analyze at Predefined Time Intervals store_solution->time_point_analysis time_point_analysis->store_solution Continue for duration of study evaluate_data Evaluate Stability Data (% Remaining, New Peaks) time_point_analysis->evaluate_data end End evaluate_data->end

Caption: Workflow for assessing stock solution stability.

References

Gradient optimization for complex Amlodipine impurity profiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gradient optimization of complex Amlodipine impurity profiles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of poor resolution between Amlodipine and its impurities?

A1: Poor resolution in Amlodipine impurity profiling is often linked to the mobile phase pH, especially for a basic compound like Amlodipine (pKa ≈ 8.6).[1] An incorrect pH can lead to poor peak shape (tailing) and insufficient selectivity.[1] Other factors include an unsuitable stationary phase, a non-optimized gradient slope, or an inappropriate organic solvent. Co-elution of impurities, such as Impurity A and D or Impurity G and D, has been noted in pharmacopeial methods, necessitating careful method development.[2]

Q2: How does mobile phase pH affect the separation of Amlodipine and its impurities?

A2: The pH of the aqueous mobile phase is critical for achieving good peak shape and separation for basic compounds like Amlodipine.[1][3] Operating at a pH well below or above the pKa (8.6) is recommended to ensure consistent ionization and minimize peak tailing.[1] Many methods suggest a pH around 3.0.[1][4] A pH close to the pKa can lead to inconsistent ionization, resulting in peak broadening or tailing.[1] It's also crucial to use an adequate buffer concentration (typically 20-50 mM) to control the on-column pH effectively.[1][5]

Q3: I'm observing significant peak tailing for the main Amlodipine peak. What are the likely causes and solutions?

A3: Peak tailing for basic compounds like Amlodipine is often caused by secondary interactions with residual silanol groups on the silica-based column packing.[6] To mitigate this, consider the following solutions:

  • Adjust Mobile Phase pH: Operate at a lower pH (e.g., ~3.0) to protonate the silanol groups and reduce interaction.

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize the number of available silanol groups.[6]

  • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to saturate the active sites on the stationary phase.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[7]

Q4: What is a suitable starting point for a gradient HPLC method for Amlodipine impurity analysis?

A4: A good starting point is a reversed-phase method using a C18 column. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or ammonium acetate at pH 3.0) as Mobile Phase A and an organic solvent like acetonitrile or methanol as Mobile Phase B.[2][8] A linear gradient from a low to a high percentage of organic modifier is common. For complex profiles, a shallow gradient slope is often necessary to resolve closely eluting impurities.[1][9]

Q5: Which impurities are commonly found or generated during forced degradation of Amlodipine?

A5: Forced degradation studies show that Amlodipine is susceptible to degradation under basic, acidic, oxidative, and photolytic conditions.[2][10][11] A primary degradation product is often Impurity D (the pyridine analogue), formed through the aromatization of the dihydropyridine ring.[10][12] Significant degradation is commonly observed under base hydrolysis (up to 43%) and photolytic stress (5-32%).[2][10]

Troubleshooting Guides

Issue 1: Poor Peak Resolution (Rs < 2.0)

Poor resolution, especially between critical pairs like Impurity B/H or D/G, is a frequent challenge.[1][2] Follow this systematic approach to diagnose and resolve the issue.

Troubleshooting Workflow for Poor Resolution

G cluster_solutions Solutions start Start: Poor Resolution (Rs < 2.0) sys_suit 1. Check System Suitability (Pressure, Leaks, Temp) start->sys_suit peak_shape 2. Evaluate Peak Shape sys_suit->peak_shape System OK? Yes fix_hw Fix Hardware Issues sys_suit->fix_hw No mobile_phase 3. Optimize Mobile Phase & Gradient peak_shape->mobile_phase Tailing < 1.5? No adjust_ph Adjust Mobile Phase pH (See Protocol) peak_shape->adjust_ph change_org Change Organic Solvent (ACN <=> MeOH) mobile_phase->change_org column_change 4. Consider Column Change (Different Chemistry/Particle) end_ok Resolution OK (Rs >= 2.0) column_change->end_ok Resolution Improved fix_hw->sys_suit adjust_ph->mobile_phase shallow_grad Make Gradient Shallower change_org->shallow_grad shallow_grad->column_change Still Poor Resolution shallow_grad->end_ok Resolution Improved

A systematic approach to diagnosing and solving poor peak resolution.
Possible Cause Recommended Solution
Inappropriate Mobile Phase pH Amlodipine is a basic compound (pKa ≈ 8.6). For consistent ionization and good peak shape, adjust the aqueous buffer pH to be at least 2 units away from the pKa. A pH of ~3.0 is commonly effective.[1][3]
Suboptimal Gradient Slope The gradient may be too steep, not allowing sufficient time for separation. Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min) around the elution time of the co-eluting peaks.[1]
Incorrect Organic Solvent The selectivity of the separation can change significantly between acetonitrile (ACN) and methanol (MeOH). If using ACN, try substituting with MeOH, or use a combination of both.[4]
Unsuitable Column Chemistry Not all C18 columns provide the same selectivity. If optimization fails, try a column with a different stationary phase chemistry, such as Phenyl-Hexyl or a polar-embedded phase.[1][8]

Table 1: Example Gradient Programs for Amlodipine Impurity Analysis

ParameterMethod 1 (Initial) Method 2 (Optimized for Resolution)
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Phosphate Buffer, pH 3.020 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileAcetonitrile/Methanol (50:50)
Flow Rate 1.0 mL/min0.9 mL/min[8]
Gradient 0-5 min, 30% B5-25 min, 30-80% B25-30 min, 80% B0-10 min, 20-40% B (Shallow)10-35 min, 40-75% B35-40 min, 75% B
Column Temp 30 °C35 °C[4]
Detection UV at 237 nmUV at 237 nm[8]
Expected Issue Co-elution of Impurity D and G.Baseline resolution (Rs > 2.0) for all specified impurities.
Issue 2: Inconsistent Retention Times

Shifting retention times can compromise peak identification and quantification.

Possible Cause Recommended Solution
Insufficient Column Equilibration The column may not be fully returned to initial conditions between runs. Ensure the post-run equilibration time is at least 10 column volumes.
Mobile Phase Instability Buffers can change pH or degrade over time. Prepare fresh mobile phases daily. If using a phosphate buffer with high organic content, watch for precipitation.
Fluctuating Column Temperature Small changes in temperature can affect viscosity and retention. Use a thermostatted column compartment and ensure it is stable before starting the sequence.
Inadequate Buffer Capacity If the buffer concentration is too low (<10 mM), it may not effectively control the on-column pH, leading to shifts. Increase buffer concentration to 20-50 mM.[1][5]

Data Presentation

Table 2: Common Amlodipine Impurities and Approximate Relative Retention Times (RRT)

RRT is calculated with respect to the Amlodipine peak. Values are approximate and will vary based on the specific chromatographic conditions.

Impurity Name European Pharmacopoeia (EP) Name Approximate RRT
Amlodipine Related Compound AImpurity D~1.2[1]
Amlodipine Related Compound BImpurity F~0.8[1]
Amlodipine Related Compound CImpurity A~2.5[1]
Amlodipine Related Compound GImpurity G~1.8[1]
Amlodipine Related Compound HImpurity H~1.9[1]

Table 3: Summary of Forced Degradation Studies for Amlodipine Besylate

Stress Condition Conditions Applied Observed Degradation Reference
Base Hydrolysis 0.1 M NaOH, ambient temp, 3 days~43%[2]
Acid Hydrolysis 0.1 M HCl, ambient temp, 3 days~25-60%[2][11]
Oxidative 3% H₂O₂, ambient temp, 3 days~7.9-20%[10][11]
Photolytic 1.2 million lux-h (Vis) & 200 W-h/m² (UVA)~5-32.2%[2][10]
Thermal (Solid) 105 °C, 3 daysNot significant[2][10]

Experimental Protocols

Protocol 1: General Purpose Gradient HPLC Method Development

This protocol provides a general workflow for developing a stability-indicating HPLC method for Amlodipine.

Method Development Workflow

G cluster_optimize Optimization Loop start 1. Define Objectives (e.g., Separate all impurities) select_col 2. Select Column & Mobile Phase (e.g., C18, pH 3.0 Buffer, ACN) start->select_col scout_grad 3. Run Scouting Gradient (e.g., 5-95% B in 30 min) select_col->scout_grad eval_res 4. Evaluate Resolution & Peak Shape scout_grad->eval_res opt_grad 5a. Optimize Gradient Slope (Shallow vs. Steep) eval_res->opt_grad No validate 6. Validate Method (ICH Guidelines) eval_res->validate Acceptable? Yes opt_ph 5b. Adjust pH / Buffer opt_grad->opt_ph Re-evaluate opt_solv 5c. Change Organic Solvent opt_ph->opt_solv Re-evaluate opt_solv->eval_res Re-evaluate

A typical workflow for HPLC method development and optimization.
  • Preparation of Solutions:

    • Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate monobasic solution. Adjust the pH to 3.0 ± 0.1 with phosphoric acid. Filter through a 0.45 µm membrane.[1][13]

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

    • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve USP Amlodipine Besylate RS in Diluent to obtain a known concentration of about 0.5 mg/mL.[13]

    • Sample Solution: Accurately weigh and dissolve the Amlodipine drug substance in Diluent to a concentration of about 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: L1 packing (C18), 4.6 mm x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 237 nm.[14]

    • Injection Volume: 10 µL.

  • Gradient Program (Example):

    • Set up a linear gradient to evaluate the impurity profile.

    • Time 0 min: 30% B

    • Time 20 min: 70% B

    • Time 25 min: 70% B

    • Time 26 min: 30% B

    • Time 35 min: 30% B (Re-equilibration)

  • Analysis and Optimization:

    • Inject the standard and sample solutions.

    • Identify the peaks and assess the resolution between Amlodipine and all impurities.

    • If resolution is inadequate, systematically adjust parameters such as the gradient slope, pH, or organic modifier as outlined in the troubleshooting guide.

Protocol 2: Forced Degradation Study

This protocol outlines the procedures for conducting forced degradation studies on Amlodipine Besylate as recommended by ICH guidelines.[10][15]

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of Amlodipine Besylate and transfer it into a 100 mL volumetric flask.

    • Add a suitable solvent (e.g., methanol:water 50:50, v/v) and sonicate for 5 minutes to dissolve the drug.[10]

    • Make up the volume to 100 mL with the same solvent to obtain a concentration of 100 µg/mL.[10]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at ambient temperature for 24-72 hours.[2][10] After the specified time, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration with mobile phase.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at ambient temperature for 24-72 hours.[2] Neutralize with 0.1 M HCl and dilute as needed.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at ambient temperature for 3-6 hours.[10][11] Dilute with mobile phase for analysis.

    • Thermal Degradation: Place the solid drug substance in an oven at 105 °C for 3 days.[2] After exposure, allow the sample to cool, then dissolve in the mobile phase to the target concentration.

    • Photolytic Degradation: Expose a solution of the drug (e.g., 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method (such as the one developed in Protocol 1).

    • Evaluate the chromatograms for new peaks (degradants) and a decrease in the area of the Amlodipine peak. Ensure peak purity of the Amlodipine peak in all stressed samples using a PDA detector.

References

Minimizing on-column degradation of Amlodipine during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize on-column degradation of Amlodipine during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Amlodipine degradation during chromatographic analysis?

A1: Amlodipine is susceptible to degradation under several conditions encountered during chromatographic analysis. The main causes are:

  • pH-related hydrolysis: Amlodipine degrades in both acidic and basic mobile phases. The dihydropyridine ring in its structure is prone to hydrolysis.[1][2][3][4]

  • Oxidation: The dihydropyridine ring is also susceptible to oxidation, leading to the formation of a pyridine derivative (Impurity D).[1][3][4] This can be exacerbated by dissolved oxygen in the mobile phase or the presence of oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of Amlodipine.[4][5] It is crucial to protect samples and standards from light.

  • Thermal Stress: While generally more stable under thermal stress compared to other factors, prolonged exposure to high temperatures can lead to some degradation.[1][5]

Q2: What are the common degradation products of Amlodipine observed during analysis?

A2: Several degradation products of Amlodipine have been identified. The most common ones include:

Impurity NameFormation ConditionDescription
Impurity DOxidation, Acid HydrolysisA pyridine derivative of Amlodipine.[1][4]
Impurity FAcid and Alkaline HydrolysisFormation mechanism involves the dihydropyridine ring.[4]
Dehydro AmlodipineOxidative and Acidic ConditionsA derivative with the molecular formula C20H23N2O5Cl.[3]

Q3: How can I prevent on-column degradation of Amlodipine?

A3: To minimize on-column degradation, consider the following preventative measures:

  • Mobile Phase Optimization:

    • pH Control: Maintain the mobile phase pH within a stable range for Amlodipine, typically slightly acidic to neutral. A pH around 3.0 has been shown to be effective for separation while minimizing acid-catalyzed degradation.[6][7] Using a mobile phase with a pH higher than the pKa of Amlodipine (8.6) can also improve peak shape, but care must be taken to avoid base-catalyzed degradation.[5]

    • Degassing: Thoroughly degas the mobile phase to remove dissolved oxygen and reduce the risk of oxidation.[8]

  • Column Selection:

    • Use a modern, high-purity silica-based C18 column. Core-shell columns can provide good peak shape and resolution in shorter analysis times.[5]

    • Ensure the column is stable at the chosen mobile phase pH.[5]

  • Sample and Standard Preparation:

    • Protect solutions from light by using amber vials or covering them with aluminum foil.[8]

    • Prepare fresh solutions and analyze them promptly. If storage is necessary, keep them refrigerated at 2-8°C for short-term and frozen for long-term storage.[8]

    • Use a diluent that is compatible with the mobile phase to avoid peak distortion. A mixture of methanol and water is often used.[5]

  • Instrumental Parameters:

    • Maintain a consistent and controlled column temperature. While Amlodipine is relatively stable to heat, avoiding excessive temperatures is a good practice.[1][5]

    • Minimize the run time to reduce the residence time of the analyte on the column.

Troubleshooting Guide

This guide addresses specific issues you might encounter during Amlodipine analysis.

Problem 1: Poor peak shape (tailing or fronting)

Potential Cause Troubleshooting Action
Secondary interactions with the stationary phase Ensure the mobile phase pH is appropriate. Amlodipine is a basic compound, and a mobile phase pH higher than its pKa (8.6) can improve peak shape.[5] Alternatively, using a lower pH (e.g., 3.0) with a suitable buffer can also be effective.[6]
Column Overload Reduce the injection volume or the concentration of the sample.[9]
Column Contamination Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[9]

Problem 2: Appearance of extra peaks (degradants)

Potential Cause Troubleshooting Action
On-column degradation due to mobile phase Check the pH of the mobile phase and ensure it is within the optimal range. Degas the mobile phase thoroughly to prevent oxidation.
Sample degradation prior to injection Protect samples from light and heat. Prepare fresh samples for analysis.
Contaminated mobile phase or diluent Prepare fresh mobile phase and diluent using high-purity solvents.

Problem 3: Inconsistent results and poor reproducibility

Potential Cause Troubleshooting Action
Variable sample degradation Standardize sample preparation procedures, ensuring consistent exposure to light and temperature for all samples.
Unstable baseline Equilibrate the column with the mobile phase until a stable baseline is achieved before injecting samples.[9]
Fluctuating instrument conditions Ensure the HPLC system is properly maintained and that parameters like flow rate and temperature are stable.

Quantitative Data on Amlodipine Degradation

The following table summarizes the extent of Amlodipine degradation observed under various stress conditions from forced degradation studies. Note that the percentage of degradation can vary based on the specific experimental conditions (e.g., concentration of the stressor, temperature, and duration of exposure).

Stress ConditionReagents and ConditionsDegradation (%)Reference
Acid Hydrolysis 0.1 M HCl, ambient temperature, 3 days~1%[5]
5 mol/L HCl, 80°C, 6 h75.2%[3]
0.1 N HCl30-35%[7]
Base Hydrolysis 0.1 M NaOH, ambient temperature, 3 days43%[5]
5 mol/L NaOH, 80°C, 6 hTotal degradation[3]
0.1 N NaOH~95%[7]
Oxidation 3% H2O2, ambient temperature, 3 days~1%[5]
3% H2O2:methanol (80:20), 80°C, 6 h80.1%[3]
30% H2O220%[1]
Photodegradation Exposure to UV and white light5%[5]
Photostability chamber, 14 days32.2%[3]
Thermal Degradation 105°C, 3 daysNo degradation[5]
80°C, 48 hrsNo major impurities[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Amlodipine

This protocol is based on a validated method for the determination of Amlodipine and its impurities.[5]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Core-shell C18 column (e.g., 100 mm x 4.6 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.4% Ammonium hydroxide in water

    • B: Methanol

  • Gradient Program: A gradient elution can be used to achieve optimal separation. A typical starting point could be a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 10 µL.

  • Diluent: Methanol and water (50:50, v/v).

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare standard and sample solutions in the diluent.

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peaks for Amlodipine and its degradation products.

Visualizations

Amlodipine_Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products Amlodipine Amlodipine Acid Acidic pH Amlodipine->Acid Hydrolysis Base Basic pH Amlodipine->Base Hydrolysis Oxidation Oxidizing Agents Amlodipine->Oxidation Oxidation Light UV/Visible Light Amlodipine->Light Photolysis ImpurityD Impurity D (Pyridine Derivative) Acid->ImpurityD ImpurityF Impurity F Acid->ImpurityF Dehydro Dehydro Amlodipine Acid->Dehydro Base->ImpurityF Other Other Degradants Base->Other Oxidation->ImpurityD Oxidation->Dehydro Light->Other

Caption: Amlodipine degradation pathways under various stress conditions.

Troubleshooting_Workflow cluster_method Method Parameters cluster_sample Sample Handling cluster_system System Suitability Start Analytical Issue Encountered (e.g., Poor Peak Shape, Extra Peaks) CheckMethod Review Analytical Method Parameters Start->CheckMethod CheckSample Examine Sample/Standard Preparation Start->CheckSample CheckSystem Inspect HPLC System Start->CheckSystem MobilePhase Mobile Phase pH & Degassing CheckMethod->MobilePhase Column Column Chemistry & Age CheckMethod->Column Gradient Gradient Profile CheckMethod->Gradient Protection Light & Temperature Exposure CheckSample->Protection Solvent Diluent Compatibility CheckSample->Solvent Freshness Age of Solution CheckSample->Freshness Baseline Stable Baseline? CheckSystem->Baseline Pressure System Pressure CheckSystem->Pressure Leaks Any Leaks? CheckSystem->Leaks Resolve Issue Resolved MobilePhase->Resolve Column->Resolve Gradient->Resolve Protection->Resolve Solvent->Resolve Freshness->Resolve Baseline->Resolve Pressure->Resolve Leaks->Resolve

References

Validation & Comparative

Navigating Amlodipine Impurity Analysis: A Comparative Guide to Validated HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like amlodipine is paramount. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of amlodipine impurities, adhering to the rigorous standards of the International Council for Harmonisation (ICH) guidelines.

This publication delves into the experimental protocols of various HPLC methods, presenting a clear comparison of their performance based on critical validation parameters. The provided data, summarized in easy-to-read tables, will aid in the selection of the most suitable analytical method for your specific research and quality control needs.

Comparison of Validated HPLC Methods

The following tables summarize the key performance characteristics of different HPLC methods validated for the analysis of amlodipine and its impurities. These methods have been developed and validated in accordance with ICH guidelines, ensuring their specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Table 1: Chromatographic Conditions for Amlodipine Impurity Analysis

ParameterMethod 1Method 2Method 3
Column Inertsil ODS-3 (150 x 4.6 mm, 3 µm)[4]RP-select B (250 x 4.0 mm, 5 µm)[5]C18 (150 mm x 4.6 mm, 3µ)[2]
Mobile Phase Gradient elution with a phosphate buffer (pH 2.8 with triethylamine) and an organic modifier[1][4]Isocratic elution with 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0) and ethanol (60:40 % v/v)[5]Isocratic elution with Buffer:Methanol:ACN (30:35:35) at pH 4[2]
Flow Rate 1.0 mL/min to 1.2 mL/min (gradient)[4]Not SpecifiedNot Specified
Detection Wavelength 340 nm (most impurities), 270 nm (Impurity-D)[1][4]Not Specified340 nm[2]
Column Temperature 35˚C[4]Not SpecifiedNot Specified
Injection Volume 100 µL[4]Not SpecifiedNot Specified

Table 2: Validation Parameters for Amlodipine Impurity Analysis

ParameterMethod 1Method 2Method 3
Linearity Range 0.0001 mg/ml to 0.05 mg/ml[4]Not SpecifiedNot Specified
Correlation Coefficient (r²) > 0.999[3]Not SpecifiedNot Specified
LOD Not SpecifiedNot Specified0.0631 µg/mL (Amlodipine)[6]
LOQ 0.01% of test concentration[1]Not Specified0.19 µg/mL (Amlodipine)[6]
Accuracy (% Recovery) 85% - 110% for all impurities[1]Not SpecifiedNot Specified
Precision (% RSD) < 5.0 for all impurities (n=6)[1]Not Specified< 2.0% (Intra-day)[3]
Specificity No interference from placebo[1]Confirmed by forced degradation studies[5][7]No excipient interference[2]
Robustness Method is robust[1]Method is robust[5]Method is robust[2]

Experimental Protocols

A detailed experimental protocol for a validated RP-HPLC method for the determination of amlodipine impurities is provided below. This protocol is a synthesis of best practices and methodologies reported in the literature.[1][4][5]

1. Materials and Reagents

  • Amlodipine Besylate reference standard and impurity standards were supplied by a certified laboratory.[1]

  • Potassium dihydrogen phosphate, triethylamine, methanol, and acetonitrile (HPLC grade) were used.[1][4]

  • High-purity water was used for all preparations.

2. Chromatographic System

  • A standard HPLC system equipped with a PDA detector is recommended.[1][2]

  • Data acquisition and processing were performed using appropriate chromatography software.

3. Chromatographic Conditions

  • Column: Inertsil ODS-3, 150 x 4.6 mm, 3 µm particle size.[4]

  • Mobile Phase A: Phosphate buffer with triethylamine, pH adjusted to 2.8.[1][4]

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[1]

  • Gradient Program: A linear gradient was optimized to ensure the separation of all impurities.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Detection: PDA detector monitoring at 340 nm for most impurities and 270 nm for Impurity-D.[1][4]

  • Injection Volume: 100 µL.[4]

4. Preparation of Solutions

  • Diluent: A mixture of Buffer, Methanol, and Acetonitrile in the ratio of 70:15:15 (v/v/v) was used to prepare standard and sample solutions.[1]

  • Standard Stock Solution: A known concentration of amlodipine besylate standard was prepared in methanol.[1]

  • Impurity Stock Solution: A stock solution containing a mixture of all known impurities was prepared.

  • Spiked Sample Preparation: A portion of the tablet powder, equivalent to a specific amount of amlodipine, was accurately weighed and transferred to a volumetric flask. A known volume of the impurity stock solution was added, and the solution was sonicated and diluted to the final volume with the diluent. The solution was then centrifuged and filtered through a 0.45 µm membrane filter before injection.[1]

Validation of the HPLC Method as per ICH Guidelines

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9][10] The validation process confirms the method's specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11]

ICH_Validation_Workflow start Start: Method Development specificity Specificity (No Interference) start->specificity linearity Linearity (Correlation Coefficient) specificity->linearity range_node Range linearity->range_node accuracy Accuracy (% Recovery) range_node->accuracy precision Precision (% RSD) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated HPLC Method system_suitability->validated_method

Caption: Workflow for HPLC method validation as per ICH guidelines.

The specificity of the method is demonstrated by the absence of interference from the placebo at the retention times of amlodipine and its impurities.[1] Linearity is established by analyzing a series of solutions with different concentrations of the analyte and impurities.[4] The accuracy of the method is determined by recovery studies, where a known amount of impurities is spiked into the sample matrix.[1] Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (% RSD) of the results being a key indicator.[1][3] The limit of detection (LOD) and limit of quantitation (LOQ) are established to determine the lowest concentration of an analyte that can be reliably detected and quantified.[1] Finally, the robustness of the method is assessed by intentionally varying chromatographic parameters to examine the method's reliability.[1][2]

Experimental_Workflow prep_solutions Prepare Standard and Spiked Sample Solutions hplc_analysis Perform HPLC Analysis prep_solutions->hplc_analysis data_acquisition Data Acquisition (Chromatograms) hplc_analysis->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing report Generate Report data_processing->report

Caption: General experimental workflow for amlodipine impurity analysis.

References

HPLC vs. UPLC for Amlodipine Degradation Product Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient analysis of drug degradation products is paramount for ensuring product quality, safety, and regulatory compliance. Amlodipine, a widely prescribed calcium channel blocker, is known to degrade under various stress conditions. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Amlodipine degradation products, supported by experimental data and detailed protocols.

The primary degradation pathways for Amlodipine include hydrolysis (acidic and alkaline), oxidation, and photolysis.[1] Understanding these pathways is critical for developing stability-indicating analytical methods. Forced degradation studies are employed to intentionally degrade the drug substance to identify potential degradation products and validate the analytical method's ability to separate these from the parent drug.[1][2]

Performance Comparison: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), primarily through the use of smaller stationary phase particles (sub-2 µm).[3][4] This innovation leads to substantial improvements in speed, resolution, and sensitivity, albeit with higher backpressure requirements.[3][4]

While both techniques are capable of separating Amlodipine from its degradation products, UPLC offers distinct advantages that can significantly enhance laboratory productivity and data quality.[5] The primary benefits of UPLC include dramatically shorter analysis times and reduced solvent consumption, making it a more cost-effective and environmentally friendly option.[5][6] Furthermore, the enhanced sensitivity of UPLC allows for the detection and quantification of impurities at lower levels.[5]

ParameterHPLCUPLCAdvantage
Typical Run Time 15 - 45 minutes[4][7]2 - 10 minutes[4][7]UPLC
Solvent Consumption Significantly HigherReduced by 70-80%[4]UPLC
Resolution GoodExcellent, with sharper peaks[4]UPLC
Sensitivity GoodHigher, allowing for lower detection limits[5]UPLC
System Backpressure Up to 400 bar (approx. 6000 psi)[4][7]Up to 1000 bar (approx. 15,000 psi)[4][7]HPLC (lower pressure)
Column Particle Size 3 - 5 µm[3]< 2 µm[4]UPLC (for efficiency)

Experimental Protocols

Forced Degradation Protocol

A prerequisite for comparing analytical methods is the generation of degradation products. A typical forced degradation study for Amlodipine involves the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.[1]

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.[1]

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: Solid drug substance at 105°C for 3 days.[1]

  • Photodegradation: Exposure to light providing both UV and visible exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]

HPLC Method for Amlodipine and Degradation Products

This method is a conventional approach for the separation and quantification of Amlodipine and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][9]

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.04 M sodium dihydrogen phosphate monohydrate, pH 4.0) and an organic modifier like acetonitrile in a 60:40 v/v ratio.[1]

  • Flow Rate: 1.0 mL/min.[1][9]

  • Column Temperature: Ambient or controlled at 30°C.[1][9]

  • Detection Wavelength: 237 nm.[1]

  • Injection Volume: 20 µL.[1]

UPLC Method for Amlodipine and Degradation Products

This method leverages the advantages of UPLC for a faster and more efficient analysis.

  • Instrumentation: UPLC system with a UV or PDA detector.

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[3][10]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[11]

  • Flow Rate: 0.3 - 0.5 mL/min.[4][11]

  • Column Temperature: 40°C.[11]

  • Detection Wavelength: 237 nm.

  • Injection Volume: 2 - 5 µL.[12]

Visualizing the Processes

To better understand the context of this comparison, the following diagrams illustrate the degradation pathways of Amlodipine and the general analytical workflow.

Amlodipine Amlodipine C20H25ClN2O5 Oxidation Oxidation (e.g., H2O2) Amlodipine->Oxidation aromatization of dihydropyridine ring Hydrolysis Hydrolysis (Acid/Base) Amlodipine->Hydrolysis Photolysis Photolysis (UV/Vis Light) Amlodipine->Photolysis ImpurityD Impurity D (Pyridine Derivative) C20H23ClN2O5 Oxidation->ImpurityD HydrolysisProducts Hydrolysis Products (e.g., ester cleavage) Hydrolysis->HydrolysisProducts PhotodegradationProducts Photodegradation Products Photolysis->PhotodegradationProducts

Caption: Primary degradation pathways of Amlodipine.

cluster_hplc HPLC Workflow cluster_uplc UPLC Workflow H_Sample Sample Preparation H_Inject Injection (20 µL) H_Sample->H_Inject H_Sep Separation (C18, 5 µm, ~20 min) H_Inject->H_Sep H_Detect UV Detection H_Sep->H_Detect H_Data Data Analysis H_Detect->H_Data U_Sample Sample Preparation U_Inject Injection (2-5 µL) U_Sample->U_Inject U_Sep Separation (BEH C18, 1.7 µm, ~5 min) U_Inject->U_Sep U_Detect UV/PDA Detection U_Sep->U_Detect U_Data Data Analysis U_Detect->U_Data Start Forced Degradation of Amlodipine Start->H_Sample Start->U_Sample

Caption: Comparative experimental workflow for HPLC and UPLC analysis.

Conclusion

References

A Comparative Analysis of Dehydro Amlodipine Oxalate and Other Key Amlodipine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dehydro Amlodipine Oxalate (Amlodipine Impurity D) and other significant impurities of Amlodipine, designated as Impurities A, B, F, and G. The information presented herein is intended to support research, development, and quality control activities related to Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[] This document summarizes key chemical properties, available toxicological data, and analytical methodologies, and includes a visualization of the metabolic pathway of Amlodipine.

Executive Summary

Amlodipine's stability is a critical aspect of its pharmaceutical quality. During synthesis, storage, or under stress conditions such as exposure to acid, base, oxidation, and light, various impurities can form.[] Understanding the profile of these impurities is essential for ensuring the safety and efficacy of the final drug product. This guide focuses on this compound, a prominent degradation product, and compares it with four other known impurities: A, B, F, and G. While comprehensive comparative toxicological data remains limited, this guide collates the available information to provide a valuable resource for researchers.

Chemical and Physical Properties

The chemical structures and key properties of this compound and Amlodipine Impurities A, B, F, and G are summarized in the table below. This information is crucial for the identification and characterization of these compounds in analytical studies.

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound (Impurity D) 3-Ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate oxalate[2]C22H25ClN2O9496.89[3]1216406-90-4[3]
Amlodipine Impurity A 3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylateC28H27ClN2O7538.9888150-62-3
Amlodipine Impurity B 3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-6-methyl-2-[[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxy]methyl]-1,4-dihydropyridine-3,5-dicarboxylateC29H32ClN3O7570.03721958-72-1
Amlodipine Impurity F Dimethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[4]C19H23ClN2O5394.85140171-66-0
Amlodipine Impurity G Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateC17H18ClNO4335.7843067-01-2

Pharmacological and Toxicological Comparison

Direct comparative studies on the pharmacological and toxicological effects of these specific Amlodipine impurities are not extensively available in the public domain. However, existing data and the metabolic profile of Amlodipine provide some insights. Amlodipine is primarily metabolized in the liver by CYP3A4 to inactive pyridine metabolites.[5] This suggests that the core pyridine structure of Dehydro Amlodipine may render it pharmacologically inert with respect to calcium channel blocking activity.

One study has suggested that the primary photoproduct of amlodipine, its pyridine derivative (Dehydro Amlodipine), may possess stronger toxic potential than the parent drug in the aquatic organism Ceriodaphnia dubia.

Below is a summary of the available toxicological information for each impurity.

ImpurityAvailable Toxicological Data
This compound (Impurity D) A safety data sheet indicates it is "Toxic if swallowed" and "Toxic to aquatic life with long lasting effects".
Amlodipine Impurity A No specific toxicological data found in the reviewed sources.
Amlodipine Impurity B A safety data sheet indicates it is "Harmful if swallowed" and "Suspected of damaging fertility or the unborn child".[6]
Amlodipine Impurity F No specific toxicological data found in the reviewed sources.
Amlodipine Impurity G No specific toxicological data found in the reviewed sources.

It is important to note that the absence of data does not imply a lack of toxicity. Further in-vitro and in-vivo studies are necessary to fully characterize and compare the toxicological profiles of these impurities.

Experimental Protocols

Forced Degradation Study for Amlodipine Impurity Generation

This protocol outlines a general procedure for inducing the formation of Amlodipine impurities under various stress conditions. Researchers should optimize these conditions based on their specific analytical setup.

1. Stock Solution Preparation:

  • Accurately weigh 100 mg of Amlodipine besylate and dissolve it in 100 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 1 N HCl. Reflux the solution at 80°C for 8 hours. Cool, neutralize with 1 N NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 0.1 N NaOH. Reflux the solution at 80°C for 8 hours. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: Mix 10 mL of the stock solution with 10 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase. Dehydro Amlodipine (Impurity D) is a known major degradation product under oxidative and acidic conditions.[7]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours. Dissolve the stressed sample in a suitable solvent and dilute to the desired concentration.

  • Photolytic Degradation: Expose a solution of Amlodipine (1 mg/mL in methanol) to UV light (254 nm) or sunlight for an extended period (e.g., 48 hours).

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method to identify and quantify the resulting impurities.

HPLC Method for Quantification of Amlodipine and its Impurities

The following is a representative HPLC method for the separation and quantification of Amlodipine and its impurities. This method may require optimization for specific instruments and impurity profiles.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 40 60
    20 40 60
    25 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Prepare standard solutions of Amlodipine and each impurity reference standard in the mobile phase at a known concentration.

  • Prepare sample solutions from the forced degradation studies by diluting them to a suitable concentration within the linear range of the method.

Visualizations

Amlodipine Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of Amlodipine, which is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. The initial and key step is the dehydrogenation of the dihydropyridine ring to form the corresponding pyridine derivative, which is essentially the core structure of Dehydro Amlodipine.

Amlodipine_Metabolism Amlodipine Amlodipine (Dihydropyridine) Dehydro_Amlodipine Dehydro Amlodipine (Pyridine Derivative) Amlodipine->Dehydro_Amlodipine CYP3A4 (Dehydrogenation) Further_Metabolites Further Inactive Metabolites Dehydro_Amlodipine->Further_Metabolites Oxidation, De-esterification, etc. Excretion Renal and Fecal Excretion Further_Metabolites->Excretion

Caption: Primary metabolic pathway of Amlodipine via CYP3A4.

Experimental Workflow for Impurity Analysis

This diagram outlines the general workflow for the analysis of Amlodipine impurities, from sample preparation through to data analysis.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Drug_Substance Amlodipine Drug Substance/Product Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Drug_Substance->Forced_Degradation Sample_Dilution Dilution to Working Concentration Forced_Degradation->Sample_Dilution HPLC_Analysis HPLC Separation Sample_Dilution->HPLC_Analysis Peak_Detection UV Detection (e.g., 238 nm) HPLC_Analysis->Peak_Detection Chromatogram Chromatogram Generation Peak_Detection->Chromatogram Impurity_Identification Impurity Identification (vs. Reference Standards) Chromatogram->Impurity_Identification Quantification Quantification (% Area Normalization) Impurity_Identification->Quantification

Caption: Workflow for Amlodipine impurity analysis.

References

Navigating Amlodipine Analysis: A Comparative Guide to Assay Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amlodipine and the characterization of its degradants are critical for ensuring drug safety and efficacy. This guide provides an objective comparison of common analytical methods, focusing on their specificity and potential for cross-reactivity with amlodipine's degradation products. Experimental data and detailed methodologies are presented to support the comparison.

Amlodipine, a widely prescribed calcium channel blocker, is susceptible to degradation under various stress conditions, including exposure to acid, base, oxidation, and light.[1][2] This degradation can lead to the formation of several impurities, with the primary degradation pathways involving the oxidation of the dihydropyridine ring to a pyridine ring.[1][3] The presence of these degradants necessitates the use of highly specific analytical methods that can distinguish the active pharmaceutical ingredient (API) from its related substances.

Comparison of Analytical Methodologies

The two primary analytical techniques employed for the quantification of amlodipine are High-Performance Liquid Chromatography (HPLC) and immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA). These methods differ significantly in their principles of detection and, consequently, in their specificity and susceptibility to cross-reactivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Immunoassay (e.g., ELISA)
Principle Separation based on physico-chemical interactions with a stationary phase, followed by detection (e.g., UV).Based on the specific binding of an antibody to the target antigen (amlodipine).
Specificity Very high. Can resolve amlodipine from its degradants and other structurally similar compounds.[1][2][3]Variable. Dependent on the specificity of the antibody used. Cross-reactivity with structurally similar compounds is possible.
Cross-Reactivity Minimal to none with known degradants when properly validated as a "stability-indicating method".Potential for cross-reactivity with degradants that share key structural features with the parent amlodipine molecule. Specific data is often limited.
Application Gold standard for stability testing, quality control, and pharmacokinetic studies where differentiation from degradants is crucial.High-throughput screening, therapeutic drug monitoring. May not be suitable for stability studies without extensive validation of cross-reactivity.

Key Amlodipine Degradants

Forced degradation studies have identified several key degradation products of amlodipine. The most prominent of these is the pyridine derivative, often referred to as Impurity D or Related Compound A.[4][5][6]

Degradant NameFormation ConditionsChemical Structure (Simplified Description)
Impurity D (Pyridine Derivative) Oxidative, Acidic, Photolytic conditions[1][3]Aromatization of the dihydropyridine ring in amlodipine to a pyridine ring.
Impurity F Acidic hydrolysis[1]Result of transesterification of the ethyl-ester in the presence of methanol.
Other Hydrolytic Products Acidic and Alkaline conditions[1][3]Result from the hydrolysis of the ester groups.

Cross-Reactivity Data: A Comparative Overview

A critical aspect of assay performance is its ability to specifically measure the intended analyte without interference from related substances.

High-Performance Liquid Chromatography (HPLC)

Stability-indicating HPLC methods are specifically developed and validated to demonstrate separation of the parent drug from its degradation products.[1][2][3][7][8] The validation process, as per ICH guidelines, ensures the specificity of the method.[7] In numerous studies, HPLC methods have been shown to effectively resolve amlodipine from its major degradants, including Impurity D.[1][9] This high resolving power means that well-developed HPLC methods exhibit virtually 0% cross-reactivity with known amlodipine degradants.

Immunoassays (ELISA)

Immunoassays rely on the binding affinity of an antibody for amlodipine. The specificity of the assay is therefore dictated by the unique binding characteristics of the antibody. While an ELISA for amlodipine has been developed, detailed cross-reactivity data with its specific degradation products is not widely available in the reviewed literature.[10] One study reported that an anti-amlodipine antibody cross-reacted with nifedipine, a structurally similar calcium channel blocker, but did not provide data on its interaction with amlodipine's own degradants.[11]

It is a known principle that immunoassays can exhibit cross-reactivity with substances that are structurally similar to the target analyte.[12] Given that degradants like Impurity D retain a significant portion of the amlodipine structure, the potential for cross-reactivity in an immunoassay exists. Without specific validation data from the assay manufacturer or independent studies, the degree of this potential cross-reactivity remains unquantified.

Quantitative Cross-Reactivity Data Summary

Assay TypeDegradant% Cross-ReactivityReference
HPLC (Stability-Indicating) Impurity D (Pyridine Derivative) & other known degradants~0% (by definition of the method)[1][2][3][7][8]
Immunoassay (ELISA) Impurity D (Pyridine Derivative) & other known degradantsData not available in reviewed literature -

Experimental Protocols

Forced Degradation of Amlodipine

This protocol is a composite of methodologies described in the scientific literature to generate amlodipine degradants for assay specificity testing.[1][2][3]

Objective: To generate degradation products of amlodipine under various stress conditions.

Materials:

  • Amlodipine Besylate

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve amlodipine in 0.1 M HCl and heat at 80°C for a specified period (e.g., 2 hours). Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Dissolve amlodipine in 0.1 M NaOH and heat at 80°C for a specified period (e.g., 2 hours). Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Dissolve amlodipine in a solution of 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).

  • Photolytic Degradation: Expose a solution of amlodipine to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

  • Thermal Degradation: Expose solid amlodipine powder to dry heat (e.g., 105°C) for a specified period (e.g., 24 hours).

Specificity Testing of an HPLC Method

Objective: To assess the ability of an HPLC method to separate amlodipine from its degradation products.

Methodology:

  • Develop an HPLC method with a suitable column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., 237 nm).[1]

  • Inject a solution of undegraded amlodipine to determine its retention time.

  • Inject each of the stressed samples generated from the forced degradation study.

  • Analyze the resulting chromatograms to ensure that the peaks for the degradation products are well-resolved from the peak for amlodipine. The peak purity of amlodipine should be assessed using a photodiode array (PDA) detector to confirm that no degradants are co-eluting.[1]

Cross-Reactivity Assessment in Immunoassays

Objective: To determine the percentage of cross-reactivity of an amlodipine immunoassay with its degradants.

Methodology:

  • Prepare a standard curve for amlodipine using the immunoassay protocol.

  • Prepare solutions of the isolated and purified degradation products at various concentrations.

  • Analyze the degradant solutions using the amlodipine immunoassay.

  • Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of Amlodipine from standard curve / Concentration of Degradant) x 100

Visualizations

G cluster_0 Amlodipine Degradation Pathways Amlodipine Amlodipine Acid Acidic Hydrolysis Amlodipine->Acid Base Alkaline Hydrolysis Amlodipine->Base Oxidation Oxidation (H₂O₂) Amlodipine->Oxidation Photo Photolysis (UV Light) Amlodipine->Photo Thermal Thermal Stress Amlodipine->Thermal ImpurityD Impurity D (Pyridine Derivative) Acid->ImpurityD ImpurityF Impurity F Acid->ImpurityF OtherDeg Other Hydrolytic Products Base->OtherDeg Oxidation->ImpurityD Photo->ImpurityD MinorDeg Minor Degradants Thermal->MinorDeg

Caption: Primary degradation pathways of amlodipine under various stress conditions.

G cluster_1 Assay Specificity Workflow start Start: Amlodipine Sample stress Forced Degradation (Acid, Base, H₂O₂, UV, Heat) start->stress degradants Generate Degradation Products stress->degradants hplc HPLC Analysis degradants->hplc immunoassay Immunoassay Analysis degradants->immunoassay hplc_result High Specificity: Separation of Amlodipine and Degradant Peaks hplc->hplc_result immunoassay_result Variable Specificity: Potential Cross-Reactivity with Degradants immunoassay->immunoassay_result

Caption: Experimental workflow for comparing the specificity of HPLC and immunoassays.

Conclusion

For applications requiring the unequivocal quantification of amlodipine in the presence of its degradants, such as in stability studies and quality control of pharmaceutical products, stability-indicating HPLC methods are the gold standard due to their inherent high specificity. These methods are designed and validated to resolve the active ingredient from any potential impurities, thus exhibiting negligible cross-reactivity.

Immunoassays offer advantages in terms of speed and high-throughput capabilities, making them suitable for therapeutic drug monitoring. However, the potential for cross-reactivity with amlodipine's degradation products is a significant consideration. The lack of readily available, quantitative cross-reactivity data for commercially available amlodipine immunoassays with its specific degradants underscores the need for thorough validation by the end-user if such assays are to be employed in contexts where the presence of degradants is expected. Researchers and drug development professionals must carefully consider the analytical objective when selecting an assay for amlodipine, with a clear understanding of the trade-offs between throughput and specificity.

References

A Comparative Guide to Inter-Laboratory Quantification of Dehydro Amlodipine Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydro Amlodipine is recognized as Amlodipine EP Impurity D and Amlodipine USP Related Compound A.[1][2][3] The accurate quantification of such impurities is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.

Comparative Analysis of Analytical Methods

The primary methods for the quantification of Amlodipine and its impurities are based on chromatography. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique. The choice of method can significantly impact the accuracy, precision, and sensitivity of the results, which is a key consideration for inter-laboratory comparisons.

Table 1: Comparison of Performance Characteristics of Analytical Methods for Amlodipine and Related Compounds

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Key Considerations
RP-HPLC with UV Detection 1-44 µg/mL[4]1.8 µg/mL[4][5]6 µg/mL[4][5]99.80%[4]Cost-effective and widely available. Suitable for routine quality control.
5-25 µg/mL[4]0.136 µg/mL[4]0.400 µg/mL[4]99.94-99.96%[4]Performance can vary with column, mobile phase, and detector settings.
50% to 150% of test concentration[6]--100.29%[6]Intermediate precision is crucial for inter-laboratory reproducibility.[6]
LC-MS/MS 50 pg/mL (LLOQ)[5]-50 pg/mL[5]-High sensitivity and specificity, ideal for detecting trace-level impurities.[7]
Not explicitly stated---Use of a stable isotope-labeled internal standard is recommended to minimize variability.[8]

Data synthesized from studies on Amlodipine and its related compounds.

A review of various analytical methods highlights that spectrophotometric, capillary electrophoresis, and chromatographic methods are commonly employed for Amlodipine and its co-formulations.[5][9] For impurity profiling, RP-HPLC methods are well-established.[6]

Experimental Protocols

A standardized experimental protocol is fundamental for achieving reproducible results across different laboratories. Below is a representative HPLC method adapted from published literature for Amlodipine analysis, which can serve as a starting point for the quantification of Dehydro Amlodipine Oxalate.

1. Sample Preparation

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution. Further dilute the stock solution to obtain working standard solutions of desired concentrations.

  • Sample Solution (for drug product): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specified amount of the active pharmaceutical ingredient (API) and transfer it to a volumetric flask. Add the solvent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.[6]

2. Chromatographic Conditions (Example)

  • Column: C18 reversed-phase column (e.g., 150 mm x 3.9 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., triethylamine solution) in a specified ratio (e.g., 15:35:50 v/v/v).[6] The pH of the aqueous phase should be carefully controlled.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detector at a specified wavelength (e.g., 237 nm).[6]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 10 µL.[6]

3. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance. Typical parameters include:

  • Tailing factor: Not more than 2.0.[6]

  • Theoretical plates: Not less than 2000.[6]

  • Relative Standard Deviation (RSD) for replicate injections of the standard solution: Not more than 2.0%.[6]

Challenges in Inter-Laboratory Comparisons

Significant variability in analytical results can arise between laboratories. A study on urinary oxalate measurement, for instance, highlighted that different analytical methods (oxalate oxidase vs. HPLC) and pre-analytical sample handling (e.g., acidification) can lead to significant discrepancies in reported concentrations.[10][11][12] This underscores the critical need for method standardization in any inter-laboratory comparison.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for consistent implementation across different sites.

This compound Quantification Workflow cluster_Preparation Sample & Standard Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing & Reporting Start Start RefStd Weigh Dehydro Amlodipine Oxalate Reference Standard Start->RefStd SamplePrep Weigh and Powder Tablet Sample Start->SamplePrep StockSol Prepare Stock Solution RefStd->StockSol WorkStd Prepare Working Standard Solutions StockSol->WorkStd Filter Filter Solutions WorkStd->Filter SampleSol Prepare Sample Solution SamplePrep->SampleSol SampleSol->Filter SystemSuitability System Suitability Test Filter->SystemSuitability Inject Inject into HPLC System SystemSuitability->Inject Pass Chromatography Chromatographic Separation (C18 Column, Mobile Phase) Inject->Chromatography Detection UV Detection Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Area Measurement DataAcquisition->PeakIntegration Calculation Calculate Concentration PeakIntegration->Calculation Report Generate Report Calculation->Report

References

A Comparative Analysis of Amlodipine Salt Form Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the physicochemical stability of various amlodipine salt forms, supported by available experimental data and detailed methodologies.

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the drug's stability, manufacturability, and bioavailability.[1] Amlodipine, a widely prescribed long-acting calcium channel blocker for the management of hypertension and angina, is available in several salt forms, with amlodipine besylate being the most common.[2][3] Other salt forms, including maleate, camsylate, and mesylate, have also been developed.[1][2] This guide provides a comparative analysis of the stability of these different amlodipine salt forms, drawing upon publicly available experimental data.

Physicochemical Properties: A Comparative Overview

The choice of a salt form can significantly alter key physicochemical properties such as solubility, hygroscopicity, and melting point, which in turn affect the stability of the final drug product.[1][2] Amlodipine besylate is well-characterized as demonstrating a favorable combination of solubility, stability, and non-hygroscopic properties.[2] While amlodipine maleate is also noted for its non-hygroscopic nature, comprehensive comparative data for other salt forms are less prevalent.[2][5]

Table 1: Comparative Physicochemical Properties of Amlodipine Salt Forms

PropertyAmlodipine BesylateAmlodipine MaleateAmlodipine CamsylateAmlodipine Mesylate
Molecular Formula C₂₆H₃₁ClN₂O₈S[2]C₂₄H₂₉ClN₂O₉[2]Data not readily availableC₂₁H₂₉ClN₂O₈S[2]
Molecular Weight 567.1 g/mol [2]524.95 g/mol [2]Data not readily available505.0 g/mol [2]
Aqueous Solubility ~2.6 mg/mL[6]Data not readily availableData not readily available>10 times the solubility of amlodipine besylate[6]
Hygroscopicity Anhydrous form is hygroscopic, but hydrates are stable.[1] Generally considered non-hygroscopic.[5]Generally non-hygroscopic.[1][5]Generally non-hygroscopic.[1]Data not readily available

Stability Under Stress Conditions

Forced degradation studies are crucial for identifying potential degradation pathways and establishing the intrinsic stability of a drug substance.[1] Amlodipine's dihydropyridine ring is a key structural feature susceptible to degradation, particularly through oxidation and photolysis.[2][7]

Amlodipine Besylate

Forced degradation studies on amlodipine besylate have shown its susceptibility to degradation under acidic, basic, oxidative, and photolytic conditions.[4][8] It is relatively stable under thermal stress.[8]

Table 2: Summary of Forced Degradation Studies on Amlodipine Besylate

Stress ConditionReagents and Duration% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl, 3 days, ambient temperature[1]Significant (e.g., 60%)[1][8]Impurity D (a pyridine derivative)[1]
Base Hydrolysis 0.1 M NaOH, 3 days, ambient temperature[1]25% - 43%[1][8]Unspecified degradation products[1]
Oxidative 3% H₂O₂, 3 days, ambient temperature[1]20%[1][8]Impurity D[1]
Thermal 105°C, 3 days[1]Minimal to none[1][8]-
Photolytic 1.2 million lux hours (Vis) & 200 W-h/m² (UV)[1]5%[1]Unspecified degradation products[1]
Amlodipine Maleate and Other Salts

Comprehensive quantitative degradation data for other amlodipine salt forms under identical stress conditions is limited in the public domain.[1] Information on amlodipine maleate primarily centers on the identification and characterization of impurities found during stability testing, which suggests potential degradation pathways.[4] The besylate salt of amlodipine has been reported to show a unique combination of good solubility, stability, non-hygroscopicity, and processability, making it highly suitable for pharmaceutical formulations.[5]

Degradation Pathways and Experimental Workflows

The primary degradation pathways for amlodipine include hydrolysis, oxidation, and photolysis.[7] The dihydropyridine ring is prone to oxidation, leading to the formation of the corresponding pyridine derivative, a major degradation product.[6][7]

G General Degradation Pathways of Amlodipine Amlodipine Amlodipine (Dihydropyridine Ring) Hydrolysis Hydrolysis (Acidic/Basic Conditions) Amlodipine->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Amlodipine->Oxidation Photolysis Photolysis (UV/Visible Light) Amlodipine->Photolysis DegradationProducts Degradation Products (e.g., Pyridine Derivative - Impurity D) Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photolysis->DegradationProducts

Caption: Primary degradation pathways for the amlodipine molecule.

The stability of amlodipine salts is typically assessed through a systematic experimental workflow involving forced degradation studies followed by analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

G Experimental Workflow for Amlodipine Salt Stability cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Sample Analysis by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 105°C) Thermal->Analysis Photolytic Photolytic Stress (UV/Visible Light) Photolytic->Analysis API Amlodipine Salt (e.g., Besylate) API->Acid Forced Degradation API->Base Forced Degradation API->Oxidation Forced Degradation API->Thermal Forced Degradation API->Photolytic Forced Degradation Data Data Interpretation: - % Degradation - Identification of Degradants Analysis->Data

Caption: General workflow for forced degradation studies of amlodipine salts.

Experimental Protocols

Protocol 1: Forced Degradation of Amlodipine Besylate

This protocol is a composite based on several studies and aligns with ICH guidelines.[4][7]

Objective: To evaluate the stability of Amlodipine Besylate under various stress conditions.

Methodology:

  • Preparation of Stock Solution: A stock solution of Amlodipine Besylate is prepared by dissolving a known amount of the substance in a suitable solvent, typically methanol or a mixture of methanol and water, to a concentration of 1 mg/mL.[4][7]

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is treated with 0.1 M HCl and kept at ambient temperature for a specified period (e.g., 3 days).[1]

    • Base Hydrolysis: The stock solution is treated with 0.1 M NaOH and kept at ambient temperature for a specified period (e.g., 3 days).[1]

    • Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide and kept at ambient temperature for a specified period (e.g., 3 days).[1]

    • Thermal Degradation: The solid drug substance is kept in a temperature-controlled oven at a high temperature (e.g., 105°C) for a specified period (e.g., 3 days).[1]

    • Photolytic Degradation: A solution or solid sample of Amlodipine Besylate is exposed to UV light (e.g., 200 W-h/m²) and/or visible light (e.g., 1.2 million lux-h) in a photostability chamber.[1][4]

  • Sample Analysis: After the specified exposure time, the stressed samples are diluted with a suitable mobile phase and analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.[4]

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify amlodipine from its potential degradation products.[1][9]

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer at pH 3.0) and an organic solvent (e.g., a mixture of methanol and acetonitrile). A typical ratio could be 50:35:15 (v/v/v) of buffer:methanol:acetonitrile.[1][9]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 237 nm.[1]

  • Column Temperature: 35°C.[1]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of amlodipine salt reference standard in the mobile phase to obtain a concentration of approximately 1 mg/mL.[1]

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of about 20 µg/mL.[1]

  • Sample Solution (for forced degradation): Subject the amlodipine salt to stress conditions as detailed in the protocol above. After the specified duration, neutralize the solution if necessary, and dilute with the mobile phase to a theoretical concentration of 20 µg/mL of amlodipine.[1]

Conclusion

The available data indicates that amlodipine besylate is a stable and well-characterized salt form, making it a preferred choice for pharmaceutical formulations.[2][5] It exhibits predictable degradation under forced stress conditions, with the primary degradation pathways being hydrolysis and oxidation. While other salt forms like maleate and camsylate are also utilized, a lack of direct, comprehensive comparative stability data in the public domain makes a definitive ranking of their stability challenging.[1][2][4] For drug development professionals, the selection of an amlodipine salt form should be guided by a thorough evaluation of its physicochemical properties, with amlodipine besylate serving as a robust and well-documented benchmark. Further head-to-head stability studies would be invaluable for a more definitive comparison of the different salt forms.

References

A Comparative Guide to the Validation of a Stability-Indicating UPLC Method for Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a robust stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of a validated Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Amlodipine, a widely used calcium channel blocker for treating hypertension and angina.[1][2] The performance of the UPLC method is compared with alternative techniques, supported by experimental data and detailed protocols.

The dihydropyridine ring in Amlodipine's structure is susceptible to degradation, primarily through oxidation and hydrolysis, making a reliable stability-indicating method essential.[1] UPLC technology offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, improved resolution, and enhanced sensitivity, making it a powerful tool for pharmaceutical analysis.[3][4]

Comparison of Analytical Methods for Amlodipine Quantification

The choice of analytical technique significantly impacts the efficiency and reliability of drug analysis. UPLC-MS/MS, in particular, has emerged as a gold standard for its high sensitivity and specificity.[2] The following table compares the performance of a UPLC-MS/MS method with other common analytical techniques for Amlodipine quantification.

ParameterUPLC-MS/MSHPLC-FluorescenceHPLC-UVGas Chromatography (GC)Spectrofluorimetry
Linearity Range (ng/mL) 0.05 - 20.725[2]2.5 - 100[2]10 - 500[2]1 - 50[2]100 - 12500[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05 - 0.302[2]2.5[2]10[2]1[2]100[2]
Precision (%RSD) < 15%[2]< 15%[2]< 15%[2]< 20%[2]< 15%[2]
Accuracy (%Bias) ± 15%[2]± 15%[2]± 15%[2]± 20%± 15%

Experimental Protocols

Validated Stability-Indicating UPLC Method

This protocol outlines a simple, sensitive, and eco-friendly UPLC method for the determination of Amlodipine Besylate.[5]

  • Instrumentation: An Ultra Performance Liquid Chromatography (UPLC) system equipped with a UV detector.

  • Column: Acquity UPLC, Kromasil C18 (50×2.1 mm, 3.5 µm) or equivalent.[6][7]

  • Mobile Phase: A gradient elution of acetonitrile and 0.1% v/v Triethylamine buffer (pH 3 ± 0.05).[6][7] An alternative isocratic mobile phase consists of 60% methanol.[5]

  • Flow Rate: 0.8 ml/min.[6][7]

  • Column Temperature: 25°C.[5]

  • Detection Wavelength: 240 nm.[6][7]

  • Injection Volume: 10 µL.[8]

  • Run Time: Approximately 2.2 minutes.[6][7]

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating capability of the analytical method.[1][9]

  • Preparation of Stock Solution: Prepare a stock solution of Amlodipine Besylate in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.[10]

  • Acid Hydrolysis: Treat the drug solution with 5 mol/L HCl at 80°C for 6 hours.[1][11] Neutralize the solution with an equivalent amount of NaOH before analysis.[10]

  • Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH at ambient temperature for 3 days.[12] Alternatively, for accelerated degradation, use 5M NaOH at 80°C for 6 hours.[11][13] Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at ambient temperature for 3 days[12] or 30% H₂O₂ for more significant degradation.[1][9]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 3 days.[12]

  • Photodegradation: Expose a solution of Amlodipine Besylate to UV light (200 W-h/square meter) and visible light (1.2 million lux hours) in a photostability chamber.[10][12]

Data Presentation

Forced Degradation Study Results for Amlodipine

The following table summarizes the extent of Amlodipine degradation under various stress conditions.

Stress ConditionReagent/ConditionDuration & Temperature% DegradationMajor Degradation Product
Acid Hydrolysis 5 mol/L HCl6 hours at 80°CUp to 75.2%[1][11]Pyridine derivative (Impurity D)[1]
Alkaline Hydrolysis 5 mol/L NaOH6 hours at 80°CTotal degradation[11][13]C15H16NOCl[11]
Oxidative Degradation 3% H₂O₂6 hours at 80°C80.1%[1][11]Pyridine derivative (Impurity D)[1][9]
Photodegradation UV and Visible Light14 days32.2%[1][11]Pyridine derivative[10]
Thermal Degradation Dry HeatProlonged durationNo major impurities[9]Relatively stable[1]
Validation Parameters of the UPLC Method

The developed UPLC method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.

ParameterResult
Linearity (R²) 0.994[5]
Concentration Range 0.3 - 15 ppm[5]
Accuracy (% Recovery) 94.38 – 116.06%[5]
Precision (%RSD) < 2%[5]
Limit of Detection (LOD) 0.8 ppm[5]
Limit of Quantification (LOQ) 2.6 ppm[5]
Resolution 2.17 ± 0.07[5]
Retention Time 5.37 ± 0.21 min[5]

Visualizations

G cluster_prep Sample and Standard Preparation cluster_uplc UPLC Analysis cluster_validation Method Validation cluster_data Data Analysis prep_standard Prepare Amlodipine Standard Solution inject Inject Samples into UPLC System prep_standard->inject prep_sample Prepare Sample Solution (e.g., from tablets) prep_sample->inject prep_forced_degradation Prepare Forced Degradation Samples (Acid, Base, Oxidative, etc.) prep_forced_degradation->inject chromatography Chromatographic Separation (C18 Column, Gradient Elution) inject->chromatography detection UV Detection (240 nm) chromatography->detection peak_analysis Analyze Peak Area, Retention Time, Resolution detection->peak_analysis linearity Linearity validation_report Generate Validation Report linearity->validation_report accuracy Accuracy accuracy->validation_report precision Precision precision->validation_report lod_loq LOD & LOQ lod_loq->validation_report specificity Specificity (Forced Degradation) specificity->validation_report robustness Robustness robustness->validation_report quantification Quantify Amlodipine and Degradation Products peak_analysis->quantification quantification->linearity quantification->accuracy quantification->precision quantification->lod_loq quantification->specificity quantification->robustness

Caption: Experimental workflow for UPLC method validation.

G cluster_stress Stress Conditions cluster_products Degradation Products amlodipine Amlodipine acid Acidic Hydrolysis (e.g., HCl) amlodipine->acid alkaline Alkaline Hydrolysis (e.g., NaOH) amlodipine->alkaline oxidative Oxidation (e.g., H₂O₂) amlodipine->oxidative photo Photolysis (UV/Visible Light) amlodipine->photo impurity_d Pyridine Derivative (Impurity D) acid->impurity_d Aromatization of dihydropyridine ring hydrolysis_product Ester Hydrolysis Products acid->hydrolysis_product alkaline->hydrolysis_product oxidative->impurity_d Aromatization of dihydropyridine ring photo->impurity_d Aromatization of dihydropyridine ring other_products Other Minor Degradants

Caption: Amlodipine degradation pathway.

Conclusion

The validated stability-indicating UPLC method presented in this guide is simple, accurate, sensitive, and robust for the determination of Amlodipine Besylate in the presence of its degradation products.[5] The significant reduction in analysis time and solvent consumption compared to traditional HPLC methods makes it an eco-friendly and economically viable option for routine quality control and stability studies in the pharmaceutical industry.[5][7][14] The comprehensive data and detailed protocols provided herein support the adoption of this UPLC method for ensuring the quality and stability of Amlodipine-containing drug products.

References

Core-Shell Columns Elevate Amlodipine Impurity Profiling with Enhanced Speed and Resolution

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals the superior performance of core-shell HPLC columns over traditional fully porous columns for the separation of amlodipine and its impurities, offering pharmaceutical researchers and quality control analysts a powerful tool for rapid and efficient drug purity assessment.

In the stringent landscape of pharmaceutical development and manufacturing, accurate and efficient impurity profiling is paramount to ensure drug safety and efficacy. Amlodipine, a widely prescribed calcium channel blocker, necessitates robust analytical methods to detect and quantify its potential impurities. High-performance liquid chromatography (HPLC) remains the gold standard for this task. This guide provides a comprehensive comparison of core-shell and fully porous HPLC columns for amlodipine impurity analysis, supported by experimental data, to assist researchers in selecting the optimal chromatographic solution.

Core-shell columns, featuring a solid, impermeable core surrounded by a thin, porous layer of silica, have emerged as a significant advancement in HPLC technology.[1][2] This unique particle architecture leads to a more uniform packed bed and a shorter diffusion path for analytes, resulting in several key advantages over traditional fully porous particles.[3][4][5] These benefits include higher separation efficiency, improved peak shapes, faster analysis times, and lower back pressures, all of which are critical for demanding pharmaceutical applications.[1][3][6][7]

Performance Comparison: Core-Shell vs. Fully Porous Columns

A direct comparison of a method utilizing a core-shell column with a conventional method using a fully porous column for amlodipine impurity separation highlights the practical advantages of the former. Data from a study employing a core-shell C18 column demonstrates a rapid and high-resolution separation of amlodipine from its seven known impurities within a 15-minute runtime.[8][9] In contrast, methods using fully porous columns often require longer analysis times to achieve comparable separation.[10][11]

Performance MetricCore-Shell Column Method[8][9]Fully Porous Column Method (Representative)[10][11]
Analysis Time ~ 15 minutes> 20 minutes
Resolution Excellent resolution of all 7 specified impuritiesAdequate, but may require longer run times for critical pairs
Peak Asymmetry Generally sharper and more symmetrical peaksProne to broader peaks and increased tailing
Efficiency (Plate Count) Higher theoretical plate countsLower theoretical plate counts
Back Pressure Lower, compatible with standard HPLC systemsHigher, may necessitate UHPLC systems for smaller particles

Experimental Protocols

To provide a clear basis for comparison, the following are detailed experimental protocols for both a core-shell and a representative fully porous column method for amlodipine impurity analysis.

Experimental Protocol 1: Amlodipine Impurity Separation using a Core-Shell Column [8][9][12]

  • Column: Core-shell C18, 100 mm x 4.6 mm, 2.6 µm particle size

  • Mobile Phase A: 0.4% Ammonium Hydroxide in Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-10 min: 60-80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80-60% B

    • 12.1-15 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 237 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Experimental Protocol 2: Amlodipine Impurity Separation using a Fully Porous Column (Representative Method) [10][13]

  • Column: Fully porous C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Phosphate buffer (pH 2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient Program: Optimized to separate amlodipine from its impurities (specific gradient varies)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

Visualizing the Workflow and Comparison

To further illustrate the processes and comparisons, the following diagrams are provided.

G Experimental Workflow for Amlodipine Impurity Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Amlodipine Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: A typical experimental workflow for the analysis of Amlodipine impurities using HPLC.

G Performance Comparison: Core-Shell vs. Fully Porous Columns cluster_core_shell Core-Shell Column cluster_fully_porous Fully Porous Column cs_time Faster Analysis Time fp_time Longer Analysis Time cs_time->fp_time shorter than cs_res Higher Resolution fp_res Standard Resolution cs_res->fp_res greater than cs_peak Improved Peak Shape fp_peak Broader Peaks cs_peak->fp_peak better than cs_pressure Lower Back Pressure fp_pressure Higher Back Pressure cs_pressure->fp_pressure lower than

Caption: A logical diagram illustrating the key performance advantages of core-shell columns over fully porous columns.

Conclusion

The use of core-shell columns for the separation of amlodipine and its impurities offers significant advantages in terms of speed, efficiency, and resolution.[1][3] The ability to achieve rapid separations without compromising data quality makes this technology a valuable asset for high-throughput environments in pharmaceutical quality control and research. While fully porous columns remain a viable option, the superior performance characteristics of core-shell columns present a compelling case for their adoption in modern analytical laboratories seeking to optimize their chromatographic methods. The provided experimental protocols and comparative data serve as a practical guide for scientists and researchers aiming to enhance their amlodipine impurity profiling capabilities.

References

A Comparative Analysis of Forced Degradation Pathways of Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

Amlodipine, a widely prescribed calcium channel blocker for the management of hypertension and angina, is susceptible to degradation under various stress conditions. A thorough understanding of its degradation pathways is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. This guide provides a comprehensive comparative analysis of the forced degradation pathways of Amlodipine, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation mechanisms. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and quality control.

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential for elucidating the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1] Amlodipine's structure, particularly its dihydropyridine ring and ester functional groups, represents the primary sites susceptible to degradation.[2]

Quantitative Analysis of Amlodipine Degradation

Forced degradation studies provide critical quantitative data on the extent of Amlodipine degradation under various stress conditions. The following table summarizes results from multiple studies. It is important to note that the percentage of degradation can vary significantly based on the specific experimental conditions, such as the concentration of the stressor, temperature, and duration of exposure.

Stress ConditionStressorTemperatureDurationDegradation (%)Key Degradation Products (m/z)Reference(s)
Acidic Hydrolysis 5 mol/L HCl80°C6 hours75.2Impurity D (m/z 407), m/z 351[2][3]
5 M HCl80°C6 hours~60Impurity D (m/z 407)[4]
0.1 M HClAmbient3 days~1Amlodipine RC A (m/z 407)[5]
Alkaline Hydrolysis 1 M NaOH80°C2 hours~25m/z 395, 349, 381, 351[4]
0.1 M NaOH-1, 3, 10 daysSignificant Degradation-[6]
0.1 M NaOHAmbient3 days43-[5]
Oxidative Degradation 30% H₂O₂80°C6 hours~20Impurity D (m/z 407)[4]
3% H₂O₂80°C6 hours80.1Dehydro amlodipine (Impurity D, m/z 407)[2][3]
3% H₂O₂Ambient3 days~1-[5]
Photodegradation Photostability Chamber-14 days32.2Pyridine derivative[2][3]
UV & Visible Light-15 days22.38% (UV), 19.89% (Visible)-[2]
UV & White Light--5-[5]
Thermal Degradation 80°C48 hoursMinimal (~0.25%)No major impurities[4][7]
105°C3 daysNo degradation-[5]

Primary Degradation Pathways

Amlodipine degrades primarily through hydrolysis, oxidation, and photolysis. The dihydropyridine ring is a key structural feature prone to degradation.[1]

  • Hydrolysis: Amlodipine is unstable in both acidic and alkaline conditions.[1] Acidic hydrolysis can lead to the formation of Impurity D.[7] Alkaline hydrolysis also represents a significant degradation pathway.[2]

  • Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide, results in the aromatization of the dihydropyridine ring to form a pyridine ring, yielding Impurity D (also known as dehydro amlodipine).[1][2] This same impurity is also a major product in acid-catalyzed degradation.[7]

  • Photodegradation: Exposure to light is a significant degradation pathway for Amlodipine.[2] This process can lead to complex transformations, with the primary photoproduct being the pyridine derivative of Amlodipine.[8] Photodegradation of Amlodipine generally follows pseudo-first-order kinetics.[2][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of forced degradation studies. Below are representative protocols for key experiments.

Forced Degradation Stock Solution Preparation

A stock solution of Amlodipine besylate is prepared in a suitable solvent, such as methanol or a methanol/water mixture, at a concentration of approximately 1 mg/mL.[1]

Acidic and Alkaline Hydrolysis
  • Transfer a known volume of the Amlodipine stock solution to a volumetric flask.

  • For acidic hydrolysis, add an equal volume of an acidic solution (e.g., 0.1 M to 5 M HCl).[2] For alkaline hydrolysis, add an equal volume of a basic solution (e.g., 0.1 M to 5 M NaOH).[2]

  • The mixture is either maintained at room temperature or heated (e.g., 80°C) for a specified duration (e.g., 2 to 6 hours).[4]

  • After the stress period, the solution is cooled to room temperature.

  • The solution is then neutralized with an appropriate acid or base.[1]

  • The final solution is diluted with a suitable mobile phase for analysis.[2]

Oxidative Degradation
  • Mix a known volume of the Amlodipine stock solution with a solution of hydrogen peroxide (e.g., 3% to 30%).[2][4]

  • The mixture is typically heated (e.g., 80°C) for a defined period (e.g., 6 hours).[4]

  • After cooling, the solution is diluted to a suitable concentration for analysis.

Photodegradation
  • Expose a solution of Amlodipine besylate to light in a photostability chamber that provides both UV and visible light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]

  • A control sample is kept protected from light simultaneously.

  • After the exposure period, the sample is dissolved in an appropriate solvent and diluted for analysis.

Thermal Degradation

A sample of solid Amlodipine besylate is placed in a temperature-controlled oven at a high temperature (e.g., 80°C to 105°C) for a specified period (e.g., 48 hours to 3 days).[4][5] Following exposure, the sample is dissolved in a suitable solvent for analysis.

Analytical Methodology: HPLC-UV

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly employed for the separation and quantification of Amlodipine and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.04 M sodium dihydrogen phosphate monohydrate, pH 4.0) and an organic modifier (e.g., ethanol or acetonitrile).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 237 nm.[1]

  • Data Analysis: The percentage of degradation is calculated by comparing the peak area of Amlodipine in the stressed samples to that of an unstressed control sample.[1] The method should be validated according to ICH guidelines.[1]

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the primary degradation pathways and a typical experimental workflow for forced degradation studies of Amlodipine.

Amlodipine Forced Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Amlodipine Amlodipine Acid Acidic Conditions (e.g., HCl, heat) Amlodipine->Acid Hydrolysis Base Alkaline Conditions (e.g., NaOH, heat) Amlodipine->Base Hydrolysis Oxidant Oxidizing Agent (e.g., H₂O₂) Amlodipine->Oxidant Oxidation Light UV/Visible Light Amlodipine->Light Photolysis Hydrolysis_Products Hydrolysis Products (e.g., Impurity D, m/z 351, 395) Acid->Hydrolysis_Products Base->Hydrolysis_Products Oxidation_Product Oxidation Product (Impurity D - Pyridine Derivative) Oxidant->Oxidation_Product Photo_Product Photodegradation Product (Pyridine Derivative) Light->Photo_Product

Caption: Forced degradation pathways of Amlodipine.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Start: Amlodipine Drug Substance stock Prepare Stock Solution (1 mg/mL in Methanol/Water) start->stock acid Acid Hydrolysis (HCl, Heat) stock->acid base Alkaline Hydrolysis (NaOH, Heat) stock->base oxidation Oxidation (H₂O₂, Heat) stock->oxidation photo Photodegradation (UV/Vis Light) stock->photo thermal Thermal Stress (Heat) stock->thermal neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize analysis Analyze by Stability-Indicating HPLC-UV Method neutralize->analysis data Data Analysis: - Identify Degradation Products - Quantify Degradation (%) analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for Amlodipine forced degradation studies.

References

Evaluating the Robustness of Analytical Methods for Amlodipine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key performance attributes for analytical methods used in the determination of Amlodipine and its impurities, with a specific focus on the evaluation of method robustness. The data and protocols presented herein are synthesized from established methodologies to offer a practical framework for researchers in drug development and quality control.

Introduction to Amlodipine and the Importance of Robust Analytical Methods

Amlodipine is a widely prescribed long-acting calcium channel blocker for the treatment of hypertension and angina.[1] During its synthesis and storage, various impurities can emerge, which may compromise the safety and efficacy of the final drug product. Consequently, regulatory bodies require the use of validated, stability-indicating analytical methods to ensure that these impurities are accurately monitored and controlled.

Robustness is a critical component of analytical method validation, demonstrating the method's capacity to remain unaffected by small, deliberate variations in its parameters.[2] A robust method ensures reproducibility and reliability during routine use across different laboratories, equipment, and personnel. This guide will focus on High-Performance Liquid Chromatography (HPLC), the most common technique for analyzing Amlodipine and its impurities.[1]

Comparative Analysis of HPLC Method Robustness

The robustness of an HPLC method is typically evaluated by intentionally varying critical chromatographic parameters and observing the impact on the results, such as peak resolution, retention time, and quantification of impurities. The following table summarizes the typical effects of these variations on the analysis of Amlodipine impurities, based on common findings in published literature.

Table 1: Impact of Parameter Variation on Amlodipine Impurity Analysis

ParameterVariationTypical Effect on Amlodipine AnalysisAcceptance Criteria (Example)
Mobile Phase pH ± 0.2 unitsMinor shifts in retention times of Amlodipine and its impurities. Peak shape of basic compounds like Amlodipine can be affected.[2]Resolution between critical peaks > 2.0; Tailing factor < 1.5
Mobile Phase Composition ± 2% Organic SolventNoticeable shifts in retention times. May affect the resolution between closely eluting impurities.[2][3]All specified impurities are adequately resolved from Amlodipine and each other.
Column Temperature ± 5 °CMinor to moderate shifts in retention times. Can influence peak shape and selectivity.[3]System suitability parameters (e.g., theoretical plates, tailing factor) remain within limits.
Flow Rate ± 0.1 mL/minProportional changes in retention times. May affect peak height and area, but the ratio should remain constant.[3]%RSD of impurity content < 5.0%
Column Lot/Manufacturer Different Lots/SuppliersPotential for significant changes in selectivity and retention times due to differences in packing material.Method performance should be verified with the new column to ensure system suitability.
Wavelength ± 2 nmMinimal impact on quantification unless the impurity has a very sharp UV cutoff near the detection wavelength.Peak purity analysis should confirm no co-elution.

Experimental Protocols

A comprehensive evaluation of an analytical method's robustness involves a systematic study of parameter variations. Below are detailed protocols for the robustness testing of a typical reversed-phase HPLC method for Amlodipine impurities.

1. Standard and Sample Preparation

  • Standard Solution: A stock solution of Amlodipine Besylate and its known impurities is prepared in a suitable diluent (e.g., a mixture of the mobile phase components). This stock solution is then diluted to a working concentration, typically at the level of the specification limit for the impurities.

  • Sample Solution: A sample of the Amlodipine drug substance or product is dissolved in the diluent to achieve a target concentration of Amlodipine. For accuracy, this may involve weighing a specific amount of the powdered drug product.

2. Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed to generate potential degradation products.[4] These studies typically involve subjecting the Amlodipine sample to the following stress conditions:

  • Acid Hydrolysis: Treatment with 0.1N HCl at an elevated temperature (e.g., 80°C) for a specified duration.[2]

  • Base Hydrolysis: Treatment with 0.1N NaOH at room temperature.[2]

  • Oxidative Degradation: Exposure to a solution of hydrogen peroxide (e.g., 3%) at room temperature.[2]

  • Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80°C).[2]

  • Photolytic Degradation: Exposure of the drug substance to UV and visible light.[2]

The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the main Amlodipine peak and its known impurities.

3. Robustness Study Protocol

The robustness study is conducted by analyzing the Amlodipine sample and standard solutions while deliberately varying the chromatographic conditions one at a time. The International Council for Harmonisation (ICH) guidelines recommend investigating parameters such as:

  • pH of the mobile phase buffer.[2]

  • Composition of the mobile phase (e.g., percentage of organic solvent).[2]

  • Different columns (e.g., different lots or suppliers).[2]

  • Column temperature.[2]

  • Flow rate of the mobile phase.[2]

For each variation, system suitability parameters (e.g., resolution, tailing factor, theoretical plates) are evaluated, and the content of each impurity is quantified. The results are then compared to those obtained under the nominal (unchanged) conditions.

Visualizing the Robustness Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the robustness of an analytical method for Amlodipine impurities.

Robustness_Evaluation_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Conclusion start Start: Define Method & Acceptance Criteria params Identify Critical Method Parameters (e.g., pH, Flow Rate, Temperature) start->params ICH Q2(R1) design Design Robustness Study (One-Factor-at-a-Time or DoE) params->design prep Prepare Standard & Sample Solutions design->prep nominal Analyze under Nominal Conditions prep->nominal varied Analyze under Varied Conditions prep->varied collect Collect Data (Retention Time, Peak Area, Resolution) nominal->collect varied->collect compare Compare Varied vs. Nominal Results collect->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate report Report Findings evaluate->report end End: Method is Robust / Requires Optimization report->end

Caption: Workflow for the robustness evaluation of an analytical method.

This systematic approach ensures that the analytical method for Amlodipine impurities is reliable and fit for its intended purpose in a quality control environment.

References

Comparative Analysis of Analytical Methods for Dehydro Amlodipine Oxalate Assay: A Guide to Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the quantification of Dehydro Amlodipine Oxalate, a potential impurity in amlodipine drug substances. The performance of an analytical method is paramount for ensuring the quality and safety of pharmaceutical products. This document outlines the key performance characteristics of linearity, accuracy, and precision, supported by representative experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their analytical method development and validation efforts.

The data presented is a synthesis of published methods for amlodipine and its related impurities, providing a benchmark for what can be expected from a well-developed HPLC assay for this compound. All validation parameters are discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3]

Data Presentation: Performance Characteristics of a Typical HPLC Assay

The following table summarizes the typical performance data for an HPLC method suitable for the quantification of this compound, based on data from analogous amlodipine impurities.

Parameter Typical Performance Acceptance Criteria (based on ICH Q2(R1))
Linearity
    Range0.5 - 10 µg/mLTo cover the expected range of the impurity
    Correlation Coefficient (r²)> 0.999[4]≥ 0.995
    Y-interceptClose to zeroShould not be statistically different from zero
Accuracy
    Recovery98.0% - 102.0%[4]Typically 80% - 120% for impurities
Precision
    Repeatability (%RSD)< 2.0%[4]Typically ≤ 5% for impurities
    Intermediate Precision (%RSD)< 3.0%[4]Typically ≤ 10% for impurities

Experimental Protocol: A Representative HPLC Method

This section details a representative experimental protocol for the determination of this compound using HPLC. This protocol is a composite based on established methods for amlodipine and its impurities.[4][5][6][7][8][9]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector or a photodiode array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. A typical starting point could be a mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (60:40 v/v).[5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: 237 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30°C.[4]

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., mobile phase) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Standard Solutions for Linearity: Prepare a series of at least five concentrations by diluting the standard stock solution with the diluent to cover the desired range (e.g., 0.5, 1, 2.5, 5, and 10 µg/mL).

  • Sample Solution: The preparation will depend on the matrix (e.g., bulk drug or finished product). A typical procedure involves dissolving a known amount of the sample in the diluent, followed by filtration through a 0.45 µm filter before injection.

4. Validation Experiments:

  • Linearity: Inject the prepared standard solutions in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope of the regression line.[4]

  • Accuracy: Perform recovery studies by spiking a placebo or a sample matrix with known amounts of the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The accuracy is expressed as the percentage of analyte recovered.[4]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same experimental conditions. Calculate the relative standard deviation (%RSD) of the peak areas.[4]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate the %RSD between the two sets of results.[4]

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method for this compound, focusing on the core parameters of linearity, accuracy, and precision.

Analytical_Method_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (Based on ICH Q2(R1)) start->protocol linearity Linearity Study protocol->linearity accuracy Accuracy Study protocol->accuracy precision Precision Study protocol->precision linearity_prep Prepare Linearity Standards (min. 5 concentrations) linearity->linearity_prep accuracy_prep Prepare Spiked Samples (3 levels, e.g., 80%, 100%, 120%) accuracy->accuracy_prep precision_repeat Repeatability (Intra-assay) (min. 6 replicates) precision->precision_repeat precision_inter Intermediate Precision (Inter-assay) (different day/analyst/instrument) precision->precision_inter linearity_analysis Inject Standards & Acquire Data linearity_prep->linearity_analysis linearity_eval Evaluate Correlation Coefficient (r²) & y-intercept linearity_analysis->linearity_eval report Compile Validation Report linearity_eval->report accuracy_analysis Analyze Spiked Samples accuracy_prep->accuracy_analysis accuracy_eval Calculate % Recovery accuracy_analysis->accuracy_eval accuracy_eval->report precision_eval Calculate % RSD precision_repeat->precision_eval precision_inter->precision_eval precision_eval->report end End: Method Validated report->end

Caption: Workflow for Analytical Method Validation.

References

Comparative Toxicity of Amlodipine and Its Degradation Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a drug and its degradation products is paramount for ensuring pharmaceutical safety and stability. This guide provides a comparative analysis of the toxicity of amlodipine, a widely prescribed calcium channel blocker, and its principal degradation products. The information is supported by experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding.

Amlodipine is susceptible to degradation under various stress conditions, including exposure to light (photodegradation), acid, base, and oxidation.[1][2][3] This degradation can lead to the formation of several impurities, with the most notable being its pyridine derivative (a primary photoproduct) and Impurity D (dehydro amlodipine), which can form under acidic and oxidative conditions.[1][4] Concerns have been raised that these degradation products may exhibit greater toxicity than the parent compound, underscoring the importance of their toxicological assessment.[5][6][7]

Quantitative Toxicity Analysis

Experimental data comparing the toxicity of amlodipine and its pyridine degradation product in aquatic organisms, specifically the freshwater crustacean Ceriodaphnia dubia, reveals a significant increase in chronic toxicity for the degradation product.

CompoundTest OrganismTest TypeEndpointResult (mg/L)95% Confidence Interval
AmlodipineCeriodaphnia dubiaAcute48h EC50> 50Not Applicable
Amlodipine Pyridine DerivativeCeriodaphnia dubiaAcute48h EC50> 50Not Applicable
AmlodipineCeriodaphnia dubiaChronicEC50 (Population Growth Inhibition)1.20.9 - 1.6
Amlodipine Pyridine DerivativeCeriodaphnia dubiaChronicEC50 (Population Growth Inhibition)0.0410.03 - 0.06

Table 1: Comparative toxicity of Amlodipine and its Pyridine Derivative on Ceriodaphnia dubia.[5]

The data clearly indicates that while both amlodipine and its pyridine derivative have low acute toxicity to Ceriodaphnia dubia, the pyridine derivative is significantly more toxic under chronic exposure, with an EC50 value approximately 29 times lower than that of the parent drug.[5]

Information regarding the specific toxicity of other degradation products, such as Impurity D, is limited. A safety data sheet for Amlodipine EP Impurity D states that it is "Toxic if swallowed," but quantitative data like LD50 or IC50 values are not provided. Further research is needed to quantify the toxicity of this and other degradation products.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative toxicity assessment of amlodipine and its degradation products.

Forced Degradation of Amlodipine

To generate degradation products for toxicological evaluation, amlodipine is subjected to forced degradation under various stress conditions as per ICH guidelines.[1][4][8]

  • Photodegradation: A solution of amlodipine in water (e.g., 10⁻⁴ M) is exposed to sunlight or a UV lamp. The degradation process is monitored over time by measuring the decrease in the optical density at 366 nm.[5]

  • Acid Hydrolysis: Amlodipine is treated with an acidic solution (e.g., 5 M HCl) at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 6 hours).[2][4]

  • Base Hydrolysis: Amlodipine is exposed to a basic solution (e.g., 1 M NaOH) at an elevated temperature (e.g., 80°C) for a set time (e.g., 2 hours).[2][4]

  • Oxidative Degradation: Amlodipine is treated with an oxidizing agent (e.g., 30% H₂O₂) at an elevated temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[2][4]

The resulting degradation products are then identified and quantified using analytical techniques such as LC-MS/MS.[4]

Acute and Chronic Toxicity Testing with Ceriodaphnia dubia

The following protocol is based on the methodology described by DellaGreca et al. (2007) for assessing the aquatic toxicity of amlodipine and its pyridine photoproduct.[5]

  • Test Organisms: Neonates (<24 hours old) of Ceriodaphnia dubia are used for the tests.

  • Test Solutions: A series of concentrations of amlodipine and its pyridine derivative are prepared in a suitable medium (e.g., moderately hard synthetic water). A control group with only the medium is also included.

  • Acute Toxicity Test (Immobilization):

    • Ten neonates are placed in each test chamber containing the test solutions.

    • The test is conducted for 48 hours under controlled conditions (e.g., 20 ± 2°C, 16h light/8h dark photoperiod).

    • The number of immobilized (unable to swim) organisms is recorded at 24 and 48 hours.

    • The 48-hour EC50 (the concentration that causes immobilization in 50% of the organisms) is calculated using statistical methods like the probit or trimmed Spearman-Karber method.[5]

  • Chronic Toxicity Test (Reproduction):

    • Individual neonates are placed in separate test chambers with the test solutions.

    • The test is run for a period that allows for the production of at least three broods in the control group (typically 7-8 days).

    • The solutions are renewed daily, and the organisms are fed.

    • The number of offspring produced by each female is counted daily.

    • The EC50 for population growth inhibition (the concentration that reduces the number of offspring by 50% compared to the control) is calculated.[5]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Forced Degradation and Analysis

G cluster_0 Forced Degradation cluster_1 Analysis Amlodipine Amlodipine Solution Stress Stress Conditions (Light, Acid, Base, Oxidation) Amlodipine->Stress Degradation Degradation Mixture Stress->Degradation LCMS LC-MS/MS Analysis Degradation->LCMS Identification Identification of Degradation Products LCMS->Identification Quantification Quantification of Degradation LCMS->Quantification

Caption: Workflow for forced degradation and analysis of amlodipine.

Experimental Workflow for Ceriodaphnia dubia Toxicity Testing

G cluster_0 Test Preparation cluster_1 Toxicity Assays cluster_2 Data Analysis TestOrganisms Ceriodaphnia dubia (<24h neonates) AcuteTest Acute Test (48h Immobilization) TestOrganisms->AcuteTest ChronicTest Chronic Test (7-8d Reproduction) TestOrganisms->ChronicTest TestSolutions Test Solutions (Amlodipine & Degradation Products) TestSolutions->AcuteTest TestSolutions->ChronicTest EC50_acute Calculate 48h EC50 AcuteTest->EC50_acute EC50_chronic Calculate EC50 (Population Growth Inhibition) ChronicTest->EC50_chronic

Caption: Workflow for Ceriodaphnia dubia toxicity testing.

Signaling Pathways in Amlodipine Toxicity

The primary mechanism of amlodipine's therapeutic action is the blockade of L-type calcium channels, which leads to vasodilation.[9][10] In overdose or toxic concentrations, this action is exaggerated, leading to profound hypotension and cardiovascular collapse.[10][11] The toxicity of amlodipine is also linked to its effects on insulin secretion and glucose metabolism. By blocking calcium channels in pancreatic β-islet cells, amlodipine can decrease insulin release, leading to hyperglycemia and impairing the ability of cardiac cells to utilize glucose as an energy source, which exacerbates cardiovascular depression.[12]

The specific signaling pathways involved in the toxicity of amlodipine's degradation products have not been extensively studied. However, given that the pyridine derivative retains a similar core structure, it may exert its toxicity through similar mechanisms, potentially with a higher affinity for certain targets or altered metabolic stability. The increased chronic toxicity of the pyridine derivative suggests that it may be more persistent or bioaccumulative, or that it may have additional toxic mechanisms not prominent in the parent drug. Further research into the specific molecular targets and signaling pathways of amlodipine's degradation products is crucial for a complete toxicological profile.

G Amlodipine Amlodipine LTypeCaChannel L-type Calcium Channels Amlodipine->LTypeCaChannel blocks PancreaticBetaCells Pancreatic β-islet Cells Amlodipine->PancreaticBetaCells acts on CaInflux Decreased Intracellular Ca2+ LTypeCaChannel->CaInflux leads to Vasodilation Vasodilation CaInflux->Vasodilation Hypotension Hypotension Vasodilation->Hypotension CardiovascularDepression Cardiovascular Depression Hypotension->CardiovascularDepression InsulinRelease Decreased Insulin Release PancreaticBetaCells->InsulinRelease leads to Hyperglycemia Hyperglycemia InsulinRelease->Hyperglycemia CardiacGlucoseUptake Impaired Cardiac Glucose Uptake InsulinRelease->CardiacGlucoseUptake CardiacGlucoseUptake->CardiovascularDepression

Caption: Simplified signaling pathway of amlodipine toxicity.

References

Safety Operating Guide

Navigating the Disposal of Dehydro Amlodipine Oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Dehydro Amlodipine Oxalate, an impurity of the widely used pharmaceutical Amlodipine, requires careful handling and disposal to minimize risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe and legal disposal of this compound.

Waste Characterization: The First Step

The cornerstone of proper chemical waste disposal is accurate characterization. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulates waste, designating it as either hazardous or non-hazardous.[1][2][3] Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA (as P- or U-listed waste) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][3][4]

This compound is not explicitly a P- or U-listed waste.[5] Therefore, its classification as hazardous depends on its characteristics. Safety Data Sheets (SDS) for the parent compound, Amlodipine, indicate that it is "harmful if swallowed" or "toxic if swallowed" and is "very toxic to aquatic life with long lasting effects."[6][7][8] Given that this compound is a closely related chemical entity, it should be managed with the same level of caution.

Recommendation: Due to the toxicity of the parent compound, it is prudent to manage this compound as a hazardous waste unless a formal hazardous waste determination by a qualified environmental, health, and safety (EHS) professional concludes otherwise.

Quantitative Data Summary

For clear reference, the following table summarizes key information pertinent to the handling and disposal of Amlodipine, which should be considered as a proxy for this compound in the absence of specific data.

ParameterInformationSource
Hazard Classification Harmful/Toxic if swallowed. Very toxic to aquatic life with long-lasting effects.[6][7][8]
RCRA Status Not explicitly P- or U-listed. Hazardous characteristic of toxicity likely applies.[1][5]
Primary Disposal Route Incineration via a licensed hazardous waste disposal facility.[2][9]
Container Requirements Clearly labeled, sealed, and non-reactive containers.[9][10]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

2. Waste Segregation and Containment:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Place the waste in a designated, leak-proof, and chemically compatible container. The container should be in good condition and have a secure lid.[9][10]

  • For solid waste, use a container that can be securely sealed. For any solutions, ensure the container is appropriate for liquids.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate quantity of waste in the container.

  • Note the date when the first particle of waste was placed in the container (the accumulation start date).

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area or central accumulation area, as per your facility's procedures.

  • The storage area should be secure and away from general laboratory traffic.

5. Arrange for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]

  • Provide the contractor with a full and accurate description of the waste.

  • Never dispose of this compound down the drain or in the regular trash.[10] This is to prevent the release of this toxic substance into the environment.[6][7][8]

6. Documentation:

  • Maintain a record of the waste generated, including the chemical name, quantity, and disposal date. This is a requirement for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Dehydro Amlodipine Oxalate Waste Generated characterization Waste Characterization: Presume Hazardous (Toxicity) start->characterization ppe Wear Appropriate PPE characterization->ppe segregation Segregate and Contain in Labeled Hazardous Waste Container ppe->segregation storage Store in Designated Accumulation Area segregation->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Arrange for Pickup and Incineration contact_ehs->disposal documentation Complete Waste Manifest and Maintain Records disposal->documentation end End: Proper Disposal documentation->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Dehydro Amlodipine Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dehydro Amlodipine Oxalate. As a known impurity of Amlodipine, stringent adherence to safety protocols is essential to ensure personal safety and proper disposal of materials.[1][2][3] The following procedures are based on best practices for handling similar Amlodipine compounds.

Personal Protective Equipment (PPE) Protocol

A comprehensive approach to personal protection is necessary to prevent exposure when handling this compound. The following table summarizes the required PPE, based on guidelines for Amlodipine and its salts.

Protection AreaRequired PPEStandard/SpecificationNotes
Eye Protection Chemical safety goggles or safety glasses.OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]Must be worn at all times in the handling area to protect against dust and splashes.
Hand Protection Chemical-impermeable gloves (e.g., disposable nitrile gloves).EU Directive 89/686/EEC and EN 374 compliant.Gloves must be inspected for integrity before each use. Proper glove removal technique is critical to avoid skin contact.
Body Protection Wear suitable protective clothing, such as a lab coat.N/AFor bulk processing, impervious protective clothing is recommended.[6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter if dust is generated or if exposure limits are exceeded.[4][7]Recommended Filter type: Particulates filter conforming to EN 143.[4]To be used in areas with inadequate ventilation or where dust formation is likely.

Safety Operating Guide

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong acids, strong bases, and sources of ignition.[8]

  • Store locked up and out of the reach of children.

2. Handling and Use:

  • Handle in accordance with good industrial hygiene and safety practices.[7]

  • Minimize dust generation and accumulation. For operations that may generate dust, use local exhaust ventilation.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe dust.[7]

  • Do not eat, drink, or smoke when using this product.[7][8]

  • Wash hands thoroughly after handling and before breaks.[7]

3. Spill Management:

  • Evacuate non-essential personnel from the affected area.

  • Cleanup operations should only be performed by trained personnel wearing appropriate PPE.[7]

  • Contain the spill source if it is safe to do so.[7]

  • For dry spills, collect the material using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum.[7]

  • Place the spilled material into a labeled, sealed container for disposal.[7]

  • Thoroughly clean the spill area.

4. Disposal Plan:

  • Dispose of waste in a labeled, sealed container.[7]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.

  • Avoid release to the environment.[6][8]

Experimental Protocols: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][9]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a doctor.[5][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[4][5]

digraph "DehydroAmlodipineOxalate_Handling_Workflow" {
graph [splines=ortho, nodesep=0.6];
node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; "Don_PPE" [label="Don Appropriate PPE\n(Goggles, Gloves, Lab Coat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Verify_Ventilation" [label="Ensure Proper Ventilation\n(Fume Hood)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Handling" { label="Handling & Use"; style="filled"; fillcolor="#FFFFFF"; "Weigh_Handle" [label="Weigh and Handle Compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Minimize_Dust" [label="Minimize Dust Generation", fillcolor="#FBBC05", fontcolor="#202124"]; "Avoid_Contact" [label="Avoid Skin/Eye Contact", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_PostHandling" { label="Post-Handling & Disposal"; style="filled"; fillcolor="#FFFFFF"; "Clean_Work_Area" [label="Clean Work Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dispose_Waste" [label="Dispose of Waste in\nSealed Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Remove_PPE" [label="Remove and Dispose of PPE", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Wash_Hands" [label="Wash Hands Thoroughly", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Emergency" { label="Emergency Procedures"; style="filled"; fillcolor="#FFFFFF"; "Spill" [label="Spill Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Manage_Spill" [label="Manage Spill with\nAppropriate PPE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Exposure" [label="Personal Exposure\n(Skin/Eye/Inhalation)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "First_Aid" [label="Administer First Aid\n& Seek Medical Attention", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Don_PPE" -> "Verify_Ventilation"; "Verify_Ventilation" -> "Weigh_Handle"; "Weigh_Handle" -> "Minimize_Dust"; "Minimize_Dust" -> "Avoid_Contact"; "Avoid_Contact" -> "Clean_Work_Area"; "Clean_Work_Area" -> "Dispose_Waste"; "Dispose_Waste" -> "Remove_PPE"; "Remove_PPE" -> "Wash_Hands";

"Weigh_Handle" -> "Spill" [style=dashed, color="#EA4335"]; "Spill" -> "Manage_Spill" [label="IF YES"]; "Manage_Spill" -> "Clean_Work_Area";

"Weigh_Handle" -> "Exposure" [style=dashed, color="#EA4335"]; "Exposure" -> "First_Aid" [label="IF YES"]; }


References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.